Lanreotide acetate
Description
Structure
2D Structure
Properties
IUPAC Name |
acetic acid;(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H69N11O10S2.C2H4O2/c1-29(2)45-54(75)63-44(53(74)65-46(30(3)66)47(57)68)28-77-76-27-43(62-48(69)38(56)23-32-15-18-33-10-4-5-11-34(33)22-32)52(73)60-41(24-31-16-19-36(67)20-17-31)50(71)61-42(25-35-26-58-39-13-7-6-12-37(35)39)51(72)59-40(49(70)64-45)14-8-9-21-55;1-2(3)4/h4-7,10-13,15-20,22,26,29-30,38,40-46,58,66-67H,8-9,14,21,23-25,27-28,55-56H2,1-3H3,(H2,57,68)(H,59,72)(H,60,73)(H,61,71)(H,62,69)(H,63,75)(H,64,70)(H,65,74);1H3,(H,3,4)/t30-,38-,40+,41+,42-,43+,44+,45+,46+;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEXPIBGCLCPUHE-UISHROKMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)N)C(=O)NC(C(C)O)C(=O)N.CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N)NC(=O)[C@@H]1CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C(C)C)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)N)O.CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H73N11O12S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1156.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127984-74-1 | |
| Record name | acetic acid;(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Unraveling the In Vitro Mechanism of Action of Lanreotide Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lanreotide acetate, a synthetic somatostatin analog, exerts its potent anti-secretory and anti-proliferative effects through high-affinity binding to somatostatin receptors (SSTRs), primarily subtypes 2 and 5. This interaction triggers a cascade of intracellular signaling events, fundamentally altering cellular physiology. This technical guide provides an in-depth exploration of the in vitro mechanism of action of this compound, detailing its receptor binding profile, the intricacies of its signal transduction pathways, and its ultimate impact on cellular functions. The information presented herein is supported by a compilation of quantitative data and detailed experimental protocols to facilitate further research and drug development in this domain.
Receptor Binding Affinity and Selectivity
This compound's therapeutic efficacy is rooted in its specific binding to somatostatin receptors, a family of five G-protein coupled receptors (GPCRs) designated SSTR1 through SSTR5.[1] In vitro binding assays have consistently demonstrated that lanreotide exhibits a high affinity for SSTR2 and a moderate to high affinity for SSTR5.[2][3][4] Its affinity for SSTR3 is lower, and it has weak or no significant affinity for SSTR1 and SSTR4.[2] This selective binding profile is crucial to its mechanism of action, as SSTR2 and SSTR5 are the primary mediators of the anti-secretory and anti-proliferative effects of somatostatin.
| Receptor Subtype | Binding Affinity (IC50, nmol/L) | Reference |
| SSTR1 | >1000 | |
| SSTR2 | 0.8 | |
| SSTR3 | Low Affinity | |
| SSTR4 | >1000 | |
| SSTR5 | 5.2 |
Caption: Binding affinities of lanreotide for human somatostatin receptor subtypes.
Signal Transduction Pathways
Upon binding to SSTR2 and SSTR5, this compound initiates a series of intracellular signaling events, primarily mediated by the Gi alpha subunit of the G-protein complex. This leads to the inhibition of adenylyl cyclase activity and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. The reduction in cAMP affects downstream effectors such as protein kinase A (PKA), leading to the modulation of various cellular functions.
Beyond the inhibition of the cAMP pathway, lanreotide's activation of SSTRs can also lead to the stimulation of phosphotyrosine phosphatases (PTPs), such as SHP-1, and influence ion channel activity, particularly voltage-gated Ca2+ channels.
Inhibition of Adenylyl Cyclase and Reduction of cAMP
The canonical signaling pathway activated by lanreotide involves the Gi-protein-mediated inhibition of adenylyl cyclase. This enzymatic inhibition leads to a significant reduction in the intracellular concentration of the second messenger cAMP. This reduction in cAMP has widespread consequences, including the decreased activation of PKA and, subsequently, the reduced phosphorylation of target proteins involved in hormone secretion and cell proliferation.
Caption: Lanreotide-mediated inhibition of the adenylyl cyclase pathway.
Modulation of Ion Channel Activity
Lanreotide has been shown to modulate the activity of voltage-sensitive calcium channels. By inhibiting these channels, lanreotide reduces the influx of calcium ions into the cell. Since calcium is a critical second messenger for exocytosis, this reduction in intracellular calcium concentration directly contributes to the inhibition of hormone secretion from neuroendocrine cells.
Activation of Phosphotyrosine Phosphatases (PTPs)
The anti-proliferative effects of lanreotide are also mediated through the activation of phosphotyrosine phosphatases (PTPs), such as SHP-1. Activation of these phosphatases leads to the dephosphorylation of key signaling molecules involved in cell growth and proliferation pathways, ultimately leading to cell cycle arrest and the induction of apoptosis.
Caption: Lanreotide-mediated activation of phosphotyrosine phosphatases.
Cellular Effects
The culmination of these signaling events is the profound in vitro effects of lanreotide on hormone secretion and cell proliferation.
Inhibition of Hormone Secretion
In primary cultures of human GH-secreting pituitary adenoma cells, lanreotide has been shown to significantly inhibit the secretion of growth hormone. This effect is a direct consequence of the reduction in cAMP and intracellular calcium levels, both of which are essential for the exocytosis of hormone-containing granules.
Anti-proliferative and Pro-apoptotic Effects
Lanreotide demonstrates significant anti-proliferative effects in various cancer cell lines, including those derived from neuroendocrine tumors. This is achieved through the induction of cell cycle arrest and the promotion of apoptosis. Studies have shown that lanreotide treatment can lead to an increase in the proportion of apoptotic cells.
Experimental Protocols
Radioligand Binding Assay
This assay is used to determine the binding affinity of lanreotide to specific somatostatin receptor subtypes.
Caption: Workflow for a competitive radioligand binding assay.
Detailed Methodology:
-
Membrane Preparation: Cell lines stably expressing a single human somatostatin receptor subtype (e.g., CHO-K1 or HEK293 cells) are cultured and harvested. The cells are homogenized in a cold buffer, and the cell membranes are isolated by differential centrifugation. The final membrane pellet is resuspended in a suitable buffer and stored at -80°C.
-
Competitive Binding Assay: A constant concentration of a radiolabeled somatostatin analog (e.g., [125I-Tyr11]-Somatostatin-14) is incubated with the prepared cell membranes in the presence of increasing concentrations of unlabeled this compound.
-
Incubation: The reaction mixture is incubated at 37°C for 60 minutes to allow the binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The percentage of specific binding of the radioligand is plotted against the logarithm of the lanreotide concentration. The IC50 value, which is the concentration of lanreotide that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis.
cAMP Measurement Assay
This assay quantifies the ability of lanreotide to inhibit adenylyl cyclase and reduce intracellular cAMP levels.
Detailed Methodology:
-
Cell Culture and Treatment: Cells expressing the target SSTRs are seeded in 96-well plates and cultured overnight. The cells are then pre-incubated with various concentrations of this compound for a specified time.
-
Stimulation: The cells are stimulated with an adenylyl cyclase activator, such as forskolin, to induce cAMP production.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay kit (e.g., ELISA or HTRF). The signal is inversely proportional to the amount of cAMP in the sample.
-
Data Analysis: The cAMP levels in lanreotide-treated cells are compared to those in control cells (treated with forskolin alone) to determine the dose-dependent inhibitory effect of lanreotide.
Cell Proliferation (MTT) Assay
This colorimetric assay assesses the effect of lanreotide on cell viability and proliferation.
Detailed Methodology:
-
Cell Seeding: Tumor cells (e.g., BON-1 or NCI-H727) are seeded into 96-well plates at a density of 15 x 10^3 cells/well and allowed to adhere for 24 hours.
-
Treatment: The cells are treated with increasing concentrations of lanreotide (e.g., 0.195 to 100 µM) for various time points (e.g., 6, 16, and 24 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 3-4 hours at 37°C. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells.
Conclusion
The in vitro mechanism of action of this compound is a well-defined process initiated by its selective binding to SSTR2 and SSTR5. This binding event triggers a cascade of inhibitory signaling pathways, primarily through the inhibition of adenylyl cyclase and the modulation of ion channels and phosphotyrosine phosphatases. These molecular events translate into potent anti-secretory and anti-proliferative effects, forming the basis of its therapeutic utility in acromegaly and neuroendocrine tumors. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of somatostatin analogs, paving the way for the development of next-generation therapies with enhanced efficacy and specificity.
References
- 1. Structural insights into the binding modes of lanreotide and pasireotide with somatostatin receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aiom.it [aiom.it]
- 3. Identification of somatostatin receptor subtypes 1, 2A, 3, and 5 in neuroendocrine tumours with subtype specific antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural insights into the activation of somatostatin receptor 2 by cyclic SST analogues - PMC [pmc.ncbi.nlm.nih.gov]
Lanreotide acetate synthesis and purification methods
An In-depth Technical Guide to the Synthesis and Purification of Lanreotide Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification methodologies for this compound, a synthetic octapeptide analog of somatostatin. The document details the prevalent solid-phase and solution-phase synthesis strategies, outlines purification protocols, and discusses common impurities. Quantitative data is presented in structured tables for comparative analysis, and key experimental workflows are visualized using diagrams.
Introduction to this compound
This compound is a crucial therapeutic agent for the management of acromegaly and neuroendocrine tumors.[1] Its chemical structure is [cyclo S-S]-3-(2-naphthyl)-D-alanyl-L-cysteinyl-L-tyrosyl-D-tryptophyl-L-lysyl-L-valyl-L-cysteinyl-L-threoninamide, acetate salt.[2] The synthesis and purification of this complex cyclic peptide require stringent control over chemical processes to ensure high purity and yield, while minimizing process-related impurities.
Synthesis of Lanreotide
The synthesis of lanreotide can be broadly categorized into two primary strategies: solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. A combination of both, known as a hybrid approach, is also employed.
Solid-Phase Peptide Synthesis (SPPS)
SPPS is a widely used method for lanreotide synthesis, offering advantages in terms of process simplification and automation.[3] The general workflow involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin support.
-
Resin Selection and Swelling : The synthesis begins with a suitable resin, such as Rink Amide AM, Rink Amide MBHA, or Sieber resin, which is swelled in a solvent like dichloromethane (DCM).[3][4]
-
Fmoc Deprotection : The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the resin is removed using a base, typically a solution of piperidine in dimethylformamide (DMF).
-
Amino Acid Coupling : The C-terminal amino acid, Fmoc-Thr(OtBu)-OH, is coupled to the deprotected resin. Subsequent protected amino acids (Fmoc-Cys(Trt)-OH, Fmoc-Val-OH, Fmoc-Lys(Boc)-OH, Fmoc-D-Trp(Boc)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Cys(Trt)-OH, and Fmoc-D-2-Nal-OH) are sequentially coupled. Each coupling step is facilitated by a coupling agent.
-
Cleavage from Resin : Once the linear octapeptide is assembled, it is cleaved from the solid support. A common cleavage cocktail is "Reagent K," which consists of trifluoroacetic acid (TFA), water, 1,2-ethanedithiol (EDT), thioanisole, and phenol.
-
Cyclization (Disulfide Bond Formation) : The linear peptide undergoes intramolecular cyclization to form the disulfide bond between the two cysteine residues. This can be achieved either on-resin before cleavage or in the solution phase after cleavage. Common oxidizing agents include iodine and hydrogen peroxide.
A representative SPPS protocol for lanreotide is as follows:
-
Resin Preparation : Swell Rink Amide AM resin (0.67 mmol/g loading capacity) in DCM.
-
Fmoc Deprotection : Treat the resin with 20% piperidine in DMF for 6 minutes, followed by thorough washing with DMF.
-
Amino Acid Coupling Cycle :
-
Couple the first Fmoc-protected amino acid to the resin.
-
Repeat the Fmoc deprotection step.
-
Couple the subsequent Fmoc-protected amino acids sequentially using a coupling agent like HBTU.
-
-
On-Resin Cyclization : Treat the resin-bound linear peptide with an iodine-persulfate (I₂-S₂O₈²⁻) system in a DMF:water (9:1) mixture for 15 minutes to form the disulfide bond.
-
Cleavage and Deprotection : Treat the peptidyl-resin with Reagent K (82.5% TFA, 5% H₂O, 2.5% EDT, 5% Thioanisole, and 5% phenol) for 3 hours at room temperature.
-
Precipitation : Filter the resin and precipitate the crude peptide with chilled diethyl ether.
Solution-Phase Peptide Synthesis
Solution-phase synthesis, particularly the "4+4" fragment condensation approach, offers an alternative strategy that can be more economical for large-scale production. This method involves the synthesis of two tetrapeptide fragments, which are then coupled in solution.
-
Fragment Synthesis : Two protected tetrapeptide fragments are synthesized independently:
-
Fragment A: H-Lys(Boc)-Val-Cys(Trt)-Thr-NH₂
-
Fragment B: Boc-D-Nal-Cys(Trt)-Tyr-D-Trp-OH
-
-
Fragment Coupling : The two fragments are coupled in an organic solvent using a coupling agent and a base to form the protected octapeptide.
-
Deprotection : All protecting groups are removed from the octapeptide, typically using a strong acid like TFA in the presence of scavengers.
-
Oxidation (Cyclization) : The deprotected linear peptide is oxidized to form the disulfide bond, yielding crude lanreotide.
-
Acetate Salt Formation : The crude lanreotide is treated with acetic acid to form this compound.
A representative protocol for the 4+4 solution-phase synthesis is as follows:
-
Fragment A Synthesis : Synthesize H-Lys(Boc)-Val-Cys(Trt)-Thr-NH₂ through sequential coupling of the constituent amino acids in solution.
-
Fragment B Synthesis : Synthesize Boc-D-Nal-Cys(Trt)-Tyr-D-Trp-OH through a similar solution-phase approach.
-
Coupling of Fragments : React Fragment A and Fragment B in an organic solvent in the presence of a coupling agent (e.g., EDAC.HCl/HOBT) and a base (e.g., NMM) to yield the protected octapeptide.
-
Deprotection : Treat the protected octapeptide with a mixture of TFA, dithiothreitol (DTT), triethylsilane (TES), and anisole in DCM.
-
Oxidation and Salt Formation : After concentrating the reaction mass, treat the residue with aqueous acetic acid and iodine in methanol to effect cyclization and form the acetate salt. Quench the reaction with L-ascorbic acid.
Hybrid Solid- and Liquid-Phase Synthesis
A hybrid approach combines the advantages of both SPPS and solution-phase synthesis. For instance, a dipeptide fragment can be synthesized in the liquid phase and then coupled with a hexapeptide assembled on a solid support.
Purification of this compound
The crude this compound obtained from synthesis contains various impurities and requires purification to meet pharmaceutical standards. The primary method for purification is preparative high-performance liquid chromatography (HPLC).
Preparative HPLC
Reverse-phase HPLC is the standard technique for purifying this compound.
| Parameter | Description | Reference |
| Stationary Phase | Reverse-phase C18 or C4-HG packing | |
| Mobile Phase A | 0.05% to 0.1% Trifluoroacetic acid (TFA) in water | |
| Mobile Phase B | Acetonitrile | |
| Elution | Gradient elution | |
| Detection | UV at 214 nm |
-
Sample Preparation : Dissolve the crude this compound in a suitable solvent, such as a water/acetonitrile mixture.
-
Chromatography : Load the sample onto a preparative reverse-phase C18 column.
-
Elution : Elute the column with a gradient of mobile phase B (acetonitrile) in mobile phase A (aqueous TFA).
-
Fraction Collection : Collect the fractions containing the pure this compound.
-
Lyophilization : Combine the pure fractions and lyophilize to obtain the final product as a white powder.
Crystallization
Crystallization can also be employed as a purification step, sometimes in conjunction with HPLC.
Impurities in this compound
During synthesis and storage, several impurities can form. These must be identified and controlled to ensure the safety and efficacy of the drug product.
Common Impurities
| Impurity Type | Description | Reference |
| Epimers | Racemization of amino acids during synthesis can lead to diastereomeric impurities. | |
| Dimers | Intermolecular disulfide bond formation can result in parallel and anti-parallel dimers. | |
| Oxidation Products | Oxidation of the disulfide bond can lead to sulfoxide and disulfone impurities. | |
| Truncated Peptides | Incomplete coupling reactions during SPPS can result in peptides missing one or more amino acids. | |
| D-Allo-Threonine Impurity | An epimer of threonine that can be present in the final product. |
Quantitative Data Summary
The following tables summarize quantitative data reported in various sources for the synthesis and purification of this compound.
Synthesis Yield and Purity
| Synthesis Method | Crude Purity | Final Purity | Overall Yield | Reference |
| 4+4 Solution Phase | Not specified | >99% (HPLC) | 29.9% | |
| Solid Phase | 94% | Not specified | 81% (crude) | |
| Solid Phase with Iodine Oxidation | Not specified | 98.98% | Not specified |
Impurity Levels
| Impurity | Acceptance Criteria | Reference |
| D-Allo-Threonine Lanreotide | < 0.10% | |
| Dimer (Iodine Oxidation) | 0.45% |
Visualized Workflows
The following diagrams illustrate the key processes in this compound synthesis and purification.
Caption: Solid-Phase Synthesis and Purification Workflow for this compound.
References
- 1. On-resin synthesis of Lanreotide epimers and studies of their structure–activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. CN110330560B - The synthetic method of this compound - Google Patents [patents.google.com]
- 4. rsc.org [rsc.org]
Lanreotide Acetate: A Technical Guide to Somatostatin Receptor Binding Affinity and Signaling
For Researchers, Scientists, and Drug Development Professionals
Lanreotide acetate is a synthetic, long-acting octapeptide analog of the natural hormone somatostatin.[1] It is a cornerstone therapy in the management of acromegaly and neuroendocrine tumors (NETs), primarily due to its targeted interaction with somatostatin receptors (SSTRs).[2] This technical guide provides an in-depth analysis of the binding affinity of this compound to SSTR subtypes, the experimental protocols used for these determinations, and the subsequent intracellular signaling cascades.
Quantitative Binding Affinity Profile
This compound exhibits a distinct binding profile across the five human somatostatin receptor subtypes (SSTR1-SSTR5). It demonstrates a high affinity for SSTR2 and SSTR5, which are the primary mediators of its therapeutic effects in inhibiting hormone secretion and cell proliferation.[3][4] Its affinity for SSTR3 is moderate, with low to negligible affinity for SSTR1 and SSTR4.[3] This selectivity is a key aspect of its pharmacological activity.
The binding affinity is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), with lower values indicating a higher affinity. The data presented below is collated from various in vitro radioligand binding assays.
| Receptor Subtype | Binding Affinity (IC50/Ki, nM) | Reference |
| SSTR1 | >1000 | |
| SSTR2 | 0.8 | |
| SSTR3 | 100 | |
| SSTR4 | >1000 | |
| SSTR5 | 5.2 |
Experimental Protocols for Binding Affinity Determination
The binding affinity of this compound to somatostatin receptors is primarily determined through competitive radioligand binding assays. These experiments quantify the ability of unlabeled lanreotide to displace a radiolabeled ligand that has a known high affinity for a specific SSTR subtype.
Key Methodologies:
-
Cell Line and Membrane Preparation: The assays utilize cell lines (e.g., Chinese Hamster Ovary, CHO) that are stably transfected to express a single human SSTR subtype (hSSTR1, hSSTR2, hSSTR3, hSSTR4, or hSSTR5). Membranes from these cells, rich in the receptor of interest, are prepared by homogenization and centrifugation.
-
Radioligand: A radiolabeled somatostatin analog, such as [125I]Tyr11-SRIF-14 or [125I]Tyr3-octreotide, is used as the tracer. The choice of radioligand is critical, as its stability and specific binding characteristics can influence the assay's outcome.
-
Competitive Binding Assay:
-
Incubation: A fixed concentration of the cell membranes and the radioligand are incubated in a buffer solution.
-
Competition: Increasing concentrations of unlabeled this compound are added to the mixture. Lanreotide competes with the radioligand for binding to the SSTRs.
-
Separation: After reaching equilibrium, the receptor-bound radioligand is separated from the free (unbound) radioligand. This is commonly achieved by rapid filtration through glass fiber filters, where the membranes and bound ligand are trapped.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
-
Data Analysis: The data is plotted as the percentage of specific binding of the radioligand against the logarithm of the competitor (lanreotide) concentration. This generates a sigmoidal competition curve, from which the IC50 value (the concentration of lanreotide that inhibits 50% of the specific binding of the radioligand) is determined. The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Workflow Visualization:
Mechanism of Action and Signaling Pathways
This compound is an agonist at somatostatin receptors. Upon binding, particularly to SSTR2 and SSTR5, it triggers a conformational change in the receptor, leading to the activation of intracellular signaling pathways. SSTRs belong to the G protein-coupled receptor (GPCR) family and are primarily coupled to inhibitory G proteins (Gi/o).
The primary signaling cascade involves:
-
G-Protein Activation: Lanreotide binding facilitates the exchange of GDP for GTP on the α-subunit of the associated Gi protein.
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase.
-
Reduction of cAMP: This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).
-
Downstream Effects: The reduction in cAMP levels has several downstream consequences, including the inhibition of hormone secretion (e.g., growth hormone, insulin, glucagon) and anti-proliferative effects.
Other key signaling pathways modulated by lanreotide include:
-
Phosphotyrosine Phosphatase (PTP) Activation: SSTR2 activation can stimulate PTPs, such as SHP-1 and SHP-2. These phosphatases can dephosphorylate key signaling molecules, leading to the inhibition of pro-proliferative pathways like the MAPK (mitogen-activated protein kinase) and PI3K/AKT pathways.
-
Ion Channel Modulation: SSTR activation can also influence ion channel activity, such as opening potassium channels and closing calcium channels, which contributes to the inhibition of hormone exocytosis.
Signaling Pathway Visualization:
References
Elucidating the Lanreotide Acetate Signaling Pathway: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lanreotide acetate is a synthetic, long-acting octapeptide analog of the natural hormone somatostatin. It is a cornerstone in the management of neuroendocrine tumors (NETs) and acromegaly.[1][2][3][4][5] Its therapeutic efficacy stems from its ability to bind with high affinity to somatostatin receptors (SSTRs), primarily subtypes 2 and 5, initiating a cascade of intracellular signaling events that culminate in antisecretory and antiproliferative effects. This guide provides an in-depth technical overview of the core signaling pathways of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations to aid researchers in their exploration of this critical therapeutic agent.
Core Signaling Pathways of this compound
Lanreotide exerts its effects by mimicking the natural inhibitory actions of somatostatin. Its primary mechanism involves binding to SSTRs, which are G-protein coupled receptors (GPCRs). The signaling cascades initiated by lanreotide can be broadly categorized into canonical (G-protein dependent) and non-canonical pathways.
Canonical Gαi-Mediated Pathway: Inhibition of Adenylyl Cyclase
The predominant signaling pathway activated by lanreotide upon binding to SSTR2 and SSTR5 is mediated by the inhibitory G-protein subunit, Gαi. This interaction leads to the inhibition of adenylyl cyclase, a key enzyme responsible for the conversion of ATP to cyclic AMP (cAMP). The resulting decrease in intracellular cAMP levels has several downstream consequences:
-
Reduced Hormone Secretion: In neuroendocrine cells, cAMP is a critical second messenger for hormone exocytosis. By lowering cAMP levels, lanreotide effectively inhibits the secretion of a variety of hormones, including growth hormone (GH), insulin, glucagon, and serotonin, which are often hypersecreted by NETs and in acromegaly.
-
Modulation of Gene Transcription: cAMP-dependent protein kinase A (PKA) is a primary effector of cAMP. Reduced cAMP levels lead to decreased PKA activity, which in turn can alter the phosphorylation status of transcription factors like CREB (cAMP response element-binding protein), thereby influencing the expression of genes involved in cell proliferation and hormone synthesis.
Non-Canonical Signaling Pathways
Beyond the classical Gαi-cAMP axis, lanreotide initiates several other signaling events that contribute to its antiproliferative and antisecretory effects.
Lanreotide has been shown to modulate the activity of various ion channels, a crucial mechanism for regulating cellular excitability and secretion.
-
Potassium (K+) Channels: Activation of certain K+ channels leads to hyperpolarization of the cell membrane, making it more difficult to reach the threshold for action potential firing and subsequent hormone release.
-
Calcium (Ca2+) Channels: Lanreotide can inhibit voltage-gated Ca2+ channels, directly reducing the influx of Ca2+ that is essential for the fusion of secretory vesicles with the plasma membrane. Studies have shown that octreotide, a similar somatostatin analog, can reduce L-type voltage-dependent calcium channel currents in human neuroendocrine tumor cells by approximately 35%.
The MAPK/ERK pathway is a central regulator of cell proliferation, differentiation, and survival. While often associated with growth-promoting signals, its modulation by lanreotide is complex and can lead to antiproliferative outcomes. Lanreotide's effect on ERK phosphorylation can be cell-type specific, sometimes leading to a decrease in ERK activity, thereby inhibiting cell growth.
The PI3K/Akt pathway is another critical signaling cascade that promotes cell survival and proliferation. Evidence suggests that lanreotide can influence this pathway, often leading to a reduction in Akt phosphorylation and a subsequent decrease in cell viability.
Upon GPCR activation, β-arrestins are recruited to the receptor, leading to receptor desensitization and internalization. However, β-arrestins can also act as signaling scaffolds, initiating G-protein-independent signaling cascades. While the specific role of β-arrestin in lanreotide signaling is still under active investigation, it is known to be involved in the regulation of MAPK pathways and can contribute to the overall cellular response.
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound's interaction with its targets and its biological effects.
Table 1: this compound Binding Affinities (IC50) for Human Somatostatin Receptors
| Receptor Subtype | IC50 (nmol/L) | Reference(s) |
| SSTR1 | Low / Negligible Affinity | |
| SSTR2 | 0.8 | |
| SSTR3 | Moderate Affinity | |
| SSTR4 | Low / Negligible Affinity | |
| SSTR5 | 5.2 |
Table 2: Antiproliferative Effects of this compound (IC50) in Neuroendocrine Tumor Cell Lines
| Cell Line | Tumor Type | IC50 (nM) | Experimental Conditions | Reference(s) |
| NCI-H720 | Atypical Bronchopulmonary NET | ~1000-10000 (modest inhibition) | 120-hour treatment | |
| NCI-H727 | Typical Bronchopulmonary NET | ~10000 (modest inhibition) | 120-hour treatment |
Note: The antiproliferative effects of lanreotide as a monotherapy in vitro can be modest. Its efficacy is often more pronounced in vivo and can be enhanced in combination with other agents.
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the signaling pathways of this compound.
Radioligand Binding Assay for Receptor Affinity Determination
Objective: To determine the binding affinity (Ki or IC50) of this compound for somatostatin receptor subtypes.
Materials:
-
Cell lines expressing a specific human SSTR subtype (e.g., CHO-K1 or HEK293 cells)
-
Cell culture medium and supplements
-
Radiolabeled somatostatin analog (e.g., [125I-Tyr11]-SRIF-14)
-
Unlabeled this compound
-
Binding buffer (e.g., 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (e.g., Whatman GF/C)
-
Scintillation cocktail and counter
Protocol:
-
Membrane Preparation:
-
Culture cells expressing the SSTR of interest to high confluency.
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in binding buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Competitive Binding Assay:
-
In a 96-well plate, add a fixed concentration of the radiolabeled ligand to each well.
-
Add increasing concentrations of unlabeled this compound to competitor wells.
-
Add membrane preparation to each well to initiate the binding reaction.
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the logarithm of the lanreotide concentration.
-
Use non-linear regression analysis to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation if the Kd of the radioligand is known.
-
cAMP Measurement Assay
Objective: To quantify the effect of this compound on intracellular cAMP levels.
Materials:
-
A suitable cell line expressing SSTR2 or SSTR5 (e.g., CHO-K1-hSSTR2)
-
Cell culture medium
-
Forskolin (an adenylyl cyclase activator)
-
This compound
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based kits)
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate and culture overnight.
-
Pre-treat cells with varying concentrations of this compound for a specified time (e.g., 30 minutes).
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production (e.g., 10 µM for 15 minutes).
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Perform the cAMP measurement following the kit's instructions.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the cAMP concentration in each sample based on the standard curve.
-
Plot the percentage of forskolin-stimulated cAMP production as a function of lanreotide concentration.
-
Determine the EC50 value for lanreotide's inhibition of cAMP production.
-
Western Blot for ERK1/2 Phosphorylation
Objective: To assess the effect of this compound on the phosphorylation status of ERK1/2.
Materials:
-
Neuroendocrine tumor cell line of interest
-
Cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Culture cells to 70-80% confluency.
-
Treat cells with this compound at various concentrations and time points.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with the antibody against total ERK1/2 to normalize for protein loading.
-
Quantify the band intensities using densitometry software and express the results as the ratio of phospho-ERK to total ERK.
-
Cell Proliferation (MTT/WST-1) Assay
Objective: To determine the antiproliferative effect of this compound on tumor cells.
Materials:
-
Neuroendocrine tumor cell line
-
Cell culture medium
-
This compound
-
MTT or WST-1 reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
Treat cells with a range of concentrations of this compound.
-
Incubate for a specified period (e.g., 72-120 hours).
-
-
Colorimetric Reaction:
-
Add MTT or WST-1 reagent to each well and incubate for 2-4 hours.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the lanreotide concentration.
-
Determine the IC50 value, the concentration of lanreotide that inhibits cell proliferation by 50%.
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for characterizing the signaling and biological effects of this compound.
Conclusion
This compound's therapeutic efficacy is rooted in its multifaceted signaling pathways, primarily initiated through SSTR2 and SSTR5. While the inhibition of the Gαi-cAMP axis remains the most well-characterized mechanism, a growing body of evidence highlights the importance of non-canonical pathways involving ion channels, MAPK, and PI3K/Akt in mediating its antiproliferative and antisecretory effects. This guide provides a comprehensive framework for researchers to delve into the intricate signaling network of lanreotide, offering both foundational knowledge and practical experimental guidance. Further research, particularly in generating comprehensive quantitative datasets and elucidating the role of β-arrestin, will undoubtedly continue to refine our understanding of this vital therapeutic agent and pave the way for novel drug development strategies in neuroendocrine diseases.
References
- 1. The Antiproliferative Role of Lanreotide in Controlling Growth of Neuroendocrine Tumors: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Illuminating somatostatin analog action at neuroendocrine tumor receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural insights into the activation of somatostatin receptor 2 by cyclic SST analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aiom.it [aiom.it]
- 5. m.youtube.com [m.youtube.com]
An In-Depth Technical Guide to the Structure-Activity Relationship of Lanreotide Acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of lanreotide acetate, a synthetic octapeptide analog of somatostatin. Lanreotide is a crucial therapeutic agent for the management of acromegaly and neuroendocrine tumors (NETs).[1] Its clinical efficacy is intrinsically linked to its chemical structure, which dictates its binding affinity to somatostatin receptors (SSTRs) and subsequent biological activity. This document delves into the molecular intricacies of lanreotide's mechanism of action, offering quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows to support further research and development in this field.
Core Concepts: Mechanism of Action
Lanreotide exerts its effects primarily by mimicking the natural hormone somatostatin. It binds to SSTRs, with a high affinity for subtypes 2 (SSTR2) and 5 (SSTR5).[1][2] This interaction triggers a cascade of intracellular signaling events, leading to the inhibition of hormone secretion, including growth hormone (GH), insulin, and glucagon.[1] Furthermore, the activation of SSTRs by lanreotide can induce cell cycle arrest and apoptosis, contributing to its potent antiproliferative effects on tumor cells.[2]
Somatostatin Receptor (SSTR2) Signaling Pathway
The binding of lanreotide to SSTR2 initiates a series of intracellular events that culminate in the desired therapeutic effects. A simplified representation of this signaling cascade is depicted below.
Caption: SSTR2 signaling cascade initiated by lanreotide binding.
Quantitative Structure-Activity Relationship Data
The following tables summarize key quantitative data from various studies, illustrating the relationship between structural modifications of lanreotide and its biological activity.
Table 1: Binding Affinity of Lanreotide and Analogs to Human Somatostatin Receptor Subtypes (IC50, nM)
| Compound | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 | Reference |
| Somatostatin-14 | 1.3 | 0.2 | 0.6 | 1.1 | 1.8 | |
| Lanreotide | >1000 | 0.9 - 2.5 | 13.7 | >1000 | 6.1 | |
| Octreotide | >1000 | 0.6 - 1.9 | 39 | >1000 | 5.1 | |
| Pasireotide | 1.5 - 9.1 | 1.0 - 2.5 | 1.5 - 10 | >100 | 0.16 - 0.4 |
Note: IC50 values can vary based on experimental conditions.
Table 2: Antiproliferative Activity and Serum Stability of Lanreotide Epimers
| Compound | Description | Antiproliferative Activity (Relative to Lanreotide) | Serum Stability (Relative to Lanreotide) | Reference |
| Lanreotide (LAN) | Parent Compound | 100% | 100% | |
| P1 | D-Nal(2) epimer | Compromised | Not Reported | |
| P2 | D-Tyr epimer | Compromised | Not Reported | |
| P3 | L-Trp epimer | Compromised | Not Reported | |
| P4 | D-Lys epimer | Compromised | Not Reported | |
| P5 | D-Val epimer | Compromised | Not Reported | |
| P6 | D-Cys(2) epimer | Compromised | Not Reported | |
| P7 | D-Cys(7) epimer | Similar to LAN | Nearly identical to LAN | |
| P8 | D-Thr epimer | Compromised | Not Reported |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility and advancement of SAR studies.
Radioligand Competition Binding Assay
This assay determines the binding affinity of a compound to a specific somatostatin receptor subtype.
Objective: To determine the IC50 and subsequently the Ki of lanreotide and its analogs for SSTRs.
General Workflow:
Caption: General experimental workflow for lanreotide SAR studies.
Materials:
-
Cell Membranes: Membranes prepared from cell lines stably expressing a single subtype of the human somatostatin receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: A high-affinity radiolabeled somatostatin analog, such as [¹²⁵I-Tyr¹¹]-Somatostatin-14 or [¹²⁵I-Tyr³]-Octreotide.
-
Competitor Ligand: this compound or its analogs at a range of concentrations.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/C) pre-treated with 0.3% polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Membrane Preparation:
-
Culture CHO-K1 cells expressing the SSTR subtype of interest to confluency.
-
Harvest cells and homogenize in cold lysis buffer (50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g for 10 minutes at 4°C) to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer containing 10% sucrose and store at -80°C.
-
Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).
-
-
Competition Binding Assay:
-
In a 96-well plate, add in the following order:
-
150 µL of the membrane preparation (3-20 µg protein).
-
50 µL of the competitor ligand (lanreotide or analog) at various concentrations or buffer for total binding.
-
50 µL of the radioligand at a fixed concentration (typically at or below its Kd).
-
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of unlabeled somatostatin.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.
-
-
Separation and Quantification:
-
Terminate the incubation by rapid vacuum filtration through the PEI-treated glass fiber filters using a cell harvester.
-
Quickly wash the filters four times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters for 30 minutes at 50°C.
-
Add scintillation cocktail and measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding of the radioligand as a function of the logarithm of the competitor concentration.
-
Fit the data using a non-linear regression model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This assay measures the ability of lanreotide and its analogs to inhibit adenylyl cyclase activity, a key step in the SSTR2 signaling pathway.
Objective: To determine the EC50 or IC50 of lanreotide and its analogs in modulating intracellular cAMP levels.
Materials:
-
Cells: HEK293 or other suitable cells stably expressing the SSTR of interest.
-
Assay Medium: DMEM containing 0.3% BSA, 1% penicillin/streptomycin.
-
IBMX: 1 mM 3-isobutyl-1-methylxanthine (a phosphodiesterase inhibitor).
-
Forskolin: To stimulate adenylyl cyclase and increase basal cAMP levels.
-
cAMP Assay Kit: A commercial kit for measuring cAMP levels (e.g., HTRF-FRET based kit).
Procedure:
-
Cell Culture and Plating:
-
Culture HEK293-SSTR2 cells in appropriate growth medium.
-
Seed the cells into 96-well plates at a density of 4 x 10⁴ cells per well and incubate overnight.
-
-
Assay:
-
Wash the cells with assay medium.
-
Pre-incubate the cells with IBMX in assay medium for 30 minutes at 37°C.
-
Add lanreotide or its analogs at various concentrations, along with a fixed concentration of forskolin, to the wells.
-
Incubate for 30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.
-
-
Data Analysis:
-
Generate a standard curve for cAMP concentrations.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP production versus the logarithm of the agonist concentration.
-
Determine the IC50 value from the resulting dose-response curve using non-linear regression.
-
In Vivo Antitumor Efficacy Study
This protocol outlines a general procedure for evaluating the antitumor efficacy of lanreotide and its analogs in a mouse xenograft model of neuroendocrine tumors.
Objective: To assess the ability of lanreotide analogs to inhibit tumor growth in a living organism.
Materials:
-
Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice).
-
Tumor Cells: A human neuroendocrine tumor cell line (e.g., BON-1, QGP-1) that expresses SSTRs.
-
Lanreotide Formulation: this compound or its analogs formulated for subcutaneous injection.
-
Calipers: For measuring tumor dimensions.
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of neuroendocrine tumor cells (e.g., 5 x 10⁶ cells in a mixture of media and Matrigel) into the flank of the mice.
-
-
Tumor Growth and Randomization:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control (vehicle) groups.
-
-
Treatment:
-
Administer lanreotide or its analogs via subcutaneous injection at the desired dose and schedule (e.g., daily or as a long-acting depot). A standard dose for lanreotide in some studies is 120 mg every 28 days, which can be adapted for preclinical models.
-
-
Tumor Measurement:
-
Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week).
-
Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
-
Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
Compare the tumor growth in the treated groups to the control group to determine the percentage of tumor growth inhibition.
-
Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed differences.
-
Conclusion
The structure-activity relationship of this compound is a well-defined yet continuously evolving field of study. The core octapeptide structure with its specific amino acid sequence is critical for high-affinity binding to SSTR2 and SSTR5. Modifications to this structure, such as epimerization, can significantly impact biological activity, highlighting the importance of stereochemistry in its interaction with the receptor. The detailed experimental protocols provided in this guide serve as a foundation for researchers to further explore the SAR of lanreotide, leading to the potential development of novel analogs with improved therapeutic profiles, such as enhanced receptor subtype selectivity, greater potency, or improved pharmacokinetic properties. The continued investigation into the intricate molecular interactions between lanreotide and its receptors will undoubtedly pave the way for the next generation of somatostatin-based therapies.
References
Lanreotide Acetate: A Comprehensive Technical Guide on its Discovery, Development, and Mechanism of Action
Introduction
Lanreotide acetate is a synthetic octapeptide analogue of the natural hormone somatostatin, a key regulator of the endocrine system.[1] The discovery of somatostatin in 1973 was a significant milestone, revealing a potent inhibitor of various hormones, including growth hormone (GH).[2] However, the therapeutic potential of native somatostatin was severely limited by its extremely short plasma half-life of just one to three minutes.[2][3] This limitation spurred the development of synthetic somatostatin analogs (SSAs) with greater stability and prolonged activity.[4] Following the successful development of octreotide, the first approved SSA, lanreotide emerged as a crucial second-generation therapeutic agent in this class. Marketed as Somatuline® Depot (or Autogel), lanreotide has become a cornerstone in the management of acromegaly, gastroenteropancreatic neuroendocrine tumors (GEP-NETs), and carcinoid syndrome.
This technical guide provides an in-depth overview of the discovery and development history of this compound, its mechanism of action, pharmacokinetic profile, and the pivotal clinical studies that established its efficacy and safety.
From Native Peptide to Long-Acting Formulation: A Development History
The journey of lanreotide from concept to clinical staple is marked by significant innovations in peptide engineering and drug delivery technology. The primary goal was to create a molecule that mimicked the inhibitory effects of somatostatin but with a much longer duration of action to be clinically useful.
-
Initial Formulations: Lanreotide was first developed as an immediate-release formulation (IRF) and later as a microparticle formulation (MPF) for sustained release (SR). The SR formulation, which required intramuscular injection every 7 to 14 days, was approved in Europe in the 1990s and represented a significant improvement in patient compliance over more frequent injections.
-
The Advent of Autogel®/Depot® Technology: A major breakthrough came with the development of the Autogel® formulation (marketed as Somatuline® Depot in the U.S.). This innovative, high-concentration aqueous solution of this compound forms a drug depot at the site of deep subcutaneous injection due to self-assembly of the peptide into nanotubes. This self-assembly is a reversible process; the nanotubes slowly disassemble at low lanreotide concentrations, ensuring a slow and controlled release of the active drug. This technology extended the dosing interval to once every 28 days or longer, further enhancing patient convenience and adherence.
-
Regulatory Milestones: this compound received its first U.S. Food and Drug Administration (FDA) approval on August 30, 2007, for the long-term treatment of acromegaly. Its indication was later expanded to include the treatment of unresectable, well- or moderately-differentiated, locally advanced or metastatic GEP-NETs in December 2014, and for the management of carcinoid syndrome in September 2017.
Core Pharmacology and Mechanism of Action
Lanreotide exerts its therapeutic effects by mimicking the action of natural somatostatin. It is an agonist with a high affinity for somatostatin receptors (SSTRs), particularly subtypes 2 and 5 (SSTR2 and SSTR5), which are prevalent in the pituitary gland, pancreas, and gastrointestinal tract.
Signaling Pathway
The binding of lanreotide to SSTR2 and SSTR5 on target cells initiates a cascade of intracellular events:
-
G-Protein Coupling: The activated SSTR couples to an inhibitory G-protein (Gi).
-
Adenylyl Cyclase Inhibition: The Gi protein inhibits the enzyme adenylyl cyclase.
-
cAMP Reduction: This inhibition leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
-
Downstream Effects: The reduction in cAMP triggers several downstream effects that culminate in the drug's therapeutic actions.
Physiological and Anti-tumor Effects
The activation of this signaling pathway results in three primary therapeutic effects:
-
Inhibition of Hormone Secretion:
-
Acromegaly: In the pituitary gland, lanreotide potently inhibits the release of Growth Hormone (GH), which in turn reduces the production of Insulin-like Growth Factor-1 (IGF-1). This action is the basis for its use in acromegaly, a condition caused by excessive GH.
-
Neuroendocrine Tumors & Carcinoid Syndrome: It inhibits the secretion of various hormones and bioactive peptides from GEP-NETs, such as serotonin, gastrin, insulin, and glucagon, thereby controlling symptoms like diarrhea and flushing associated with carcinoid syndrome.
-
-
Antiproliferative Effects: By binding to SSTRs on tumor cells, lanreotide can inhibit tumor growth. This is achieved by inducing cell cycle arrest and promoting apoptosis (programmed cell death).
-
Anti-angiogenic Effects: Lanreotide can inhibit the formation of new blood vessels (angiogenesis) that tumors need to grow, partly by reducing the levels of factors like Vascular Endothelial Growth Factor (VEGF).
Pharmacokinetics and Metabolism
The Somatuline Depot formulation provides a unique pharmacokinetic profile characterized by an initial rapid release of the drug from the injection surface, followed by a slow, sustained release from the depot via passive diffusion.
-
Absorption and Distribution: Steady-state concentrations are typically reached after 4 to 5 injections. The absorption process is independent of patient gender or body weight.
-
Metabolism and Excretion: Lanreotide is primarily metabolized via biliary excretion. Less than 5% of the drug is excreted in the urine, and less than 0.5% is found unchanged in feces.
-
Impact of Organ Impairment: Total serum clearance is significantly decreased in patients with moderate to severe hepatic or renal impairment, necessitating dose adjustments for these populations.
Table 1: Pharmacokinetic Parameters of Lanreotide Depot
| Parameter | Value / Description | Population | Citation |
| Time to Steady State | 4-5 injections (administered every 4 weeks) | GEP-NET Patients | |
| Mean Trough Concentration (Steady State) | 5.3 to 8.6 ng/mL | GEP-NET Patients (120 mg Q4W) | |
| Mean Trough Concentration (Steady State) | 1.6 to 2.3 ng/mL | Acromegaly Patients (120 mg Q8W/Q6W) | |
| Excretion | <5% in urine; <0.5% unchanged in feces | General | |
| Effect of Hepatic Impairment (Moderate/Severe) | Clearance decreased by ~30% | Acromegaly Patients | |
| Effect of Renal Impairment (Moderate/Severe) | ~2-fold decrease in total serum clearance | General |
Clinical Development and Efficacy
Lanreotide's approval for its various indications is supported by robust data from several key clinical trials.
Acromegaly
The efficacy of lanreotide in acromegaly is based on its ability to reduce GH and normalize IGF-1 levels.
-
Pivotal Studies: A 1-year, randomized, multicenter study demonstrated significant reductions in GH levels. At the end of the 16-week fixed-dose phase, 72% of patients treated with lanreotide achieved a greater than 50% reduction in mean GH levels from baseline, compared to none in the placebo group. Another 48-week open-label study showed that 43% of patients achieved normal age-adjusted IGF-1 concentrations. Long-term follow-up studies have confirmed the sustained efficacy and safety of lanreotide in controlling acromegaly over several years.
Table 2: Summary of Efficacy in Acromegaly Clinical Trials
| Trial Endpoint | Result | Citation |
| GH Reduction (>50% from baseline) | 72% of patients on lanreotide (vs. 0% on placebo) at 16 weeks | |
| IGF-1 Normalization | 43% of patients achieved normal age-adjusted levels at 48 weeks | |
| Long-term Control | Sustained suppression of GH and IGF-I levels over 1-3 years |
Gastroenteropancreatic Neuroendocrine Tumors (GEP-NETs)
The landmark CLARINET trial was instrumental in establishing lanreotide's antiproliferative effects in GEP-NETs.
-
CLARINET Trial: This Phase III, multicenter, randomized, double-blind, placebo-controlled study enrolled 204 patients with non-functioning GEP-NETs. Patients received either lanreotide 120 mg or a placebo every 28 days. The study demonstrated a significant improvement in progression-free survival (PFS). The risk of disease progression or death was reduced by 53% in the lanreotide group compared to the placebo group. At 24 months, the PFS rate was 65% for lanreotide versus 33% for placebo.
Table 3: Key Efficacy Data from the CLARINET Trial (GEP-NETs)
| Endpoint | Lanreotide Depot 120 mg | Placebo | Hazard Ratio (95% CI) | Citation |
| Median Progression-Free Survival (PFS) | Not Reached | 16.6 months | 0.47 (0.30-0.73) | |
| PFS Rate at 24 Months | 65.1% | 33.0% | N/A |
Carcinoid Syndrome
A 16-week, randomized, double-blind, placebo-controlled trial evaluated the efficacy of lanreotide in controlling the symptoms of carcinoid syndrome.
-
Symptom Control Study: The study's primary endpoint was the reduction in the use of short-acting octreotide as rescue medication for symptoms like diarrhea and flushing. Patients treated with lanreotide demonstrated a statistically significant reduction in the need for rescue medication compared to those on placebo.
Experimental Protocols: Somatostatin Receptor Binding Assay
A fundamental experiment in the development of SSAs like lanreotide is the receptor binding assay. This assay quantifies the affinity of the compound for its target receptors. Below is a generalized protocol for a competitive radioligand binding assay for SSTRs.
Objective: To determine the binding affinity (IC50) of this compound for a specific somatostatin receptor subtype (e.g., SSTR2) expressed in a cell line.
Materials and Reagents:
-
Cell membranes prepared from a cell line overexpressing the target SSTR (e.g., CHO-K1 cells expressing human SSTR2).
-
Radioligand: A high-affinity SSTR ligand labeled with a radioisotope (e.g., ¹²⁵I-[Tyr¹¹]-Somatostatin-14).
-
Unlabeled this compound (test compound) at various concentrations.
-
Non-specific binding control: A high concentration of unlabeled native somatostatin.
-
Assay Buffer: (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1% BSA, pH 7.4).
-
Filtration apparatus with glass fiber filters (e.g., Whatman GF/C).
-
Scintillation counter and scintillation fluid.
Methodology:
-
Plate Preparation: Add assay buffer to all wells of a 96-well microplate.
-
Compound Addition:
-
Add serial dilutions of this compound to the "test" wells.
-
Add buffer only to the "total binding" wells.
-
Add a saturating concentration of unlabeled somatostatin to the "non-specific binding" wells.
-
-
Radioligand Addition: Add the radiolabeled SSTR ligand to all wells at a fixed concentration (typically at or below its Kd value).
-
Membrane Addition: Add the cell membrane preparation to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Termination and Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Dry the filters, add scintillation fluid, and measure the radioactivity retained on each filter using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: (Total Binding cpm) - (Non-specific Binding cpm).
-
Plot the percentage of specific binding against the logarithm of the lanreotide concentration.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of lanreotide that inhibits 50% of the specific radioligand binding).
-
Conclusion
The development of this compound represents a significant advancement in the management of hormone-secreting tumors and disorders. By building upon the initial discovery of somatostatin and leveraging sophisticated peptide chemistry and innovative drug delivery systems, lanreotide offers a potent, long-acting therapeutic that effectively controls hormone levels and tumor growth. Its well-defined mechanism of action, predictable pharmacokinetic profile, and proven clinical efficacy have established it as a vital tool for researchers and clinicians in the fields of endocrinology and oncology.
References
A Technical Guide to the Physicochemical Properties of Lanreotide Acetate for Research Professionals
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Lanreotide acetate is a synthetic octapeptide analog of the natural hormone somatostatin, utilized in the management of conditions such as acromegaly and neuroendocrine tumors.[1][2] Its therapeutic efficacy is intrinsically linked to its specific physicochemical properties, which govern its stability, solubility, receptor interaction, and unique self-assembling characteristics that enable its long-acting depot formulation.[3][4] This document provides a comprehensive overview of these properties, complete with quantitative data, experimental methodologies, and visual representations of key biological and analytical pathways.
Core Physicochemical Characteristics
This compound is a complex cyclic peptide. Its fundamental properties are summarized below, providing a foundational dataset for any research or development endeavor.
Table 1: General Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Name | 3-(2-naphthalenyl)-D-alanyl-L-cysteinyl-L-tyrosyl-D-tryptophyl-L-lysyl-L-valyl-L-cysteinyl-L-threoninamide, cyclic (2→7)-disulfide, acetate | [5] |
| Molecular Formula | C₅₄H₆₉N₁₁O₁₀S₂ (free base) | |
| Molecular Weight | 1096.32 g/mol (free base basis) | |
| CAS Number | 127984-74-1 | |
| Appearance | White to off-white powder | |
| Purity | ≥98% (by HPLC) |
Solubility Profile
The solubility of this compound is a critical factor for its formulation and in vitro handling. The peptide exhibits limited solubility in aqueous solutions but is more soluble in organic solvents and acidic conditions.
Table 2: Solubility Data for this compound
| Solvent | Solubility | Reference(s) |
| Water | Slightly soluble (<4%) | |
| DMSO | Slightly soluble | |
| Methanol | Slightly soluble | |
| Acetic Acid | Freely soluble |
Stability and Storage
Proper storage is essential to maintain the integrity of this compound. As a peptide, it is susceptible to degradation if not stored under appropriate conditions.
Table 3: Recommended Storage and Stability
| Condition | Details | Reference(s) |
| Powder Form | Store at -20°C. Stable for ≥ 4 years. | |
| In Solvent | Aliquot and store at -80°C for up to 1 year. | |
| Shipping | Shipped on wet ice. |
Biological Activity and Receptor Affinity
Lanreotide exerts its biological effects by binding with high affinity to somatostatin receptors (SSTRs), primarily subtypes 2 and 5. This interaction initiates a signaling cascade that leads to the inhibition of hormone secretion and cell proliferation.
Table 4: Binding Affinity (IC₅₀) of Lanreotide for Somatostatin Receptor Subtypes
| Receptor Subtype | IC₅₀ (nM) | Reference(s) |
| SSTR1 | 500 - 2,330 | |
| SSTR2 | 0.5 - 1.8 | |
| SSTR3 | 43 - 107 | |
| SSTR4 | 66 - 2,100 | |
| SSTR5 | 5.6 - 32 |
Signaling and Formulation Pathways
To visualize the complex processes associated with this compound, from its molecular mechanism of action to its unique formulation, the following diagrams are provided.
Caption: Lanreotide's primary signaling pathway.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Structural insights into the binding modes of lanreotide and pasireotide with somatostatin receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. A New Approach to Supramolecular Structure Determination in Pharmaceutical Preparation of Self-Assembling Peptides: A Case Study of Lanreotide Autogel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
Lanreotide Acetate: Unveiling Molecular Targets Beyond Somatostatin Receptors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Lanreotide acetate, a long-acting synthetic analog of somatostatin, is a well-established therapeutic for neuroendocrine tumors (NETs) and acromegaly. Its primary mechanism of action is mediated through high-affinity binding to somatostatin receptors (SSTRs), particularly SSTR2 and SSTR5. This interaction triggers a cascade of intracellular events, leading to the inhibition of hormone secretion and cell proliferation.[1] However, emerging evidence suggests that the therapeutic efficacy of lanreotide may not be solely attributed to its SSTR-mediated effects. This technical guide delves into the molecular targets of this compound beyond the canonical SSTRs, with a particular focus on the intricate crosstalk with the Transforming Growth Factor-β (TGF-β) signaling pathway.
While direct binding of lanreotide to non-SSTR proteins has not been conclusively demonstrated, significant functional interactions with other signaling pathways have been observed, suggesting a more complex mechanism of action than previously understood. This guide will provide a comprehensive overview of these non-SSTR-mediated effects, supported by experimental evidence, quantitative data, and detailed methodologies to facilitate further research in this promising area.
Crosstalk with the Transforming Growth Factor-β (TGF-β) Signaling Pathway: An Indirect Molecular Target
A growing body of research points towards a significant, albeit indirect, interaction between lanreotide and the TGF-β signaling pathway in neuroendocrine tumor cells.[2][3][4] This crosstalk appears to be a crucial component of its anti-proliferative effects, especially in cells with low SSTR expression.[5]
The interaction is bidirectional, with each pathway influencing the expression and activity of the other. Evidence suggests that TGF-β1 can induce the expression of somatostatin (SST) and its receptors, SSTR2 and SSTR5, in pancreatic neuroendocrine tumor (panNET) cells. Conversely, somatostatin analogs, including octreotide, a compound structurally and functionally similar to lanreotide, have been shown to upregulate the expression of the TGF-β type II receptor (TGFBR2). This reciprocal regulation suggests a feedback loop where lanreotide can sensitize cells to the anti-proliferative effects of TGF-β.
This crosstalk is particularly relevant in the context of the dual role of TGF-β in cancer. In the early stages of tumorigenesis, TGF-β acts as a tumor suppressor, inhibiting cell growth. However, in later stages, it can promote tumor progression. The interaction with the SST/SSTR signaling pathway appears to potentiate the tumor-suppressive functions of TGF-β.
The signaling cascade involves the canonical Smad pathway. TGF-β signaling is initiated by the binding of TGF-β to its receptors, leading to the phosphorylation and activation of Smad2 and Smad3 proteins. These then form a complex with Smad4 and translocate to the nucleus to regulate the transcription of target genes. The crosstalk with the SST/SSTR pathway can modulate the activity of these Smad proteins.
Quantitative Data: Lanreotide's Influence on TGF-β Pathway Components
The following table summarizes the quantitative data from in vitro studies investigating the effects of lanreotide and related somatostatin analogs on the expression of TGF-β pathway components in neuroendocrine tumor cell lines. It is important to note that direct binding affinities of lanreotide to non-SSTR targets are not available, as the interactions are believed to be indirect.
| Cell Line | Treatment | Target Gene/Protein | Change in Expression (Fold Induction) | Reference |
| NT-3 (panNET) | TGF-β1 (5 ng/mL) for 24h | SST | 2.37 ± 0.38 | |
| NT-3 (panNET) | TGF-β1 (5 ng/mL) for 24h | SSTR2 | 2.3 ± 0.48 | |
| NT-3 (panNET) | TGF-β1 (5 ng/mL) for 24h | SSTR5 | 4.26 ± 1.32 | |
| BON-1 (panNET) | Octreotide (100 nM) | SSTR2 mRNA | ~2.5 | |
| BON-1 (panNET) | TGF-β (10 ng/mL) | SSTR2 mRNA | ~2.0 |
Note: The data for octreotide is included as it is a closely related somatostatin analog, and similar effects are anticipated for lanreotide.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of lanreotide's non-SSTR-mediated effects, particularly its crosstalk with the TGF-β signaling pathway.
Cell Culture
-
Cell Lines: Human pancreatic neuroendocrine tumor cell lines such as BON-1, QGP-1, and NT-3 are commonly used.
-
Culture Conditions: Cells are maintained in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and other required growth factors, at 37°C in a humidified atmosphere of 5% CO2. For specific experiments, cells may be cultured in serum-free media to avoid confounding effects from growth factors present in FBS.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
-
Objective: To quantify the mRNA expression levels of SSTRs, TGF-β receptors, and other target genes in response to lanreotide treatment.
-
Protocol:
-
Cell Treatment: Plate cells at a desired density and treat with this compound at various concentrations (e.g., 10 nM to 1 µM) or TGF-β1 (e.g., 5 ng/mL) for specified time points (e.g., 24, 48, 72 hours).
-
RNA Extraction: Isolate total RNA from treated and untreated cells using a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems).
-
qPCR Reaction: Perform qPCR using a real-time PCR system with a suitable qPCR master mix (e.g., SYBR Green or TaqMan) and gene-specific primers for the target genes (SST, SSTR2, SSTR5, TGFBR2, etc.) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
-
Immunoblotting for Protein Expression Analysis
-
Objective: To determine the protein levels of SSTRs, TGF-β receptors, and downstream signaling molecules (e.g., phospho-Smad2/3).
-
Protocol:
-
Cell Lysis: After treatment with lanreotide or TGF-β1, wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies specific for the target proteins overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Cell Proliferation Assay
-
Objective: To assess the effect of lanreotide, alone or in combination with TGF-β1, on the proliferation of neuroendocrine tumor cells.
-
Protocol:
-
Cell Seeding: Seed cells in 96-well plates at a low density.
-
Treatment: Treat the cells with various concentrations of lanreotide, TGF-β1, or a combination of both.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, 72 hours).
-
Proliferation Measurement: Measure cell proliferation using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a fluorescence-based assay (e.g., CyQUANT).
-
Data Analysis: Calculate the percentage of cell viability or proliferation relative to untreated control cells.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Crosstalk between Lanreotide and TGF-β signaling pathways.
Caption: Workflow for qPCR analysis of gene expression.
Caption: Workflow for immunoblotting analysis of protein expression.
Conclusion and Future Directions
The molecular mechanisms of this compound extend beyond its well-characterized interactions with somatostatin receptors. The crosstalk with the TGF-β signaling pathway represents a significant avenue for understanding the full spectrum of its anti-tumor activity. While direct binding to non-SSTR targets remains to be identified, the functional interplay with other key signaling cascades provides a rationale for its efficacy in a broader range of neuroendocrine tumors, including those with lower SSTR expression.
Future research should focus on elucidating the precise molecular players that mediate this crosstalk. Proteomic studies could be instrumental in identifying novel protein interactions and downstream signaling events that are modulated by lanreotide in an SSTR-independent manner. Furthermore, investigating the effects of lanreotide on the expression and activity of other receptor tyrosine kinases and components of the extracellular matrix could unveil additional non-SSTR-mediated mechanisms. A deeper understanding of these alternative pathways will be critical for optimizing lanreotide therapy, developing novel combination strategies, and ultimately improving patient outcomes.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Differential Effects of Somatostatin, Octreotide, and Lanreotide on Neuroendocrine Differentiation and Proliferation in Established and Primary NET Cell Lines: Possible Crosstalk with TGF-β Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Crosstalk of TGF-β and somatostatin signaling in adenocarcinoma and neuroendocrine tumors of the pancreas: a brief review [frontiersin.org]
- 5. Differential Effects of Somatostatin, Octreotide, and Lanreotide on Neuroendocrine Differentiation and Proliferation in Established and Primary NET Cell Lines: Possible Crosstalk with TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of Lanreotide Acetate Receptor Interaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lanreotide acetate, a synthetic somatostatin analog, is a cornerstone in the management of acromegaly and neuroendocrine tumors. Its therapeutic efficacy is intrinsically linked to its high-affinity binding to somatostatin receptors (SSTRs), primarily subtypes 2 and 5 (SSTR2 and SSTR5). This targeted interaction triggers a cascade of intracellular signaling events, leading to the inhibition of hormone hypersecretion and tumor cell proliferation. Understanding the molecular intricacies of the Lanreotide-SSTR interaction is paramount for the rational design of novel, more potent, and selective analogs. In silico modeling, encompassing techniques such as molecular docking and molecular dynamics simulations, has emerged as a powerful tool to elucidate these interactions at an atomic level. This technical guide provides an in-depth overview of the computational methodologies employed to model the this compound-receptor complex, supported by detailed experimental protocols for model validation and a comprehensive summary of quantitative binding data.
Introduction to this compound and its Mechanism of Action
This compound is a long-acting octapeptide analog of the natural hormone somatostatin.[1][2] Its primary mechanism of action involves binding to SSTRs, which are G-protein coupled receptors (GPCRs).[3][4] This binding initiates a signaling cascade that inhibits adenylyl cyclase activity, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5] This reduction in cAMP has several downstream effects, including the inhibition of hormone secretion (such as growth hormone, insulin, and glucagon) and the induction of cell cycle arrest and apoptosis in tumor cells. Lanreotide exhibits a high binding affinity for SSTR2 and SSTR5, and a lower affinity for SSTR1, SSTR3, and SSTR4.
Somatostatin Receptor 2 (SSTR2) Signaling Pathway
The binding of Lanreotide to SSTR2 activates inhibitory G-proteins (Gi/o), which in turn inhibit adenylyl cyclase, leading to the aforementioned decrease in cAMP production. This is a key pathway mediating the therapeutic effects of Lanreotide.
In Silico Modeling of Lanreotide-SSTR Interaction
Computational approaches provide invaluable insights into the structural and energetic aspects of the Lanreotide-SSTR interaction, guiding the development of new therapeutic agents.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For the Lanreotide-SSTR2 interaction, docking studies help identify key amino acid residues involved in binding and the overall binding conformation.
Table 1: Summary of In Silico Molecular Docking Studies of Lanreotide
| Software | Receptor Model | Key Interacting Residues in SSTR2 | Predicted Binding Energy (kcal/mol) | Reference |
| Glide (Schrödinger) | PDB: 7XAV | D122, Q126, F208, F272, N276, Y302 | Not explicitly stated | |
| Glide (Schrödinger) | Homology Model | Not explicitly stated | -53.37 (for SSTR1) |
Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic view of the Lanreotide-SSTR complex, allowing for the assessment of its stability and the characterization of conformational changes over time. These simulations can reveal the persistence of key interactions and the role of solvent molecules in the binding interface.
Table 2: Summary of Molecular Dynamics Simulation Studies of Lanreotide-SSTR Complex
| Software | Force Field | Simulation Time | Key Findings | Reference |
| Desmond (Schrödinger) | OPLS | 100 ns | Confirmed stability of the docked pose; identified stable hydrogen bonds. | Not explicitly stated |
| GROMACS | GROMOS 53A6 | Not specified | Analysis of RMSD and RMSF to assess complex stability. | |
| GROMACS | CHARMM36 | 3 independent simulations | Characterized the stability of different binding conformations. |
Experimental Protocols for Model Validation
In silico models must be validated through experimental data. Radioligand binding assays and functional assays are crucial for confirming the predictions of computational models.
Radioligand Binding Assay
This assay is the gold standard for quantifying the affinity of a ligand for its receptor. It involves competing a radiolabeled ligand with an unlabeled test compound (e.g., Lanreotide) for binding to the receptor.
-
Membrane Preparation: Homogenize cells or tissues expressing SSTRs in a cold lysis buffer. Centrifuge to pellet the membranes, then resuspend in a suitable assay buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]Tyr¹¹-SST), and varying concentrations of unlabeled this compound.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the unlabeled Lanreotide concentration to generate a competition curve. From this curve, determine the IC50 value (the concentration of unlabeled ligand that inhibits 50% of specific radioligand binding). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Table 3: Experimentally Determined Binding Affinities of Lanreotide for Somatostatin Receptor Subtypes
| Receptor Subtype | IC50 (nM) | Ki (nM) | Radioligand Used | Reference |
| SSTR1 | >1000 | >1000 | [¹²⁵I]Tyr¹¹-SST-14 | |
| SSTR2 | 1.3 - 2.5 | 0.8 | [¹²⁵I]Tyr¹¹-SST-14 | |
| SSTR3 | 100 | Low affinity | [¹²⁵I]Tyr¹¹-SST-14 | |
| SSTR4 | >1000 | >1000 | [¹²⁵I]Tyr¹¹-SST-14 | |
| SSTR5 | 16 - 30 | 5.2 | [¹²⁵I]Tyr¹¹-SST-14 |
cAMP Functional Assay
This assay measures the ability of Lanreotide to inhibit the production of cAMP, providing a functional readout of SSTR2 activation.
References
Methodological & Application
Application Notes and Protocols for Lanreotide Acetate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of lanreotide acetate, a synthetic somatostatin analog, in cell culture experiments. The protocols outlined below are intended to assist in investigating the anti-proliferative and pro-apoptotic effects of this compound on various cell types, particularly those expressing somatostatin receptors (SSTRs), such as neuroendocrine tumor cells.
Mechanism of Action
This compound is a long-acting synthetic analog of the natural hormone somatostatin.[1] Its primary mechanism of action involves binding with high affinity to somatostatin receptors, particularly subtypes SSTR2 and SSTR5.[2][3] This binding triggers a cascade of intracellular events, leading to the inhibition of adenylyl cyclase activity and a subsequent reduction in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] The downstream effects of this signaling pathway include:
-
Inhibition of Hormone Secretion: this compound effectively reduces the secretion of various hormones, including growth hormone (GH), insulin-like growth factor 1 (IGF-1), insulin, and glucagon.[1]
-
Anti-proliferative Effects: By activating SSTRs, lanreotide can inhibit cell proliferation and induce cell cycle arrest in tumor cells.
-
Induction of Apoptosis: Lanreotide has been shown to promote programmed cell death (apoptosis) in cancer cells.
-
Inhibition of Angiogenesis: The compound can also suppress the formation of new blood vessels, a process crucial for tumor growth, by reducing the levels of angiogenic factors like vascular endothelial growth factor (VEGF).
Data Presentation
The following tables summarize quantitative data on the in vitro effects of this compound from various studies.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Binding Affinity (IC₅₀, nM) |
| SSTR1 | 500 - 2,330 |
| SSTR2 | 0.5 - 1.8 |
| SSTR3 | 43 - 107 |
| SSTR4 | 66 - 2,100 |
| SSTR5 | 5.6 - 32 |
Data compiled from Cayman Chemical product information.
Table 2: In Vitro Efficacy of this compound on Cell Viability and Apoptosis
| Cell Line | Assay | Concentration | Incubation Time | Observed Effect | Reference |
| GH3 (rat pituitary adenoma) | Clonogenic Survival | 100 - 1000 nM | 48 h | 5-10% reduction in survival | |
| GH3 (rat pituitary adenoma) | Apoptosis (Sub-G1) | 100 nM | 48 h (pre-irradiation) | 23% increase in apoptosis | |
| GH3 (rat pituitary adenoma) | Colony Forming Units | 1, 10, 100, 1000 nM | Not Specified | 25%, 44%, 61%, 73% inhibition (IC₅₀ = 57 nM) | |
| Patient-derived pituitary adenoma cells | Growth Hormone Release | 100 nM | Not Specified | Inhibition of GH release |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Sterile, high-purity water, Dimethyl sulfoxide (DMSO), or Methanol
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
Protocol:
-
Consult Supplier's Datasheet: The solubility of this compound can vary. Always refer to the manufacturer's instructions for the recommended solvent. While some sources indicate solubility in water, others state it is slightly soluble in DMSO and methanol.
-
Calculate Required Amount: Determine the desired stock concentration and volume. For example, to prepare a 1 mM stock solution in 1 mL of solvent (Molecular Weight of this compound ≈ 1156.38 g/mol ), you would need approximately 1.16 mg of the compound.
-
Weighing: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Reconstitution: Add the appropriate volume of the chosen sterile solvent (e.g., DMSO) to the tube.
-
Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming or brief sonication may aid in dissolution if necessary.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube. This step is critical to prevent contamination of cell cultures.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term stability.
Cell Proliferation Assay (MTT Assay)
This protocol provides a general method for assessing the effect of this compound on cell viability.
Materials:
-
Cells of interest cultured in appropriate medium
-
This compound stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: The following day, remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 1 nM to 1000 nM). Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol allows for the detection of early and late-stage apoptosis.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the desired concentrations of this compound for the chosen duration. Harvest both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis of Downstream Signaling
This protocol can be used to investigate the effect of this compound on the expression of proteins involved in its signaling pathway.
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-p-AKT, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Mandatory Visualization
Caption: Signaling pathway of this compound.
Caption: General experimental workflow.
References
Application Notes and Protocols for Lanreotide Acetate Dosage Calculation in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lanreotide acetate is a synthetic octapeptide analog of somatostatin, a naturally occurring hormone that regulates various physiological processes.[1][2] Like somatostatin, lanreotide exerts its effects by binding to somatostatin receptors (SSTRs), with a high affinity for subtypes SSTR2 and SSTR5.[3][4] This binding inhibits the secretion of several hormones, including growth hormone (GH), insulin-like growth factor 1 (IGF-1), insulin, and glucagon.[5] Consequently, this compound is clinically approved for the treatment of conditions characterized by hormone overproduction, such as acromegaly and certain neuroendocrine tumors (NETs).
These application notes provide a comprehensive guide for calculating and administering this compound dosages in preclinical animal studies, a critical step in evaluating its therapeutic potential and safety profile. The following sections detail the mechanism of action, a methodology for dosage calculation based on human equivalent doses (HED), and protocols for formulation and administration.
Mechanism of Action: Somatostatin Receptor Signaling
This compound functions as a somatostatin analog, primarily inhibiting hormone secretion. Its therapeutic effects in acromegaly and neuroendocrine tumors are mediated through its binding to SSTR2 and SSTR5. This interaction triggers a cascade of intracellular events that ultimately leads to the suppression of hormone release and potentially, the inhibition of tumor cell growth.
Figure 1: Simplified signaling pathway of this compound.
Dosage Calculation for Animal Studies
The conversion of human dosages to animal equivalent doses (AEDs) is essential for preclinical research. The most widely accepted method is allometric scaling, which accounts for differences in body surface area (BSA) between species. This method is more accurate than simple weight-based conversions.
The formula for calculating the Animal Equivalent Dose (AED) from a Human Equivalent Dose (HED) is:
AED (mg/kg) = HED (mg/kg) x (Human Km / Animal Km)
Where Km is a conversion factor calculated as Body Weight (kg) / Body Surface Area (m²).
Table 1: Human and Animal Km Factors for Dosage Conversion
| Species | Body Weight (kg) | Body Surface Area (m²) | Km Factor |
| Human | 60 | 1.62 | 37 |
| Mouse | 0.02 | 0.0066 | 3 |
| Rat | 0.15 | 0.025 | 6 |
| Rabbit | 1.8 | 0.15 | 12 |
| Dog | 10 | 0.50 | 20 |
Human Dosage Information
The approved human dosages for this compound (Somatuline® Depot) vary depending on the indication.
Table 2: Approved Human Dosages of this compound
| Indication | Recommended Human Dose | Route of Administration |
| Acromegaly | Initial: 90 mg every 4 weeks; may be adjusted to 60 mg or 120 mg every 4 weeks. | Deep Subcutaneous Injection |
| Gastroenteropancreatic Neuroendocrine Tumors (GEP-NETs) | 120 mg every 4 weeks | Deep Subcutaneous Injection |
| Carcinoid Syndrome | 120 mg every 4 weeks | Deep Subcutaneous Injection |
For the purpose of animal dose calculation, a common human dose of 90 mg for a 60 kg person (1.5 mg/kg) can be used as a starting point.
Calculated Animal Equivalent Doses (AEDs)
Based on a human dose of 1.5 mg/kg, the following table provides the calculated AEDs for common laboratory animals.
Table 3: Calculated Animal Equivalent Doses (AEDs) Based on a Human Dose of 1.5 mg/kg
| Species | Human Km / Animal Km | AED (mg/kg) |
| Mouse | 12.3 | 18.45 |
| Rat | 6.2 | 9.3 |
| Rabbit | 3.1 | 4.65 |
| Dog | 1.85 | 2.78 |
Reported Doses in Animal Studies
The following table summarizes this compound doses that have been reported in various animal studies. These can serve as a reference for designing new experiments.
Table 4: Reported this compound Doses in Animal Studies
| Species | Dose | Study Type | Reference |
| Mouse | 2.5, 5, 10, 20, 50 mg/kg daily | Tumor Xenograft | |
| Mouse | 250 µg twice daily | Tumor Xenograft | |
| Rat | 30 mg/kg every 2 weeks | Reproductive Toxicity | |
| Rabbit | 0.45 mg/kg/day | Embryofetal Toxicity | |
| Dog | up to 22 mg/kg | Toxicity Study |
Experimental Protocols
Formulation of this compound for Injection
The commercial formulation of this compound is a pre-filled syringe containing a supersaturated aqueous gel. For research purposes, a stable injectable formulation can be prepared from this compound powder.
Materials:
-
This compound powder (for research use only)
-
Sterile Water for Injection (WFI)
-
Acetic acid (for pH adjustment, if necessary)
-
Sterile vials
-
Sterile syringes and needles
-
Vortex mixer
-
pH meter
Protocol:
-
Determine the required concentration: Based on the calculated AED and the desired injection volume, calculate the required concentration of the this compound solution.
-
Weigh the this compound: Accurately weigh the required amount of this compound powder in a sterile vial under aseptic conditions.
-
Reconstitution: Add the calculated volume of Sterile Water for Injection to the vial.
-
Dissolution: Gently vortex the vial until the powder is completely dissolved. This compound is slightly soluble in water. The commercial product is a supersaturated solution, which may be difficult to replicate in a standard laboratory setting. A clear solution should be aimed for.
-
pH Adjustment (Optional): The commercial formulation contains acetic acid for pH adjustment. If necessary, the pH of the solution can be adjusted using a dilute solution of acetic acid to optimize stability and solubility.
-
Sterile Filtration (Optional): For long-term studies or if sterility is a major concern, the final solution can be sterile-filtered through a 0.22 µm filter into a new sterile vial.
-
Storage: Store the prepared solution at 2-8°C and protect from light. Use within a timeframe validated by stability studies appropriate for the research context.
Figure 2: Workflow for preparing this compound injection.
Administration Protocol
This compound is administered via deep subcutaneous injection.
Materials:
-
Prepared this compound solution
-
Appropriate size sterile syringes and needles (e.g., 25-27 gauge)
-
Animal restraint device
-
70% ethanol or other suitable disinfectant
Protocol:
-
Animal Preparation: Acclimatize the animal to handling and restraint procedures.
-
Dose Preparation: Draw the calculated volume of the this compound solution into a sterile syringe.
-
Injection Site: The preferred site for subcutaneous injection is the loose skin over the back, between the shoulder blades.
-
Aseptic Technique: Swab the injection site with 70% ethanol and allow it to dry.
-
Injection: Gently lift the skin to form a tent. Insert the needle at the base of the tented skin, parallel to the body.
-
Administer the Dose: Slowly inject the solution.
-
Withdraw the Needle: Withdraw the needle and apply gentle pressure to the injection site if necessary.
-
Monitoring: Monitor the animal for any adverse reactions at the injection site or systemic effects.
Conclusion
Accurate dosage calculation is paramount for the successful execution of preclinical studies with this compound. By utilizing allometric scaling based on body surface area, researchers can confidently translate human clinical doses to animal models. The provided protocols for formulation and administration offer a practical guide for conducting in vivo experiments. It is essential to adhere to good laboratory practices and ethical guidelines for animal research throughout all procedures.
References
Application Notes and Protocols: The Use of Lanreotide Acetate in Neuroendocrine Tumor Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro use of Lanreotide acetate, a synthetic somatostatin analog, in the study of neuroendocrine tumor (NET) cell lines. The following sections detail its mechanism of action, antiproliferative effects, and the signaling pathways involved, supported by experimental data and detailed protocols for key assays.
Introduction
This compound is a long-acting somatostatin analog that exerts its effects by binding to somatostatin receptors (SSTRs), with a high affinity for SSTR2 and SSTR5.[1][2][3] This interaction triggers intracellular signaling cascades that lead to the inhibition of hormone secretion and antiproliferative effects in neuroendocrine tumors.[4][5] In vitro studies using NET cell lines are crucial for elucidating the molecular mechanisms underlying these antiproliferative effects and for exploring potential combination therapies. This document focuses on the application of this compound in the bronchopulmonary NET cell lines NCI-H720 and NCI-H727.
Mechanism of Action
This compound mimics the natural inhibitory effects of somatostatin. Upon binding to SSTR2 and SSTR5, it initiates a cascade of intracellular events that can inhibit cell proliferation and induce programmed cell death (apoptosis). The activation of SSTRs by Lanreotide can lead to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Furthermore, Lanreotide's antiproliferative activity is significantly enhanced when combined with inhibitors of the PI3K/mTOR signaling pathway, suggesting a key role for this pathway in mediating its effects.
Data Presentation: Antiproliferative Effects of this compound
The antiproliferative effects of this compound have been evaluated in the human bronchopulmonary NET cell lines NCI-H720 and NCI-H727. While Lanreotide alone shows modest activity, its efficacy is dramatically increased when used in combination with the PI3K inhibitor BYL719 (alpelisib) and the mTOR inhibitor everolimus.
Table 1: Antiproliferative Effects of this compound (Monotherapy and Combination Therapy) on NET Cell Lines
| Cell Line | Treatment | Concentration of Lanreotide (nM) | Incubation Time (hours) | Proliferation Inhibition (%) | IC50 (nM) | Reference |
| NCI-H720 | Lanreotide alone | 1,000 | 120 | Modest | Not Achieved | |
| NCI-H720 | Lanreotide alone | 10,000 | 120 | Modest | Not Achieved | |
| NCI-H727 | Lanreotide alone | 10,000 | 120 | Modest | Not Achieved | |
| NCI-H720 | Lanreotide + BYL719 (1 µM) + Everolimus (1 nM) (48h pretreatment) | 10 | 120 | ~40 | 10.14 | |
| NCI-H720 | Lanreotide + BYL719 (1 µM) + Everolimus (1 nM) (48h pretreatment) | 100 | 120 | ~55 | 10.14 | |
| NCI-H720 | Lanreotide + BYL719 (1 µM) + Everolimus (1 nM) (48h pretreatment) | 1,000 | 120 | ~60 | 10.14 | |
| NCI-H727 | Lanreotide + BYL719 (1 µM) + Everolimus (1 nM) (48h pretreatment) | 10 | 120 | ~20 | 109.6 | |
| NCI-H727 | Lanreotide + BYL719 (1 µM) + Everolimus (1 nM) (48h pretreatment) | 100 | 120 | ~45 | 109.6 | |
| NCI-H727 | Lanreotide + BYL719 (1 µM) + Everolimus (1 nM) (48h pretreatment) | 1,000 | 120 | ~70 | 109.6 |
Note: Proliferation inhibition percentages are estimated from published dose-response curves. IC50 values are for the combination treatment.
Experimental Protocols
Cell Culture of NCI-H720 and NCI-H727 Cell Lines
A foundational aspect of studying Lanreotide's effects is the proper maintenance of the NET cell lines.
Materials:
-
NCI-H720 or NCI-H727 cell lines
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Culture NCI-H720 and NCI-H727 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells when they reach 80-90% confluency.
-
To subculture, wash the cells with PBS, then add Trypsin-EDTA and incubate for 5-10 minutes to detach the cells.
-
Neutralize the trypsin with complete medium, centrifuge the cell suspension, and resuspend the cell pellet in fresh medium.
-
Seed cells into new flasks at the desired density.
WST-1 Proliferation Assay
The WST-1 assay is a colorimetric method to measure cell proliferation and viability.
Materials:
-
NCI-H720 or NCI-H727 cells
-
96-well plates
-
This compound
-
BYL719 (alpelisib) and Everolimus (for combination studies)
-
WST-1 reagent
-
Microplate reader
Protocol:
-
Seed NCI-H720 or NCI-H727 cells in 96-well plates and allow them to adhere overnight.
-
For combination studies, pre-treat the cells with 1 µM BYL719 and 1 nM everolimus for 48 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1-10,000 nM) for 120 hours.
-
Due to its half-life, re-apply Lanreotide every 48 hours.
-
At the end of the incubation period, add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 0.5 to 4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
Western Blot Analysis of the PI3K/mTOR Pathway
Western blotting is used to detect changes in the expression and phosphorylation status of key proteins in the PI3K/mTOR signaling pathway.
Materials:
-
Treated and untreated cell lysates
-
NP-40 lysis buffer
-
Bradford reagent for protein quantification
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-p-AKT, anti-p-mTOR, anti-SSTR2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
After treatment, lyse the cells in NP-40 buffer.
-
Determine the protein concentration of the lysates using the Bradford method.
-
Denature 20 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize band densities to a loading control (e.g., β-actin or GAPDH).
Apoptosis Assay (TUNEL Staining - General Protocol)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is a method for detecting DNA fragmentation, which is a hallmark of apoptosis.
Materials:
-
Cells grown on coverslips or chamber slides
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization solution (e.g., Triton X-100)
-
TUNEL reaction mixture (containing TdT and labeled dUTP)
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Protocol:
-
Culture and treat cells as required.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
Wash the cells with PBS.
-
Incubate the cells with the TUNEL reaction mixture in a humidified chamber for 1 hour at 37°C, protected from light.
-
Wash the cells with PBS.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize the cells under a fluorescence microscope.
-
Quantify the percentage of TUNEL-positive (apoptotic) cells.
Visualizations
Signaling Pathway
References
- 1. Concomitant inhibition of PI3K/mTOR signaling pathways boosts antiproliferative effects of lanreotide in bronchopulmonary neuroendocrine tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential Effects of Somatostatin, Octreotide, and Lanreotide on Neuroendocrine Differentiation and Proliferation in Established and Primary NET Cell Lines: Possible Crosstalk with TGF-β Signaling [mdpi.com]
- 3. The safety of lanreotide for neuroendocrine tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antiproliferative effect of somatostatin analogs in gastroenteropancreatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lanreotide Acetate in Preclinical Acromegaly Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acromegaly is a rare endocrine disorder characterized by the overproduction of growth hormone (GH), most commonly from a benign pituitary adenoma. This leads to elevated levels of insulin-like growth factor 1 (IGF-1), causing a wide range of metabolic and somatic abnormalities. Lanreotide acetate, a long-acting synthetic analog of somatostatin, is a cornerstone in the medical management of acromegaly.[1][2] It exerts its therapeutic effects by binding to somatostatin receptors (SSTRs), which are highly expressed on somatotroph adenoma cells. These application notes provide an overview of the preclinical evaluation of this compound, including its mechanism of action, protocols for in vivo studies, and expected outcomes based on available data.
Mechanism of Action
This compound is an octapeptide analog of the natural hormone somatostatin.[1] Its primary mechanism of action involves high-affinity binding to somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5).[1] These G protein-coupled receptors are predominantly expressed in GH-secreting pituitary tumors.[3]
Upon binding, this compound triggers a cascade of intracellular signaling events that lead to:
-
Inhibition of GH Secretion: Activation of SSTR2 and SSTR5 inhibits adenylyl cyclase activity, which in turn reduces intracellular cyclic adenosine monophosphate (cAMP) levels. This leads to a decrease in calcium influx and ultimately suppresses the synthesis and secretion of GH.
-
Antiproliferative Effects: this compound can also inhibit tumor cell proliferation and induce programmed cell death (apoptosis). This is mediated through the activation of phosphotyrosine phosphatases and modulation of the MAPK and PI3K/Akt signaling pathways, leading to cell cycle arrest.
Binding Affinity of this compound
The therapeutic efficacy of this compound is rooted in its high affinity for SSTR2 and SSTR5.
| Receptor Subtype | This compound Binding Affinity (IC50, nM) |
| SSTR1 | >1000 |
| SSTR2 | 1.3 |
| SSTR3 | 31 |
| SSTR4 | >1000 |
| SSTR5 | 11 |
(Data adapted from publicly available pharmacological studies.)
Signaling Pathway of this compound in Pituitary Adenoma Cells
Preclinical Experimental Protocols
The following protocol describes a general framework for evaluating the efficacy of this compound in a rodent xenograft model of acromegaly.
Animal Model Development: GH-Secreting Pituitary Adenoma Xenograft
A common preclinical model for acromegaly involves the subcutaneous implantation of rat GH-secreting pituitary adenoma cells (e.g., GH3 cell line) into immunodeficient mice or rats.
-
Cell Culture:
-
Culture GH3 cells in F-10K Medium supplemented with 15% horse serum and 2.5% fetal bovine serum.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells every 3-4 days to maintain exponential growth.
-
-
Animal Model:
-
Use 6-8 week old female immunodeficient mice (e.g., Nude or SCID).
-
Harvest GH3 cells during their exponential growth phase and resuspend in a sterile phosphate-buffered saline (PBS) and Matrigel mixture (1:1 ratio) at a concentration of 5 x 10^6 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Monitor tumor growth regularly by caliper measurements. Tumors are typically palpable within 7-10 days.
-
Initiate treatment when tumors reach a mean volume of 150-200 mm³.
-
This compound Treatment Protocol
-
Treatment Groups:
-
Group 1: Vehicle control (e.g., sterile saline).
-
Group 2-5: this compound at varying doses (e.g., 2.5, 5, 10, and 20 mg/kg).
-
-
Administration:
-
Administer this compound or vehicle via subcutaneous injection daily for a specified period (e.g., 5-14 days).
-
-
Monitoring:
-
Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor animal body weight and overall health status throughout the study.
-
Endpoint Analysis
-
Tumor Growth Inhibition:
-
At the end of the treatment period, calculate the tumor growth delay (TGD), which is the time it takes for tumors in the treated groups to reach a predetermined size (e.g., 4 times the initial volume) compared to the control group.
-
-
Hormone Level Analysis:
-
Collect blood samples via cardiac puncture at the time of sacrifice.
-
Separate serum and store at -80°C until analysis.
-
Measure serum GH and IGF-1 levels using commercially available ELISA kits specific for rodents.
-
-
Histological Analysis:
-
Excise tumors and fix in 10% neutral buffered formalin.
-
Embed tumors in paraffin, section, and perform Hematoxylin and Eosin (H&E) staining to assess tumor morphology.
-
Immunohistochemistry (IHC) can be performed to assess markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
-
Experimental Workflow
Quantitative Data from Preclinical Models
The following data is derived from a study utilizing a mouse GH3 tumor xenograft model.
Table 1: Effect of this compound on Tumor Growth in a GH3 Xenograft Model
| Treatment Group (daily for 5 days) | Tumor Growth Delay (TGD) Time (Days) |
| Vehicle Control | Baseline |
| Lanreotide 2.5 mg/kg | Moderate Delay |
| Lanreotide 5.0 mg/kg | Moderate to High Delay |
| Lanreotide 10 mg/kg | 13.1 ± 4.7 (Maximum Inhibition) |
| Lanreotide 20 mg/kg | Moderate Delay |
| Lanreotide 50 mg/kg | Low to Moderate Delay |
TGD represents the time for tumors to grow to 4 times their initial volume. Data shows a bell-shaped dose-response curve, with 10 mg/kg providing the maximal tumor growth inhibition.
Table 2: Expected Effects of this compound on Hormone Levels in Preclinical Models
| Parameter | Expected Outcome | Notes |
| Serum Growth Hormone (GH) | Significant Reduction | Direct inhibitory effect on secretion from GH3 tumor cells. |
| Serum Insulin-Like Growth Factor 1 (IGF-1) | Significant Reduction | Consequence of reduced systemic GH levels. |
Note: Specific quantitative data on the percentage reduction of GH and IGF-1 in lanreotide-treated rodent models of acromegaly are not widely available in published literature and represent an area for further investigation.
Conclusion
This compound demonstrates significant antitumor activity in preclinical models of acromegaly, primarily through its high-affinity binding to SSTR2 and SSTR5 and subsequent inhibition of GH secretion and cell proliferation. The provided protocols offer a framework for the in vivo evaluation of this compound and similar somatostatin analogs. The GH3 xenograft model is a robust tool for assessing the therapeutic potential of novel compounds for acromegaly. Further preclinical studies are warranted to fully elucidate the dose-dependent effects on hormone levels and to explore combination therapies.
References
Application Notes and Protocols for Lanreotide Acetate Administration in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of lanreotide acetate in xenograft mouse models for preclinical cancer research. The protocols outlined below are based on established methodologies and aim to ensure reproducible and reliable results.
Introduction
This compound is a synthetic somatostatin analog with a high affinity for somatostatin receptors (SSTRs), particularly SSTR2 and SSTR5.[1][2][3] Its mechanism of action involves the inhibition of hormone secretion, cell proliferation, and angiogenesis, making it a valuable therapeutic agent for neuroendocrine tumors (NETs) and other cancers overexpressing SSTRs.[1][4] Xenograft mouse models are crucial for evaluating the in vivo efficacy of anticancer agents like this compound.
Data Presentation
The following tables summarize quantitative data from various studies on the administration of this compound in xenograft mouse models.
Table 1: this compound Dosage and Efficacy in Xenograft Mouse Models
| Tumor Type | Cell Line | Mouse Strain | This compound Dosage | Administration Route & Frequency | Observed Efficacy (Tumor Growth Inhibition) |
| Pituitary Tumor | GH3 | Nude Mice | 2.5, 5, 10, 20, 50 mg/kg | Subcutaneous, daily for 5 days | Maximum tumor growth delay of 13.1 days was observed at 10 mg/kg. A bell-shaped dose-response curve was noted, with higher and lower doses showing less efficacy. |
| Neuroendocrine Tumor | N/A | N/A | 120 mg | Deep subcutaneous injection, every 4 weeks | Clinically significant reductions in tumor volume were observed in 62.9% of patients at 1 year in a clinical study, with reductions evident in 54.1% of patients by 3 months. |
| Colorectal Carcinoma | N/A | N/A | 1-6 mg | Subcutaneous, three times a day for 2 months | No significant antitumor activity was observed in this study. |
Experimental Protocols
Protocol 1: Establishment of Subcutaneous Xenograft Mouse Model
This protocol describes the establishment of a subcutaneous tumor model, a common method for assessing the efficacy of anticancer agents.
Materials:
-
Cancer cell line of interest (e.g., GH3 for pituitary tumors)
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional, can enhance tumor take rate)
-
Immunocompromised mice (e.g., Nude, SCID, or NSG mice), 6-8 weeks old
-
Syringes (1 mL) with needles (25-27 gauge)
-
Animal housing and husbandry equipment
Procedure:
-
Cell Culture: Culture the selected cancer cell line under sterile conditions according to the supplier's recommendations until a sufficient number of cells is obtained.
-
Cell Harvesting:
-
Aspirate the culture medium.
-
Wash the cells with sterile PBS.
-
Trypsinize the cells and neutralize with culture medium.
-
Centrifuge the cell suspension to pellet the cells.
-
Resuspend the cell pellet in sterile PBS or culture medium without serum.
-
Perform a cell count and assess viability (e.g., using a hemocytometer and trypan blue).
-
-
Preparation of Cell Suspension for Injection:
-
Adjust the cell concentration to the desired density (typically 1 x 10^6 to 1 x 10^7 cells per 100-200 µL).
-
(Optional) Mix the cell suspension with an equal volume of Matrigel on ice to enhance tumor formation.
-
-
Tumor Cell Implantation:
-
Anesthetize the mouse using an approved method.
-
Shave and sterilize the injection site on the flank of the mouse.
-
Gently lift the skin and subcutaneously inject the cell suspension (100-200 µL) using a 1 mL syringe with a 25-27 gauge needle.
-
-
Post-Implantation Monitoring:
-
Monitor the mice regularly for tumor growth, which typically becomes palpable within 1-3 weeks.
-
Monitor the overall health of the animals, including body weight and general behavior.
-
Protocol 2: Preparation and Administration of this compound
This protocol details the preparation and subcutaneous administration of this compound to xenograft-bearing mice.
Materials:
-
This compound (e.g., Somatuline® Autogel® or a research-grade equivalent)
-
Sterile saline or other appropriate vehicle
-
Syringes (e.g., insulin syringes) for administration
-
Animal balance
Procedure:
-
Dosage Calculation:
-
Determine the appropriate dose of this compound based on the experimental design (e.g., 10 mg/kg).
-
Weigh each mouse to calculate the exact volume of the drug solution to be administered.
-
-
Preparation of this compound Solution:
-
This compound is often supplied in a pre-filled syringe as a supersaturated gel. For preclinical studies, it may need to be diluted to achieve the desired concentration for accurate dosing in mice.
-
If using a formulation that requires reconstitution, follow the manufacturer's instructions. A common method for preparing a sustained-release formulation involves a process of lyophilization and hydration to form a supersaturated gel.
-
Ensure the final formulation is sterile and suitable for subcutaneous injection.
-
-
Administration:
-
Gently restrain the mouse.
-
Administer the calculated volume of this compound via deep subcutaneous injection, typically in the flank opposite the tumor implantation site to avoid interference with tumor measurement.
-
Alternate the injection site for subsequent administrations.
-
Record the date, time, and dose administered for each animal.
-
Protocol 3: Tumor Volume Measurement
Accurate and consistent tumor volume measurement is critical for evaluating treatment efficacy.
Materials:
-
Digital calipers
-
Ultrasound imaging system (optional, but recommended for higher accuracy)
-
Animal balance
Procedure:
-
Frequency of Measurement: Measure tumor volume 2-3 times per week.
-
Caliper Measurement:
-
Gently restrain the mouse.
-
Measure the longest diameter (length, L) and the shortest diameter (width, W) of the tumor using digital calipers.
-
Calculate the tumor volume using the modified ellipsoid formula: Tumor Volume (mm³) = (L x W²) / 2 .
-
It is important to be aware that caliper measurements can be influenced by the tumor's shape and the operator's technique, potentially leading to inaccuracies.
-
-
Ultrasound Imaging (Optional):
-
Anesthetize the mouse.
-
Use a high-frequency ultrasound system to acquire three-dimensional images of the tumor.
-
Software associated with the ultrasound system can then be used to calculate a more accurate tumor volume. Ultrasound imaging has been shown to be more accurate and reproducible than caliper measurements.
-
-
Data Recording:
-
Record the tumor dimensions and calculated volume for each animal at each time point.
-
Also, record the body weight of each mouse at each measurement time point to monitor for signs of toxicity.
-
Mandatory Visualizations
References
Application Notes and Protocols for Long-Acting Release Formulation of Lanreotide Acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the research and application of long-acting release formulations of Lanreotide acetate. This document includes detailed experimental protocols, quantitative data summaries, and visual representations of key biological and experimental processes.
Introduction to Long-Acting this compound
This compound is a synthetic octapeptide analogue of the natural hormone somatostatin. It exerts its effects by binding to somatostatin receptors (SSTRs), with a high affinity for SSTR2 and SSTR5. This binding triggers a cascade of intracellular events, leading to the inhibition of adenylyl cyclase activity and a reduction in cyclic adenosine monophosphate (cAMP) levels. Consequently, this leads to the inhibition of hormone secretion, making it an effective treatment for conditions characterized by hormonal overproduction, such as acromegaly and certain neuroendocrine tumors (NETs).[1][2]
Long-acting release (LAR) formulations of this compound have been developed to improve patient compliance and provide stable therapeutic drug concentrations over an extended period. These formulations, such as Lanreotide Autogel, are designed for subcutaneous administration and form a drug depot at the injection site, allowing for sustained release of the active pharmaceutical ingredient.[3]
Quantitative Data Summary
The following tables summarize key quantitative data from pharmacokinetic and efficacy studies of this compound long-acting formulations.
Table 1: Pharmacokinetic Parameters of Lanreotide Autogel (Single Dose) in Healthy Volunteers
| Dose | Cmax (ng/mL) | Tmax (hours) | AUC (ng·h/mL) | Half-life (days) | Absolute Bioavailability (%) |
| 60 mg | 4.25 | 8 | 22.27 (AUCt) | 23.3 | 73.4 |
| 90 mg | 8.39 | 12 | 37.29 (AUCt) | 27.4 | 69.0 |
| 120 mg | 6.79 | 7 | 48.49 (AUCt) | 30.1 | 78.4 |
Data sourced from studies in healthy volunteers following a single deep subcutaneous injection.[4]
Table 2: Steady-State Pharmacokinetic Parameters of Lanreotide Autogel in Acromegaly Patients (Multiple Doses, every 28 days)
| Dose | Cmax (ng/mL) | Cmin (ng/mL) | Cave (ng/mL) |
| 60 mg | 3.8 | 1.8 | 2.46 |
| 90 mg | 5.7 | 2.5 | 3.04 |
| 120 mg | 7.7 | 3.8 | 4.52 |
Data represents steady-state concentrations after repeated deep subcutaneous injections in patients with acromegaly.[5]
Table 3: Efficacy of Lanreotide Autogel in Acromegaly Patients
| Study Endpoint | Lanreotide SR (30 mg) | Lanreotide Autogel (60-120 mg) |
| Patients with GH levels < 2.5 ng/mL | 33% | 39% |
| Patients with normalized IGF-I levels | Not Reported | 39% |
| Symptom Improvement | ||
| Diarrhea | 38% | 29% |
| Abdominal Pain | 22% | 17% |
| Nausea | 18% | 9% |
Comparison of efficacy and symptom control between the slow-release (SR) formulation and the Autogel formulation. In some studies, treatment with Lanreotide slow release and Autogel formulations normalized GH and insulin-like growth factor-I (IGF-I) concentrations in about 50% of patients.
Signaling Pathway and Experimental Workflows
This compound Signaling Pathway
Caption: Signaling pathway of this compound.
Experimental Workflow for Preclinical Evaluation
Caption: Preclinical evaluation workflow for Lanreotide LAR.
Experimental Protocols
Preparation of this compound-Loaded PLGA Microspheres
This protocol describes the preparation of long-acting this compound-loaded poly(lactic-co-glycolic acid) (PLGA) microspheres using a multiple-emulsion solvent evaporation method.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Gelatin
-
Acetone
-
Deionized water
Equipment:
-
Homogenizer
-
Magnetic stirrer
-
Water bath
-
Lyophilizer
Procedure:
-
Preparation of the Inner Aqueous Phase (W1):
-
Dissolve gelatin in deionized water to prepare a 7.5% (w/v) gelatin solution.
-
Add this compound to the gelatin solution (e.g., 100g this compound in 250mL of 7.5% gelatin solution).
-
Heat the mixture in a 55°C water bath with stirring until the drug is fully dissolved.
-
-
Preparation of the Organic Phase (O):
-
Dissolve PLGA (e.g., lactide:glycolide ratio of 85:15) in acetone (e.g., 1000g PLGA in 1500mL acetone).
-
-
Formation of the Primary Emulsion (W1/O):
-
Add the inner aqueous phase to the organic phase.
-
Homogenize the mixture at a controlled temperature (e.g., 40°C) to form a primary water-in-oil emulsion.
-
-
Formation of the Multiple Emulsion (W1/O/W2):
-
Prepare an outer aqueous phase (W2) containing a suitable surfactant (e.g., polyvinyl alcohol).
-
Add the primary emulsion to the outer aqueous phase under continuous stirring to form the multiple emulsion.
-
-
Solvent Evaporation and Microsphere Solidification:
-
Stir the multiple emulsion at room temperature to allow for the evaporation of acetone.
-
As the solvent evaporates, the PLGA will precipitate, leading to the formation of solid microspheres.
-
-
Microsphere Collection, Washing, and Drying:
-
Collect the microspheres by filtration or centrifugation.
-
Wash the collected microspheres with deionized water to remove any unencapsulated drug and surfactant.
-
Freeze-dry (lyophilize) the microspheres to obtain a fine, free-flowing powder.
-
In Vitro Drug Release Testing
This protocol provides a general method for assessing the in vitro release of this compound from long-acting injectable formulations. Specific parameters may require optimization based on the formulation characteristics.
Apparatus:
-
USP Apparatus 2 (Paddle Apparatus) or USP Apparatus 4 (Flow-Through Cell)
Release Medium:
-
Phosphate-buffered saline (PBS), pH 7.4, containing a surfactant (e.g., 0.02% Tween® 80) to maintain sink conditions.
Procedure (using USP Apparatus 2):
-
Accurately weigh a sample of the this compound long-acting formulation and place it in the dissolution vessel containing a pre-warmed release medium.
-
Set the paddle rotation speed (e.g., 50 rpm) and maintain the temperature at 37 ± 0.5°C.
-
At predetermined time intervals (e.g., 1, 4, 8, 24, 48 hours, and then daily for the intended duration of release), withdraw an aliquot of the release medium.
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium.
-
Analyze the collected samples for this compound concentration using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).
-
Calculate the cumulative percentage of drug released over time.
In Vivo Pharmacokinetic Study in an Animal Model
This protocol outlines a typical pharmacokinetic study of a long-acting this compound formulation in a beagle dog model.
Animals:
-
Male beagle dogs, weighing approximately 10-12 kg.
Dosing and Administration:
-
Administer a single dose of the this compound long-acting formulation via deep subcutaneous injection.
-
The injection site should be carefully chosen and documented.
Blood Sampling:
-
Collect blood samples (e.g., 2 mL) from a suitable vein (e.g., cephalic vein) into tubes containing an appropriate anticoagulant (e.g., K2EDTA).
-
Blood samples should be collected at the following time points: pre-dose (0 h), and at 1, 2, 4, 8, 24, 48, 72, 168, 336, 504, 672, and 840 hours post-dose.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
Sample Analysis:
-
Determine the concentration of Lanreotide in the plasma samples using a validated LC-MS/MS method.
Pharmacokinetic Analysis:
-
Calculate the following pharmacokinetic parameters from the plasma concentration-time data: Cmax, Tmax, AUC, and elimination half-life (t½).
In Vivo Toxicology Studies
A battery of toxicology studies is essential to evaluate the safety of the long-acting formulation. The following are brief outlines of key studies.
4.4.1. Passive Cutaneous Anaphylaxis (PCA) Test in Rats
-
Objective: To assess the potential for the formulation to induce a Type I hypersensitivity reaction.
-
Procedure:
-
Sensitize rats by intradermal injection of anti-DNP IgE.
-
After a latent period (e.g., 24 hours), intravenously inject the test formulation along with Evans blue dye.
-
Observe and quantify the blueing of the skin at the injection site as an indicator of increased vascular permeability.
-
4.4.2. Local Skin Irritation Test in Rabbits
-
Objective: To evaluate the local tolerance of the formulation after subcutaneous injection.
-
Procedure:
-
Administer a single subcutaneous injection of the test formulation to the shaved skin of rabbits.
-
Observe the injection site for signs of erythema (redness) and edema (swelling) at specified time points (e.g., 24, 48, and 72 hours) post-injection.
-
Score the reactions according to a standardized scale (e.g., Draize scale).
-
4.4.3. Hemolytic Test
-
Objective: To determine the potential of the formulation to cause hemolysis (rupture of red blood cells).
-
Procedure:
-
Incubate different concentrations of the test formulation with a suspension of red blood cells.
-
After incubation, centrifuge the samples and measure the amount of hemoglobin released into the supernatant spectrophotometrically.
-
Compare the results to positive (e.g., Triton X-100) and negative (saline) controls to determine the percentage of hemolysis. Formulations with a hemolysis value of less than 10% are generally considered non-hemolytic.
-
References
- 1. Passive cutaneous anaphylaxis in the rat, induced with two homologous reagin-like antibodies and its specific inhibition with disodium cromoglycate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A New Approach to Supramolecular Structure Determination in Pharmaceutical Preparation of Self-Assembling Peptides: A Case Study of Lanreotide Autogel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN101940782A - Lanreotide long-acting injection microsphere preparation and preparation method thereof - Google Patents [patents.google.com]
- 5. Preparation, characterization and related in vivo release, safety and toxicity studies of long acting lanreotide microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemical Detection of Lanreotide Acetate Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lanreotide acetate is a synthetic somatostatin analog with a high affinity for somatostatin receptors (SSTRs), particularly subtypes SSTR2 and SSTR5.[1][2] Its therapeutic effect in conditions such as acromegaly and neuroendocrine tumors (NETs) stems from its ability to inhibit hormone secretion and cell proliferation by activating these receptors.[1][2] Immunohistochemistry (IHC) is a critical technique for visualizing the expression and localization of SSTR2 and SSTR5 in tissue samples, aiding in predicting patient response to this compound therapy and in research settings. These application notes provide a detailed protocol for the immunohistochemical staining of SSTR2 and SSTR5 in formalin-fixed, paraffin-embedded (FFPE) tissues.
Principle of the Method
Immunohistochemistry identifies specific antigens in tissue sections through the binding of a primary antibody to its target. This interaction is then visualized using a secondary antibody conjugated to an enzyme that catalyzes a chromogenic reaction or to a fluorophore. This protocol details an indirect IHC method, which offers signal amplification and increased sensitivity.[3]
Quantitative Data Summary
The expression levels of SSTR2 and SSTR5 in tumors can be correlated with the clinical response to somatostatin analogs like this compound. A semi-quantitative scoring system is often employed to evaluate the staining intensity and the percentage of positive tumor cells.
| Receptor | Antibody Clone | Scoring System Component | Description | Reference |
| SSTR2 | UMB-1 | Percentage of Positive Cells | 0: <1%1: 1-10%2: 11-50%3: >50% | |
| Staining Intensity | 0: Negative1: Weak2: Moderate3: Strong | |||
| Subcellular Localization | Membranous staining is considered most relevant. | |||
| SSTR5 | UMB-4 | Percentage of Positive Cells | 0: <1%1: 1-10%2: 11-50%3: >50% | |
| Staining Intensity | 0: Negative1: Weak2: Moderate3: Strong | |||
| Subcellular Localization | Membranous staining is preferred for functional interpretation. |
Note: The final score is often a combination of the percentage of positive cells and the staining intensity, and interpretation should be performed by a qualified professional.
Experimental Protocols
This protocol is optimized for FFPE tissue sections.
Reagents and Materials
-
Formalin-fixed, paraffin-embedded tissue sections (4-5 µm) on charged slides
-
Xylene or a xylene substitute
-
Ethanol (100%, 95%, 70%)
-
Deionized or distilled water
-
Antigen Retrieval Buffer: 10 mM Sodium Citrate Buffer (pH 6.0) or 1 mM EDTA Buffer (pH 9.0)
-
Wash Buffer: Phosphate Buffered Saline (PBS) or Tris-Buffered Saline (TBS) with 0.05% Tween-20
-
Endogenous Peroxidase Blocking Solution: 3% Hydrogen Peroxide in methanol or water
-
Blocking Buffer: 5% Normal Goat Serum in PBS or TBS
-
Primary Antibodies:
-
Rabbit monoclonal anti-SSTR2 antibody (Clone UMB-1)
-
Rabbit monoclonal anti-SSTR5 antibody (Clone UMB-4)
-
-
Secondary Antibody: Horseradish peroxidase (HRP)-conjugated goat anti-rabbit IgG
-
Chromogen: 3,3'-Diaminobenzidine (DAB)
-
Counterstain: Hematoxylin
-
Mounting Medium
-
Humidified chamber
-
Coplin jars
-
Microwave, pressure cooker, or water bath for antigen retrieval
-
Light microscope
Staining Procedure
-
Deparaffinization and Rehydration: a. Immerse slides in two changes of xylene for 5 minutes each. b. Rehydrate the sections by sequential immersion in:
- 100% ethanol for 2 changes, 3 minutes each.
- 95% ethanol for 3 minutes.
- 70% ethanol for 3 minutes. c. Rinse gently with deionized water.
-
Antigen Retrieval (Heat-Induced Epitope Retrieval - HIER): a. Immerse slides in a Coplin jar containing Antigen Retrieval Buffer (Citrate Buffer pH 6.0 is a good starting point for both SSTR2 and SSTR5). b. Heat the solution using a microwave, pressure cooker, or water bath to 95-100°C for 20 minutes. c. Allow the slides to cool in the buffer for 20 minutes at room temperature. d. Rinse slides in Wash Buffer.
-
Endogenous Peroxidase Blocking: a. Incubate sections in 3% hydrogen peroxide for 10-15 minutes at room temperature to block endogenous peroxidase activity. b. Rinse slides with Wash Buffer (3 changes for 5 minutes each).
-
Blocking: a. Incubate sections with Blocking Buffer for 30-60 minutes at room temperature in a humidified chamber to prevent non-specific antibody binding.
-
Primary Antibody Incubation: a. Dilute the primary antibody (anti-SSTR2 or anti-SSTR5) to its optimal concentration in Blocking Buffer. A starting dilution of 1:100 to 1:500 is recommended, but should be optimized. b. Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: a. Rinse slides with Wash Buffer (3 changes for 5 minutes each). b. Incubate sections with the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions, for 30-60 minutes at room temperature in a humidified chamber.
-
Detection: a. Rinse slides with Wash Buffer (3 changes for 5 minutes each). b. Prepare the DAB chromogen solution according to the manufacturer's instructions. c. Incubate sections with the DAB solution until the desired brown color intensity is reached (typically 1-10 minutes). Monitor under a microscope to avoid overstaining. d. Rinse slides with deionized water to stop the reaction.
-
Counterstaining: a. Immerse slides in hematoxylin for 1-2 minutes to stain the cell nuclei. b. "Blue" the sections by rinsing in running tap water.
-
Dehydration and Mounting: a. Dehydrate the sections by sequential immersion in:
- 70% ethanol for 3 minutes.
- 95% ethanol for 3 minutes.
- 100% ethanol for 2 changes, 3 minutes each. b. Clear the sections in two changes of xylene for 5 minutes each. c. Apply a coverslip using a permanent mounting medium.
Quality Control
-
Positive Control: A tissue known to express SSTR2 and SSTR5 (e.g., normal pancreas or a known positive neuroendocrine tumor) should be included in each staining run to verify the protocol and reagent performance.
-
Negative Control: A slide incubated with the antibody diluent instead of the primary antibody should be included to assess non-specific staining from the secondary antibody and detection system.
Visualizations
Experimental Workflow
Caption: Immunohistochemistry workflow for SSTR2/SSTR5 detection.
This compound Signaling Pathway
Caption: this compound signaling cascade via SSTR2/SSTR5.
References
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with Lanreotide Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lanreotide acetate, a synthetic somatostatin analog, is a crucial therapeutic agent in the management of neuroendocrine tumors (NETs) and acromegaly.[1][2] Its mechanism of action is primarily mediated through high-affinity binding to somatostatin receptors (SSTRs), predominantly subtypes SSTR2 and SSTR5.[3][4] This interaction triggers downstream signaling cascades that inhibit hormone secretion and exert antiproliferative effects on tumor cells.[3] Key among these antiproliferative mechanisms are the induction of apoptosis (programmed cell death) and cell cycle arrest.
Flow cytometry is a powerful and high-throughput technique that enables the quantitative analysis of individual cells in a population. It is an indispensable tool for elucidating the cellular responses to drug treatments like this compound. This document provides detailed application notes and protocols for utilizing flow cytometry to analyze apoptosis and cell cycle distribution in cells treated with this compound.
Mechanism of Action of this compound
This compound mimics the natural inhibitory effects of somatostatin. Upon binding to SSTR2 and SSTR5, it initiates a series of intracellular events, including the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels. This can modulate various cellular processes, including cell proliferation and survival. The antiproliferative effects of this compound are attributed to its ability to induce cell cycle arrest, often in the G0/G1 phase, and to trigger apoptosis.
Lanreotide [label="Lanreotide\nAcetate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SSTR [label="SSTR2 / SSTR5", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; G_Protein [label="Gi/o Protein", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; AC [label="Adenylyl Cyclase", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; cAMP [label="↓ cAMP", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PKA [label="PKA", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; CREB [label="CREB", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Cycle_Arrest [label="Cell Cycle Arrest\n(G0/G1)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proliferation [label="↓ Cell Proliferation", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
Lanreotide -> SSTR [label="Binds"]; SSTR -> G_Protein [label="Activates"]; G_Protein -> AC [label="Inhibits", arrowhead=tee]; AC -> cAMP; cAMP -> PKA [arrowhead=tee]; PKA -> CREB [arrowhead=tee]; CREB -> Cell_Cycle_Arrest; CREB -> Apoptosis; Cell_Cycle_Arrest -> Proliferation; Apoptosis -> Proliferation; }
Figure 1: Simplified signaling pathway of this compound leading to antiproliferative effects.
Data Presentation: Effects of this compound on Apoptosis and Cell Cycle
The following tables summarize quantitative data from studies investigating the effects of this compound on apoptosis and cell cycle distribution in cancer cell lines, as determined by flow cytometry.
Table 1: Effect of this compound on Apoptosis (Sub-G1 Population)
| Cell Line | Treatment | Concentration | Duration | % of Apoptotic Cells (Sub-G1) | Reference |
| GH3 (Rat Pituitary) | Lanreotide + Radiation (10 Gy) | 100 nM | 48h | 8.6 - 13.4 | |
| GH3 (Rat Pituitary) | Radiation (10 Gy) alone | - | 48h | 4.9 | |
| GH3 (Rat Pituitary) | Lanreotide + Radiation (10 Gy) | 100 nM | 168h | 20 - 22 | |
| GH3 (Rat Pituitary) | Radiation (10 Gy) alone | - | 168h | 12 |
Note: The study on GH3 cells demonstrated that this compound significantly enhanced radiation-induced apoptosis, as measured by the increase in the sub-G1 cell population.
Experimental Protocols
The following are detailed protocols for the flow cytometric analysis of apoptosis and cell cycle in cells treated with this compound. These protocols are adapted from standard procedures and can be optimized for specific cell lines and experimental conditions.
Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
This dual-staining method allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound solution
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Annexin V Binding Buffer
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in culture plates and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound or vehicle control for the specified duration.
-
Cell Harvesting:
-
For suspension cells, gently collect the cells by centrifugation.
-
For adherent cells, aspirate the culture medium (can be saved to collect detached apoptotic cells) and wash the cells once with PBS. Detach the cells using a gentle, non-enzymatic cell dissociation solution or trypsin. Combine the detached cells with the saved medium from the previous step.
-
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Add 5 µL of Annexin V-FITC to 100 µL of the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 10 µL of PI staining solution (e.g., 50 µg/mL).
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Use appropriate compensation controls for multi-color analysis.
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Start [label="Start: Cell Culture", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="Treat with this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Harvest [label="Harvest Cells", fillcolor="#FBBC05", fontcolor="#202124"]; Wash [label="Wash with PBS", fillcolor="#FBBC05", fontcolor="#202124"]; Resuspend [label="Resuspend in Binding Buffer", fillcolor="#FBBC05", fontcolor="#202124"]; Stain [label="Stain with Annexin V & PI", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="Analyze by Flow Cytometry", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End: Data Interpretation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
Start -> Treatment; Treatment -> Harvest; Harvest -> Wash; Wash -> Resuspend; Resuspend -> Stain; Stain -> Analyze; Analyze -> End; }
Figure 2: Experimental workflow for apoptosis analysis using flow cytometry.
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol is for analyzing the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
This compound solution
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free
-
Ice-cold 70% Ethanol
-
PI staining solution (containing RNase A)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described in Protocol 1.
-
Cell Harvesting: Harvest cells as described in Protocol 1.
-
Fixation:
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells on ice or at -20°C for at least 30 minutes (can be stored at -20°C for several weeks).
-
-
Washing: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS.
-
Staining:
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the DNA content histogram.
Data Interpretation:
-
The DNA content histogram will show distinct peaks.
-
The first peak represents cells in the G0/G1 phase (2N DNA content).
-
The region between the two main peaks represents cells in the S phase.
-
The second peak represents cells in the G2/M phase (4N DNA content).
-
A sub-G1 peak, to the left of the G0/G1 peak, indicates apoptotic cells with fragmented DNA.
Start [label="Start: Cell Culture", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="Treat with this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Harvest [label="Harvest Cells", fillcolor="#FBBC05", fontcolor="#202124"]; Fix [label="Fix with Cold Ethanol", fillcolor="#FBBC05", fontcolor="#202124"]; Wash [label="Wash with PBS", fillcolor="#FBBC05", fontcolor="#202124"]; Stain [label="Stain with PI/RNase A", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="Analyze by Flow Cytometry", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End: Data Interpretation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
Start -> Treatment; Treatment -> Harvest; Harvest -> Fix; Fix -> Wash; Wash -> Stain; Stain -> Analyze; Analyze -> End; }
Figure 3: Experimental workflow for cell cycle analysis using flow cytometry.
Conclusion
Flow cytometry is an essential technique for characterizing the cellular effects of this compound. The protocols outlined in these application notes provide a framework for robustly assessing apoptosis and cell cycle progression. By quantifying these key cellular responses, researchers and drug development professionals can gain valuable insights into the antiproliferative mechanisms of this compound, aiding in the development and optimization of cancer therapies.
References
- 1. High-dose lanreotide in the treatment of poorly differentiated pancreatic neuroendocrine carcinoma: a case report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lanreotide promotes apoptosis and is not radioprotective in GH3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JCI Insight - Metastatic pancreatic neuroendocrine tumors feature elevated T cell infiltration [insight.jci.org]
Application Notes and Protocols for Lanreotide Acetate in 3D Organoid Culture Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lanreotide acetate, a synthetic somatostatin analog, has demonstrated significant therapeutic efficacy in the management of neuroendocrine tumors (NETs) and acromegaly.[1][2] Its primary mechanism of action involves binding to somatostatin receptors (SSTRs), particularly SSTR2 and SSTR5, leading to the inhibition of hormone secretion and antiproliferative effects.[3] Three-dimensional (3D) organoid culture systems have emerged as powerful preclinical models that recapitulate the complex architecture and heterogeneity of in vivo tumors, offering a more predictive platform for drug screening and personalized medicine. These "mini-organs" can be derived from patient tissues, preserving the original tumor's genetic and phenotypic characteristics. This document provides detailed application notes and protocols for the utilization of this compound in 3D organoid culture systems, primarily focusing on gastroenteropancreatic neuroendocrine tumors (GEP-NETs).
Mechanism of Action of this compound
This compound mimics the natural hormone somatostatin, but with a longer half-life, making it clinically effective.[2] Its binding to SSTR2 and SSTR5 triggers a cascade of intracellular events that inhibit cell proliferation and induce apoptosis (programmed cell death).[1] This is achieved through the modulation of key signaling pathways, including the PI3K/AKT/mTOR and MAPK pathways, which are crucial for cell growth, survival, and angiogenesis. By inhibiting these pathways, lanreotide can effectively slow down tumor progression. Clinical evidence from studies such as the CLARINET trial has demonstrated that lanreotide significantly prolongs progression-free survival in patients with GEP-NETs.
Data Presentation: Efficacy of this compound
The following tables summarize the quantitative data on the antiproliferative effects of this compound from both in vitro cell line studies and clinical trials. While data from 3D organoid models are still emerging, the provided information offers a strong basis for expected outcomes.
| Cell Line | Treatment Concentration (µM) | Treatment Duration | % Reduction in Cell Viability | Citation |
| NCI-H727 (Bronchial NET) | 25 | 16 hours | 17% | |
| NCI-H727 (Bronchial NET) | 100 | 16 hours | 23% | |
| BON-1 (Pancreatic NET) | 100 | 16 hours | 21% |
Table 1: In Vitro Antiproliferative Effects of Lanreotide on Neuroendocrine Tumor Cell Lines.
| Study | Patient Population | Treatment | Median Progression-Free Survival (PFS) | Outcome | Citation |
| CLARINET | GEP-NETs (Grade 1/2) | Lanreotide Autogel 120 mg | Not reached in treatment arm vs. 18 months in placebo arm | Significantly prolonged PFS | |
| CLARINET OLE | GEP-NETs (Grade 1/2) | Lanreotide Autogel 120 mg | 32.8 months | Long-term antiproliferative activity | |
| Spanish Phase II | Progressive GEP-NETs and Bronchopulmonary NETs | Lanreotide Autogel 120 mg | 12.9 months | Tumor stabilization in 89% of patients |
Table 2: Clinical Efficacy of this compound in Patients with Neuroendocrine Tumors.
Experimental Protocols
The following protocols are adapted from established methods for patient-derived organoid (PDO) culture and drug screening.
Protocol 1: Establishment of Patient-Derived Neuroendocrine Tumor Organoids
-
Tissue Acquisition and Dissociation:
-
Obtain fresh tumor tissue from surgical resection or biopsy in a sterile collection medium on ice.
-
Mechanically mince the tissue into small fragments (<1 mm³).
-
Enzymatically digest the tissue fragments using a solution containing collagenase and dispase at 37°C with agitation until a single-cell suspension or small cell clusters are obtained.
-
-
Organoid Seeding:
-
Filter the cell suspension through a 70 µm cell strainer to remove larger debris.
-
Centrifuge the suspension to pellet the cells and aspirate the supernatant.
-
Resuspend the cell pellet in a basement membrane matrix (e.g., Matrigel) at a concentration of approximately 1x10^5 cells per 50 µL of matrix.
-
Plate 50 µL domes of the cell-matrix mixture into pre-warmed 24-well plates.
-
Incubate at 37°C for 15-30 minutes to solidify the domes.
-
-
Organoid Culture and Maintenance:
-
Overlay the domes with a specialized organoid growth medium supplemented with growth factors such as EGF, Noggin, R-spondin, and other niche factors relevant to the tumor type.
-
Change the medium every 2-3 days.
-
Monitor organoid formation and growth using brightfield microscopy. Organoids should appear as cystic or dense spherical structures within 7-14 days.
-
Protocol 2: this compound Treatment of 3D Organoids
-
Organoid Passaging and Plating for Drug Screening:
-
Once organoids reach a suitable size (e.g., 200-500 µm in diameter), mechanically disrupt the domes and collect the organoids.
-
Dissociate the organoids into smaller fragments or single cells using a non-enzymatic dissociation solution or gentle pipetting.
-
Plate the organoid fragments or cells in a basement membrane matrix in 96-well or 384-well plates suitable for high-throughput screening.
-
-
This compound Preparation and Treatment:
-
Prepare a stock solution of this compound in sterile water or a suitable solvent.
-
Perform serial dilutions of this compound in the organoid growth medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM).
-
Replace the culture medium in the organoid-containing wells with the medium containing the different concentrations of this compound. Include a vehicle-only control.
-
-
Incubation and Monitoring:
-
Incubate the treated organoids at 37°C in a humidified incubator with 5% CO2 for a predetermined duration (e.g., 72-120 hours).
-
Monitor the morphological changes of the organoids daily using microscopy.
-
Protocol 3: Assessment of this compound Efficacy
-
Cell Viability and Proliferation Assays:
-
At the end of the treatment period, assess organoid viability using a luminescent cell viability assay (e.g., CellTiter-Glo® 3D) that measures ATP levels.
-
Alternatively, use a fluorescence-based assay to quantify live and dead cells within the organoids.
-
-
Imaging and Size Analysis:
-
Capture images of the organoids in each well using an automated imaging system.
-
Use image analysis software to quantify the size (area or volume) and number of organoids in each treatment condition. A reduction in organoid size and number indicates an antiproliferative effect.
-
-
Apoptosis Assays:
-
To specifically measure apoptosis, use a caspase activity assay (e.g., Caspase-Glo® 3/7) or immunofluorescence staining for apoptotic markers like cleaved caspase-3.
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the half-maximal inhibitory concentration (IC50) value by plotting a dose-response curve.
-
Visualizations: Signaling Pathways and Experimental Workflow
Caption: this compound Signaling Pathway in NETs.
Caption: Workflow for this compound Organoid Screening.
References
Troubleshooting & Optimization
Troubleshooting inconsistent results with Lanreotide acetate
Welcome to the technical support center for Lanreotide acetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining consistent and reliable results in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.
Troubleshooting Guides and FAQs
Inconsistent results with this compound can arise from a variety of factors, from reagent handling to experimental design. This section addresses common issues in a question-and-answer format to help you identify and resolve potential problems.
Q1: We are observing high variability in our in vitro cell-based assays. What are the likely causes?
High variability in in vitro experiments is a frequent challenge. Several factors related to the compound, cell culture conditions, and assay procedures can contribute to this.
-
This compound Preparation and Stability:
-
Fresh Preparation: It is highly recommended to prepare fresh solutions of this compound for each experiment. Peptides in solution can degrade over time, affecting their activity.
-
Proper Storage: Store the lyophilized powder at -20°C for long-term stability. Once reconstituted, aliquot and store at -80°C to minimize freeze-thaw cycles. Stability in aqueous solutions is pH-dependent, with optimal stability at a slightly acidic pH.
-
Solvent and Formulation: The choice of solvent can impact the stability and delivery of this compound. For in vitro studies, sterile, high-purity water or a buffer system appropriate for your cell line should be used. For sustained-release formulations, the self-assembly of Lanreotide into nanotubes is critical for its activity, and this process can be influenced by the concentration of acetic acid in the formulation.[1][2][3]
-
-
Cell Culture Conditions:
-
Cell Line Authenticity and Passage Number: Ensure your cell line has been authenticated and use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered receptor expression.
-
Receptor Expression: The expression levels of somatostatin receptors (SSTRs), particularly SSTR2 and SSTR5 to which Lanreotide has a high affinity, can vary between cell lines and even with different culture conditions.[4][5] Regularly verify receptor expression in your cell model.
-
Mycoplasma Contamination: Mycoplasma contamination can significantly alter cellular responses. Regularly test your cell cultures for mycoplasma.
-
-
Assay Protocol Standardization:
-
Consistent Seeding Density: Ensure uniform cell seeding density across all wells of your assay plates.
-
Standardized Incubation Times: Adhere to consistent incubation times for both cell culture and treatment with this compound.
-
Reagent Quality: Use high-quality reagents and ensure consistency between batches.
-
Q2: Our receptor binding assay is yielding inconsistent IC50 values. How can we troubleshoot this?
Inconsistent IC50 values in receptor binding assays often point to issues with the assay components or procedure.
-
Ligand and Receptor Preparation:
-
Radioligand Quality: If using a radiolabeled ligand for competition binding assays, ensure its purity and specific activity are verified.
-
Membrane Preparation Consistency: If using cell membrane preparations, ensure the protocol for membrane isolation is consistent between batches to maintain receptor integrity and concentration.
-
-
Assay Conditions:
-
Equilibrium: Ensure the incubation time is sufficient to reach binding equilibrium.
-
Non-Specific Binding: High non-specific binding can obscure the specific binding signal. Optimize washing steps and consider the use of blocking agents.
-
Buffer Composition: The pH and ionic strength of the assay buffer can influence ligand binding. Maintain a consistent buffer composition.
-
Q3: We are not observing the expected downstream signaling effects (e.g., inhibition of cAMP) after this compound treatment. What could be the reason?
A lack of downstream signaling can be due to several factors, even with confirmed receptor binding.
-
Receptor Desensitization: Prolonged exposure of cells to this compound can lead to receptor desensitization or downregulation, diminishing the signaling response. Consider shorter incubation times or a serum-starvation period before stimulation.
-
Cell-Specific Signaling Pathways: The coupling of SSTRs to downstream signaling pathways can be cell-type specific. Confirm that your cell model expresses the necessary G-proteins and downstream effectors (e.g., adenylyl cyclase isoforms) for the expected signaling cascade.
-
Off-Target Effects: Be aware that at high concentrations, off-target effects might occur, complicating the interpretation of results.
Q4: We are seeing inconsistent tumor growth inhibition in our in vivo animal studies. What are potential contributing factors?
In vivo studies introduce additional layers of complexity that can lead to variability.
-
Formulation and Administration:
-
Proper Formulation: For sustained-release studies, the preparation of the depot formulation is critical. The self-assembly into nanotubes ensures a slow and controlled release of the drug. Inconsistent formulation can lead to variable release kinetics.
-
Injection Technique: The depth and location of subcutaneous injection can affect the formation of the drug depot and its subsequent release profile. Standardize the injection procedure among all animals and technicians.
-
-
Animal Model:
-
Tumor Model Variability: The growth rate and SSTR expression of xenograft or syngeneic tumors can vary. Ensure your tumor model is well-characterized and consistent.
-
Animal Health and Husbandry: The overall health and stress levels of the animals can impact experimental outcomes. Maintain consistent housing and handling conditions.
-
-
Data Analysis:
-
Tumor Measurement: Use a consistent and accurate method for measuring tumor volume.
-
Statistical Power: Ensure your study is adequately powered to detect statistically significant differences.
-
Data Presentation
This compound Binding Affinities for Somatostatin Receptors (SSTRs)
| Receptor Subtype | Binding Affinity (Ki in nM) |
| SSTR1 | >1000 |
| SSTR2 | 0.5 - 1.8 |
| SSTR3 | 43 - 107 |
| SSTR4 | 66 - 2100 |
| SSTR5 | 5.6 - 32 |
Data compiled from multiple sources. Ki values represent the concentration of this compound required to inhibit 50% of the specific binding of a radiolabeled ligand.
Pharmacokinetic Parameters of this compound in Beagle Dogs (Single Subcutaneous Injection)
| Parameter | Value |
| Maximum Plasma Concentration (Cmax) | 88.1 ng/mL |
| Half-life (T1/2) | ~198.6 hours |
| Area Under the Curve (AUC0-840h) | 6,995 ng·h/mL |
Data from a study in male beagle dogs after a single subcutaneous injection of Lanreotide Autogel® 120 mg.
Experimental Protocols
Cell Viability/Proliferation Assay (MTT Assay)
This protocol provides a general method for assessing the effect of this compound on cell viability and proliferation using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cells of interest cultured in appropriate medium
-
This compound
-
Sterile PBS
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare a series of dilutions of this compound in fresh culture medium.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the desired concentrations of this compound or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
-
Solubilization of Formazan:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking or pipetting.
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Competitive Receptor Binding Assay
This protocol outlines a method to determine the binding affinity (IC50) of this compound for a specific somatostatin receptor subtype (e.g., SSTR2) using a competitive binding assay with a radiolabeled ligand.
Materials:
-
Cell membranes prepared from cells expressing the target SSTR
-
Radiolabeled somatostatin analog (e.g., [125I]-[Tyr3]-octreotide)
-
Unlabeled this compound
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2 and 0.2% BSA)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
96-well plates
-
Glass fiber filters
-
Filtration apparatus
-
Gamma counter
Procedure:
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
Binding buffer
-
A fixed concentration of the radiolabeled ligand (typically at or below its Kd value).
-
Increasing concentrations of unlabeled this compound (for the competition curve) or buffer (for total binding).
-
A high concentration of an unlabeled ligand (e.g., 1 µM octreotide) for determining non-specific binding.
-
-
-
Initiate Binding:
-
Add a consistent amount of cell membrane preparation to each well to start the binding reaction. The total assay volume is typically 200-250 µL.
-
-
Incubation:
-
Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
-
Termination and Filtration:
-
Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in a buffer (e.g., 0.5% polyethyleneimine).
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Visualizations
This compound Signaling Pathway
Caption: Simplified signaling pathway of this compound.
Experimental Workflow for a Cell Viability (MTT) Assay
Caption: Step-by-step workflow for an MTT cell viability assay.
Troubleshooting Logic for Inconsistent In Vitro Results
Caption: A logical approach to troubleshooting inconsistent results.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. mdpi.com [mdpi.com]
- 3. A New Approach to Supramolecular Structure Determination in Pharmaceutical Preparation of Self-Assembling Peptides: A Case Study of Lanreotide Autogel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. drugs.com [drugs.com]
Technical Support Center: Optimizing Lanreotide Acetate Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Lanreotide acetate in cell viability experiments. The information is presented in a question-and-answer format to directly address potential issues and streamline troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in regulating cell viability?
This compound is a synthetic analog of somatostatin, a naturally occurring hormone.[1][2] Its primary mechanism involves binding to somatostatin receptors (SSTRs), with a high affinity for subtypes SSTR2 and SSTR5.[1][3][4] This binding triggers a cascade of intracellular events, primarily the inhibition of adenylyl cyclase, which leads to a decrease in cyclic adenosine monophosphate (cAMP) levels. The reduction in cAMP has several downstream effects, including the inhibition of hormone secretion and antiproliferative actions. In tumor cells, this compound can inhibit cell proliferation and induce apoptosis (programmed cell death) by interfering with growth factor signaling pathways and causing cell cycle arrest.
Q2: What is a typical starting concentration range for this compound in in-vitro cell viability assays?
The optimal concentration of this compound can vary significantly depending on the cell line, the specific experimental endpoint being measured, and the duration of treatment. Based on published studies, a general starting range to consider is between 0.1 µM and 100 µM . It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare a stock solution of this compound?
This compound is supplied as a solid and is slightly soluble in DMSO and methanol. To prepare a stock solution, dissolve the solid in a minimal amount of the chosen solvent, which should be purged with an inert gas. For cell culture experiments, it is advisable to prepare a high-concentration stock solution in a sterile solvent (e.g., DMSO) and then dilute it to the final working concentration in the cell culture medium. To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C.
Q4: How stable is this compound in cell culture media?
The stability of peptides like this compound in cell culture media can be influenced by factors such as temperature, pH, and the presence of enzymes. While specific data on its stability in various culture media is limited in the provided search results, it is a critical factor to consider. For long-term experiments, it is advisable to refresh the media with freshly diluted this compound at regular intervals to maintain a consistent concentration.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No significant effect of this compound on cell viability observed. | 1. Suboptimal concentration: The concentration used may be too low to elicit a response in your specific cell line. 2. Low SSTR expression: The target cells may have low or no expression of SSTR2 and SSTR5. 3. Degradation of the peptide: this compound may have degraded due to improper storage or handling. 4. Short treatment duration: The incubation time may be insufficient to observe an effect. | 1. Perform a dose-response experiment with a wider range of concentrations (e.g., 0.01 µM to 100 µM). 2. Verify the expression of SSTR2 and SSTR5 in your cell line using techniques like qPCR, western blotting, or flow cytometry. 3. Ensure proper storage of the stock solution at -20°C or -80°C and use freshly prepared working solutions. 4. Increase the treatment duration (e.g., 24, 48, 72 hours) and perform a time-course experiment. |
| High variability in results between replicate experiments. | 1. Inconsistent cell seeding: Uneven cell numbers across wells can lead to variable results. 2. Inaccurate pipetting: Errors in dispensing this compound or assay reagents. 3. Edge effects in microplates: Evaporation from wells on the outer edges of the plate can affect cell growth and compound concentration. 4. Peptide instability: Degradation of this compound in the incubator over the course of the experiment. | 1. Ensure a homogenous cell suspension before seeding and be consistent with seeding density. 2. Use calibrated pipettes and proper pipetting techniques. 3. Avoid using the outermost wells of the microplate or fill them with sterile PBS to minimize evaporation. 4. Consider refreshing the media with fresh this compound for longer incubation periods. |
| Unexpected increase in cell viability at certain concentrations. | 1. Hormetic effect: Some compounds can exhibit a biphasic dose-response, where low doses stimulate and high doses inhibit. 2. Off-target effects: this compound may have other cellular targets that could influence proliferation. 3. Assay interference: The compound may interfere with the chemistry of the cell viability assay. | 1. Carefully analyze the entire dose-response curve to identify any hormetic effects. 2. Investigate potential off-target effects by consulting literature or using pathway analysis tools. 3. Run a control experiment without cells to check for direct interaction of this compound with the assay reagents. |
| Difficulty dissolving this compound. | 1. Incorrect solvent: The chosen solvent may not be optimal for the desired concentration. 2. Low temperature: The solvent may be too cold, reducing solubility. | 1. Use DMSO or methanol as recommended. Gentle warming or brief sonication can aid dissolution. 2. Allow the solvent to reach room temperature before attempting to dissolve the peptide. |
Data Presentation
Table 1: Reported In-Vitro Concentrations of this compound and Their Effects
| Cell Line | Concentration Range | Observed Effect | Reference |
| NCI-H727 and BON-1 | 0.195 to 100 µM | Decreased cell viability | |
| Patient-derived pituitary adenoma cells | 100 nM | Inhibition of growth hormone release | |
| Rat GH3 cells | 100 or 1000 nM | Reduced clonogenic survival by 5-10% | |
| H720 and H727 cells | Nanomolar range (exact values not specified for single treatment) | Ineffective in reducing cell survival by 50% or more as a single agent |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Calculate the required amount: Determine the mass of this compound powder needed to prepare a stock solution of the desired concentration (e.g., 10 mM). The molecular weight of this compound is approximately 1096.3 g/mol .
-
Weigh the powder: In a sterile microcentrifuge tube, carefully weigh the calculated amount of this compound powder.
-
Reconstitution: Add the appropriate volume of sterile DMSO to the tube.
-
Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, gentle warming in a water bath or brief sonication can be used to aid dissolution.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to prevent contamination and degradation from repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Cell Viability Assessment using MTT Assay
Materials:
-
Cultured cells in a 96-well plate
-
This compound working solutions (prepared by diluting the stock solution in complete cell culture medium)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-buffered saline (PBS)
-
Multi-channel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.
-
Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and an untreated control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Mix gently to ensure complete solubilization and measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Visualizations
Caption: this compound signaling pathway.
Caption: General workflow for cell viability assay.
Caption: Troubleshooting logic for unexpected results.
References
Lanreotide Acetate In Vitro Technical Support Center
Welcome to the Technical Support Center for Lanreotide Acetate In Vitro Research. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the in vitro effects of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target effects of this compound in vitro?
This compound is a synthetic analog of somatostatin and primarily exerts its effects by binding to somatostatin receptors (SSTRs), with a high affinity for SSTR2 and a moderate affinity for SSTR5.[1] The activation of these G-protein coupled receptors (GPCRs) initiates a cascade of intracellular events, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent modulation of downstream signaling pathways. This ultimately results in the inhibition of hormone secretion and cell proliferation.[1]
Q2: Are there any known off-target effects of this compound in vitro?
Q3: Why am I not observing an anti-proliferative effect of this compound in my cancer cell line?
The anti-proliferative effects of this compound are predominantly mediated through SSTR2.[2][3] If your cell line has low or absent SSTR2 expression, you may not observe a significant anti-proliferative response. Some studies have shown that certain neuroendocrine tumor cell lines with low SSTR expression are resistant to the anti-proliferative effects of somatostatin analogs.[4] It is recommended to verify the SSTR2 expression status of your cell line using techniques such as qPCR or western blotting.
Q4: Can this compound modulate other signaling pathways besides the cAMP pathway?
Yes. In addition to inhibiting adenylyl cyclase, SSTR activation by this compound can also lead to the stimulation of phosphotyrosine phosphatases and the modulation of ion channel activity, such as voltage-dependent calcium channels. These alternative signaling pathways can contribute to its anti-secretory and anti-proliferative effects.
Q5: What are the recommended in vitro concentrations of this compound to use?
The effective concentration of this compound in vitro will depend on the specific cell type and the endpoint being measured. Based on its binding affinity for SSTR2, concentrations in the low nanomolar range are typically sufficient to elicit a response in SSTR2-positive cells. However, it is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of Hormone Secretion
-
Possible Cause: Low or no expression of the relevant somatostatin receptor subtype (SSTR2 or SSTR5) in the cell model.
-
Troubleshooting Steps:
-
Verify SSTR Expression: Confirm the presence of SSTR2 and/or SSTR5 in your cell line at the mRNA and protein level using qPCR and Western blot, respectively.
-
Cell Line Authentication: Ensure the identity and purity of your cell line through short tandem repeat (STR) profiling.
-
Positive Control: Use a cell line known to express high levels of SSTR2 (e.g., BON-1 cells, with verification) as a positive control.
-
Ligand Stability: Prepare fresh solutions of this compound for each experiment to avoid degradation.
-
Issue 2: Unexpected Cellular Responses in SSTR-Negative Cell Lines
-
Possible Cause: Potential off-target effects, such as interaction with the mu-opioid receptor.
-
Troubleshooting Steps:
-
Test for Mu-Opioid Receptor Expression: Determine if your cell line expresses the mu-opioid receptor using qPCR or Western blot.
-
Use a Mu-Opioid Antagonist: Co-treat cells with this compound and a specific mu-opioid receptor antagonist (e.g., naloxone) to see if the unexpected effect is blocked.
-
Investigate Downstream Signaling: If mu-opioid receptor expression is confirmed, investigate downstream signaling pathways associated with its activation, such as modulation of cAMP (can be stimulatory or inhibitory depending on the G-protein coupling) or activation of MAPK/ERK pathways.
-
Issue 3: High Variability in Experimental Replicates
-
Possible Cause: Inconsistent cell culture conditions or assay setup.
-
Troubleshooting Steps:
-
Standardize Cell Culture: Maintain consistent cell passage numbers, seeding densities, and growth conditions.
-
Assay Precision: Ensure accurate and consistent pipetting, especially for serial dilutions of this compound.
-
Equilibration Time: Allow sufficient incubation time for this compound to bind to its receptors and elicit a biological response. This should be optimized for each cell type and endpoint.
-
Reagent Quality: Use high-quality reagents and check for lot-to-lot variability.
-
Data Presentation
Table 1: On-Target Effects of this compound In Vitro
| Target Receptor | Primary Signaling Pathway | Downstream Effects | Cellular Response |
| SSTR2 | Inhibition of Adenylyl Cyclase | ↓ cAMP | Inhibition of Hormone Secretion, Anti-proliferation |
| SSTR5 | Inhibition of Adenylyl Cyclase | ↓ cAMP | Inhibition of Hormone Secretion |
| SSTR2/5 | Activation of Phosphotyrosine Phosphatases | Dephosphorylation of signaling proteins | Anti-proliferation |
| SSTR2/5 | Modulation of Ion Channels | ↓ Ca2+ influx | Inhibition of Hormone Secretion |
Table 2: Potential Off-Target Effects of this compound In Vitro
| Potential Target | Reported Interaction | Quantitative Data | Potential Downstream Effects |
| Mu-Opioid Receptor | Binding | Ki or IC50 not well-documented | Modulation of cAMP, Activation of MAPK/ERK pathway |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Mu-Opioid Receptor
This protocol is adapted for investigating the potential binding of this compound to the mu-opioid receptor.
1. Materials:
-
Cell membranes from cells expressing the human mu-opioid receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]DAMGO (a selective mu-opioid agonist).
-
Unlabeled this compound.
-
Naloxone (for determining non-specific binding).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Glass fiber filters (e.g., GF/C).
-
Scintillation cocktail and counter.
2. Procedure:
-
Prepare serial dilutions of unlabeled this compound.
-
In a 96-well plate, add cell membranes, [³H]DAMGO (at a concentration near its Kd), and either buffer (for total binding), a saturating concentration of naloxone (for non-specific binding), or varying concentrations of this compound.
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
Rapidly filter the contents of each well through the glass fiber filters and wash with ice-cold binding buffer.
-
Place the filters in scintillation vials with scintillation cocktail and measure radioactivity.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the concentration of this compound to determine the IC50 value.
-
If the Kd of the radioligand is known, the Ki of this compound can be calculated using the Cheng-Prusoff equation.
Protocol 2: In Vitro Cell Proliferation Assay
1. Materials:
-
SSTR-positive cell line (e.g., BON-1) and the cell line of interest.
-
Complete cell culture medium.
-
This compound.
-
Cell proliferation reagent (e.g., MTS, WST-1, or CyQUANT).
-
96-well cell culture plates.
2. Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control.
-
Incubate the cells for a period relevant to their doubling time (e.g., 48-72 hours).
-
Add the cell proliferation reagent according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
3. Data Analysis:
-
Normalize the readings to the vehicle control.
-
Plot cell viability (%) against the concentration of this compound to determine the IC50 for inhibition of proliferation.
Mandatory Visualizations
Caption: On-target signaling pathways of this compound.
Caption: Troubleshooting workflow for unexpected in vitro results.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. The Antiproliferative Role of Lanreotide in Controlling Growth of Neuroendocrine Tumors: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor Effects of Somatostatin Analogs in Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential Effects of Somatostatin, Octreotide, and Lanreotide on Neuroendocrine Differentiation and Proliferation in Established and Primary NET Cell Lines: Possible Crosstalk with TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Lanreotide Acetate in Cell Lines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Lanreotide acetate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments, with a focus on overcoming resistance in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in cancer cell lines?
This compound is a synthetic analog of somatostatin.[1] Its primary mechanism of action is binding to somatostatin receptors (SSTRs), particularly subtypes SSTR2 and SSTR5, which are often overexpressed on neuroendocrine tumor (NET) cells.[2][3][4][5] This binding triggers a cascade of intracellular events, leading to the inhibition of adenylyl cyclase activity and a reduction in cyclic adenosine monophosphate (cAMP) levels. The downstream effects include inhibition of hormone secretion, induction of cell cycle arrest, and promotion of apoptosis (programmed cell death), ultimately leading to anti-proliferative effects.
Q2: My cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
Resistance to this compound can arise from several factors:
-
Downregulation or altered expression of SSTR2 and SSTR5: Since Lanreotide's efficacy is dependent on the presence of these receptors, a reduction in their expression on the cell surface can lead to diminished drug response.
-
Activation of alternative signaling pathways: Cancer cells can develop resistance by activating bypass signaling pathways, such as the PI3K/Akt/mTOR pathway, which promotes cell survival and proliferation independently of SSTR signaling.
-
Impaired receptor signaling: Even with adequate SSTR expression, defects in the downstream signaling cascade can render the cells unresponsive to Lanreotide.
-
Tumor heterogeneity: A mixed population of cells within a culture, with varying levels of SSTR expression, can lead to the selection and outgrowth of resistant clones over time.
Q3: How can I confirm and quantify resistance to this compound in my cell line?
To confirm and quantify resistance, you should determine the half-maximal inhibitory concentration (IC50) of this compound in your potentially resistant cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value is a clear indicator of resistance. This is typically done using a cell viability assay such as the MTT or WST-1 assay.
Troubleshooting Guide
Issue 1: Decreased or no response to this compound treatment in a previously sensitive cell line.
Possible Cause 1: Low or absent SSTR2/SSTR5 expression.
-
Troubleshooting Step: Assess the expression levels of SSTR2 and SSTR5 at both the mRNA and protein levels using qRT-PCR and immunocytochemistry (ICC) or western blotting, respectively.
Possible Cause 2: Activation of the PI3K/Akt/mTOR escape pathway.
-
Troubleshooting Step: Investigate the activation status of key proteins in the PI3K/Akt/mTOR pathway (e.g., phosphorylated Akt, mTOR, S6K) using western blotting.
Possible Cause 3: Development of a resistant subpopulation.
-
Troubleshooting Step: If possible, perform single-cell cloning to isolate and characterize subpopulations with varying sensitivity to Lanreotide.
Issue 2: How to overcome observed resistance to this compound in vitro?
Strategy 1: Combination Therapy with mTOR Inhibitors.
-
Rationale: The PI3K/Akt/mTOR pathway is a common escape mechanism. Co-treatment with an mTOR inhibitor, such as everolimus, can block this survival pathway and re-sensitize cells to Lanreotide.
-
Experimental Approach: Treat resistant cells with a combination of this compound and everolimus and assess cell viability.
Strategy 2: Combination Therapy with PI3K Inhibitors.
-
Rationale: Similar to mTOR inhibitors, targeting PI3K directly can inhibit the downstream signaling that promotes cell survival and proliferation.
-
Experimental Approach: Co-treat resistant cells with this compound and a PI3K inhibitor (e.g., BYL719) and evaluate the effect on cell proliferation.
Data Presentation
Table 1: IC50 Values of this compound in Different Neuroendocrine Tumor Cell Lines
| Cell Line | Tumor Type | This compound IC50 (nM) | Reference |
| BON-1 | Pancreatic NET | ~100 - 1000 | |
| QGP-1 | Pancreatic NET | >1000 | |
| NCI-H727 | Bronchial NET | >10000 | |
| NCI-H720 | Bronchial NET | ~1000 - 10000 |
Note: IC50 values can vary depending on the specific experimental conditions (e.g., treatment duration, assay used).
Table 2: Efficacy of Combination Therapy in Overcoming Lanreotide Resistance
| Cell Line | Treatment | Effect on Cell Viability/Proliferation | Reference |
| Everolimus-resistant BON-1 | This compound | Reduced cell viability compared to sensitive cells | |
| NCI-H720, NCI-H727 | Lanreotide + BYL719 (PI3K inhibitor) + Everolimus | Significant inhibition of proliferation |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
This protocol describes a method for generating a resistant cell line through continuous exposure to escalating concentrations of the drug.
-
Initial IC50 Determination: Determine the IC50 of this compound for the parental cell line using a standard cell viability assay (see Protocol 2).
-
Initial Exposure: Begin by treating the parental cells with this compound at a concentration equal to the IC50.
-
Culture and Recovery: Culture the cells in the presence of the drug. The majority of cells will die, but a small population may survive and form colonies. Allow these colonies to grow until the culture reaches approximately 80% confluency.
-
Dose Escalation: Once the cells are growing steadily at the initial concentration, increase the concentration of this compound by 1.5- to 2-fold.
-
Repeat Cycles: Repeat the process of treatment, recovery, and dose escalation for several months.
-
Confirmation of Resistance: Periodically (e.g., every 4-6 weeks), determine the IC50 of the treated cell population and compare it to the parental cell line. A significant and stable increase in the IC50 value (e.g., >5-10 fold) indicates the establishment of a resistant cell line.
-
Cryopreservation: It is advisable to cryopreserve cells at different stages of resistance development.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on cell viability.
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and replace it with 100 µL of the medium containing the different drug concentrations. Include vehicle-only and no-treatment controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 48-72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, 2% acetic acid) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Mix gently and measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Express the results as a percentage of the vehicle control and plot the cell viability against the drug concentration to determine the IC50 value.
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for SSTR2 and SSTR5 Expression
This protocol outlines the steps to quantify the mRNA expression levels of SSTR2 and SSTR5.
-
RNA Extraction: Extract total RNA from both the parental and resistant cell lines using a commercially available RNA extraction kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.
-
Primer Design: Design or obtain validated primers specific for SSTR2, SSTR5, and a reference gene (e.g., GAPDH, ACTB).
-
qRT-PCR Reaction: Set up the qRT-PCR reaction using a suitable SYBR Green or probe-based master mix, cDNA template, and specific primers. A typical thermal cycling protocol is: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.
-
Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in SSTR2 and SSTR5 expression in the resistant cells compared to the parental cells, normalized to the reference gene.
Protocol 4: Immunocytochemistry (ICC) for SSTR2 Expression
This protocol provides a general workflow for visualizing SSTR2 protein expression in cells.
-
Cell Seeding and Fixation: Seed cells on coverslips in a culture plate and allow them to adhere. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: If targeting an intracellular epitope, permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1-5% BSA in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for SSTR2 diluted in the blocking buffer overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate the cells with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) diluted in the blocking buffer for 1 hour at room temperature in the dark.
-
Washing: Repeat the washing step.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI for 5 minutes. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope.
Mandatory Visualizations
Caption: Signaling pathway of this compound action.
References
Technical Support Center: Lanreotide Acetate in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Lanreotide acetate in animal models of disease.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental use of this compound.
| Problem | Potential Cause | Suggested Solution |
| 1. Injection Site Reactions (e.g., swelling, nodules, erythema) | - Improper injection technique: Injection is too shallow or administered intramuscularly instead of deep subcutaneous.[1][2] - Cold product: Injecting the formulation directly from the refrigerator can cause discomfort and potential reactions.[1][3] - High injection volume or viscosity: Exceeding recommended volumes for the animal model or using a highly viscous solution can lead to local tissue distension and irritation.[4] - Contamination: Non-sterile technique can introduce pathogens, leading to inflammation or infection. | - Refine technique: Ensure deep subcutaneous injection into a "tent" of skin, avoiding muscle tissue. For viscous solutions like Lanreotide Autogel, a steady and slow injection is crucial. - Warm to room temperature: Allow the pre-filled syringe or reconstituted solution to sit at room temperature for at least 30 minutes before injection. - Adjust volume and needle gauge: Adhere to recommended maximum injection volumes for the specific animal model and site. Use an appropriate needle gauge for viscous solutions to ensure smooth delivery. - Maintain sterility: Use sterile syringes, needles, and proper aseptic technique for all injections. - Rotate injection sites: Alternate between the left and right sides for subsequent injections to allow tissue recovery. |
| 2. Inconsistent or Lack of Therapeutic Effect | - Incorrect dosage: The dose may be too low to elicit a therapeutic response, or a dose-dependent decrease in response may occur over time. - Improper drug storage and handling: Degradation of this compound due to incorrect storage can reduce its efficacy. - Suboptimal formulation/reconstitution: The prolonged-release formulation may require specific reconstitution steps that, if not followed correctly, can affect its release profile. - Receptor downregulation: Prolonged exposure to a somatostatin analogue can lead to the downregulation of its receptors. | - Dose-response study: Conduct a pilot study with a range of doses to determine the optimal therapeutic dose for your specific animal model and disease. - Verify storage conditions: Store this compound powder at -20°C for long-term storage and reconstituted solutions as recommended by the manufacturer, typically for a limited time at 2-8°C. - Follow preparation protocols: Adhere strictly to the manufacturer's instructions for reconstituting the specific formulation of this compound being used. For research-grade powder, ensure complete dissolution in a suitable sterile solvent. - Consider intermittent dosing: If receptor downregulation is suspected, an intermittent dosing schedule might be explored, though this requires careful validation. |
| 3. Difficulty Administering Viscous Formulations (e.g., Autogel) | - High viscosity at cold temperatures: The gel-like consistency of the Autogel is more pronounced at colder temperatures, making injection difficult. - Inappropriate needle size: A needle with too small a gauge can make it difficult to extrude the viscous solution. - Incorrect injection technique: Not applying steady pressure to the plunger can result in incomplete administration. | - Ensure room temperature: As mentioned, warming the product to room temperature is critical for reducing viscosity. - Use appropriate needle gauge: For rats and mice, a 23-25 gauge needle is often recommended for subcutaneous injections, but a larger gauge within the acceptable range for the animal's size may be necessary for more viscous solutions. - Apply steady pressure: Depress the plunger with slow, consistent pressure to ensure the full dose is administered over the recommended time. |
| 4. Unexpected Side Effects (e.g., hyperglycemia, hypoglycemia, diarrhea) | - Pharmacological action of Lanreotide: As a somatostatin analogue, Lanreotide inhibits the secretion of insulin and glucagon, which can lead to fluctuations in blood glucose. It can also affect gastrointestinal motility and secretions, causing side effects like diarrhea. | - Monitor blood glucose: Periodically monitor blood glucose levels, especially at the beginning of the study and after any dose adjustments. - Monitor animal health: Observe animals for clinical signs of gastrointestinal distress. Diarrhea is a known side effect and often transient. Ensure animals have access to hydration. If severe, consider dose reduction. - Acclimatization period: Allow for an acclimatization period after the first injection for the animals to adapt to the physiological effects of the drug. |
Frequently Asked Questions (FAQs)
Dosing and Administration
Q1: How do I determine the correct starting dose of this compound for my animal model?
A1: A common starting point is to convert the human dose to an animal equivalent dose (AED) based on body surface area (BSA). Several established formulas and conversion factors are available for this purpose. For example, to convert a human dose in mg/kg to a rat dose in mg/kg, you would multiply the human dose by a factor of approximately 6.2. It is highly recommended to perform a pilot dose-response study in a small cohort of animals to determine the optimal dose for your specific model and experimental endpoints.
Table 1: Human to Animal Dose Conversion Factors (based on BSA)
| Species | To Convert Human Dose (mg/kg) to Animal Dose (mg/kg), Multiply by: |
| Mouse | 12.3 |
| Rat | 6.2 |
| Rabbit | 3.1 |
| Dog | 1.9 |
| These are approximate conversion factors and may vary slightly depending on the source. |
Q2: How should I prepare and administer the different formulations of this compound?
A2:
-
Research-Grade Powder: Reconstitute the lyophilized powder in a sterile, appropriate solvent as recommended by the supplier. Common solvents include sterile water for injection or DMSO, followed by further dilution in a sterile vehicle like saline. Ensure the powder is fully dissolved before administration.
-
Prolonged-Release (PR) Formulation: This formulation often consists of microspheres that need to be reconstituted with a specific diluent provided by the manufacturer. Follow the manufacturer's instructions carefully to ensure proper suspension of the microspheres.
-
Autogel/Depot Formulation: This is a pre-filled syringe containing a viscous, supersaturated solution. It should be stored in a refrigerator and brought to room temperature for at least 30 minutes before injection to reduce viscosity. It is designed for deep subcutaneous injection.
Q3: What is the correct injection technique for a deep subcutaneous injection in rodents?
A3: For a deep subcutaneous injection, it is important to lift a fold of skin (tenting) in an area with loose skin, such as the scruff of the neck or the flank. The needle, with the bevel facing up, should be inserted at the base of the tented skin. Before injecting, it is good practice to aspirate slightly to ensure a blood vessel has not been entered. The substance should be injected slowly and steadily. For viscous solutions like the Autogel, applying firm, consistent pressure on the plunger is key.
Monitoring and Efficacy
Q4: What are the key biomarkers to monitor the efficacy of this compound in different animal models?
A4: The choice of biomarkers depends on the disease model:
-
Acromegaly: The primary biomarkers are serum levels of Growth Hormone (GH) and Insulin-like Growth Factor 1 (IGF-1). A reduction in these hormone levels indicates a positive therapeutic response.
-
Neuroendocrine Tumors (NETs): Efficacy is often assessed by measuring tumor volume over time using imaging techniques like MRI or calipers for subcutaneous xenografts. In some models, biomarkers such as chromogranin A can also be monitored in the blood, though this is less common in preclinical studies.
-
Polycystic Kidney Disease (PKD): The primary endpoint is the change in total kidney volume (TKV) and total cyst volume. These are typically measured non-invasively using Magnetic Resonance Imaging (MRI) or high-resolution ultrasound.
Table 2: Efficacy Monitoring in Different Animal Models
| Disease Model | Primary Efficacy Endpoint(s) | Measurement Technique(s) |
| Acromegaly | - Reduction in serum GH levels - Normalization of serum IGF-1 levels | - ELISA or RIA for serum GH and IGF-1 |
| Neuroendocrine Tumors | - Inhibition of tumor growth/reduction in tumor volume | - Caliper measurements (for subcutaneous tumors) - MRI or other imaging modalities |
| Polycystic Kidney Disease | - Reduction in Total Kidney Volume (TKV) - Reduction in total cyst volume | - Magnetic Resonance Imaging (MRI) - High-resolution ultrasound |
Q5: What is the mechanism of action of this compound?
A5: Lanreotide is a synthetic analogue of the natural hormone somatostatin. It exerts its effects by binding to somatostatin receptors (SSTRs), with a particularly high affinity for subtypes SSTR2 and SSTR5. This binding triggers a signaling cascade that inhibits the secretion of various hormones, including Growth Hormone (GH) from the pituitary gland and hormones from neuroendocrine tumors. In the context of polycystic kidney and liver disease, it is thought to inhibit the cyclic adenosine 3',5'-monophosphate (cAMP) pathway, which is involved in cyst fluid secretion and cell proliferation.
Experimental Protocols
Protocol 1: Administration of this compound (Autogel Formulation) in a Mouse Xenograft Model of Neuroendocrine Tumor
-
Animal Model: Immunocompromised mice (e.g., nude or SCID) bearing subcutaneous neuroendocrine tumor xenografts.
-
Dosage Calculation: Convert the desired clinical dose to a mouse equivalent dose using BSA conversion factors (see Table 1). A typical starting dose might be in the range of 10-30 mg/kg administered every 4 weeks, but this should be optimized.
-
Preparation:
-
Remove the Lanreotide Autogel pre-filled syringe from the refrigerator and allow it to equilibrate to room temperature for at least 30 minutes while still in its sealed pouch.
-
Once at room temperature, open the pouch and prepare for injection.
-
-
Administration:
-
Restrain the mouse, for example, by scruffing the neck to expose the dorsal flank.
-
Clean the injection site with an alcohol wipe.
-
Create a tent of skin at the injection site.
-
Insert the needle (e.g., 25-27 gauge) deep into the subcutaneous space at the base of the skin tent.
-
Inject the full contents of the syringe slowly and steadily.
-
Withdraw the needle and return the mouse to its cage.
-
Alternate the injection site (left vs. right flank) for subsequent doses.
-
-
Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²).
-
Monitor animal body weight and overall health status regularly.
-
Observe for any injection site reactions.
-
Protocol 2: Dose Adjustment Study in a Rat Model of Acromegaly
-
Animal Model: Rats with induced GH-secreting pituitary tumors.
-
Drug Preparation: Reconstitute research-grade this compound powder in a sterile vehicle to the desired stock concentration.
-
Experimental Groups:
-
Group 1: Vehicle control
-
Group 2: Low-dose Lanreotide (e.g., 5 mg/kg every 4 weeks)
-
Group 3: Mid-dose Lanreotide (e.g., 10 mg/kg every 4 weeks)
-
Group 4: High-dose Lanreotide (e.g., 20 mg/kg every 4 weeks)
-
-
Administration:
-
Administer the calculated dose via deep subcutaneous injection in the dorsal scruff region using a sterile 23-25 gauge needle.
-
Rotate injection sites for each administration.
-
-
Monitoring and Dose Adjustment Logic:
-
Collect blood samples at baseline and at specified intervals (e.g., weekly or bi-weekly) to measure serum GH and IGF-1 levels.
-
At the end of a defined treatment period (e.g., 4 or 8 weeks), assess the mean reduction in GH and IGF-1 for each group.
-
Based on the results, a dose can be selected for longer-term efficacy studies. The logic for dose adjustment can be adapted from clinical practice: if GH/IGF-1 levels are not adequately suppressed, a higher dose may be warranted. If significant suppression is achieved, a lower dose could be tested for maintenance.
-
References
Mitigating side effects of Lanreotide acetate in vivo studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for mitigating the side effects of Lanreotide acetate in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects observed in in vivo studies with this compound?
A1: Based on preclinical safety studies and clinical data, the most anticipated side effects in animal models include gastrointestinal disturbances (diarrhea, steatorrhea), alterations in glucose metabolism (hyperglycemia or hypoglycemia), and local injection site reactions. Gallstone formation has also been reported in chronic studies.[1][2][3][4]
Q2: How does this compound cause gastrointestinal side effects?
A2: Lanreotide is a somatostatin analogue that binds to somatostatin receptors (SSTR2 and SSTR5), inhibiting the secretion of various gastrointestinal hormones. This can lead to decreased intestinal motility and inhibition of pancreatic secretions, which may result in diarrhea and malabsorption of fat (steatorrhea).[5]
Q3: What is the mechanism behind Lanreotide-induced changes in blood glucose?
A3: Lanreotide's activation of somatostatin receptors inhibits the secretion of both insulin and glucagon from the pancreas. The net effect on blood glucose can be either hyperglycemia or, less commonly, hypoglycemia, depending on the balance of these hormonal inhibitions and the metabolic state of the animal model.
Q4: Are the side effects of this compound dose-dependent?
A4: Yes, the incidence and severity of some side effects can be dose-dependent. For instance, higher doses of Lanreotide may be associated with a greater incidence of gastrointestinal side effects. Dose adjustments may be necessary to balance therapeutic efficacy with tolerability.
Q5: Do the side effects diminish over time with continued treatment?
A5: In clinical settings, some side effects, particularly gastrointestinal disturbances, have been observed to decrease in severity or resolve over time as the body adapts to the medication. This may also be observed in long-term in vivo studies.
Troubleshooting Guides
Issue 1: Gastrointestinal Disturbances (Diarrhea and Steatorrhea)
Symptoms:
-
Loose, watery, or frequent stools.
-
Greasy, foul-smelling stools (steatorrhea).
-
Weight loss despite adequate food intake.
Troubleshooting & Mitigation Strategies:
| Mitigation Strategy | Experimental Protocol | Key Considerations |
| Dietary Modification | Provide a low-fat diet to animals exhibiting signs of steatorrhea. Monitor food intake and body weight daily. | Ensure the diet still meets all nutritional requirements for the species. |
| Anti-diarrheal Medication | Administer loperamide, a peripherally acting µ-opioid receptor agonist, to reduce intestinal motility. | Determine the appropriate dose and administration route for the specific animal model. Monitor for signs of excessive constipation. |
| Pancreatic Enzyme Supplementation | For severe steatorrhea, consider oral administration of pancreatic enzyme supplements with meals to aid in fat digestion. | Ensure the enzyme formulation is appropriate for the species and is administered concurrently with food. |
| Hydration Support | Provide supplemental hydration (e.g., subcutaneous fluids) to animals with severe diarrhea to prevent dehydration. | Monitor for signs of dehydration such as skin tenting and reduced urine output. |
Issue 2: Alterations in Blood Glucose Levels
Symptoms:
-
Hyperglycemia: Elevated blood glucose levels, increased water intake, increased urination.
-
Hypoglycemia: Lethargy, tremors, seizures (in severe cases).
Troubleshooting & Mitigation Strategies:
| Mitigation Strategy | Experimental Protocol | Key Considerations |
| Regular Blood Glucose Monitoring | Establish a baseline blood glucose level before initiating Lanreotide treatment. Monitor blood glucose at regular intervals (e.g., weekly or more frequently at the start of the study) using a glucometer with tail vein or saphenous vein blood samples. | Anesthesia can affect glucose levels; monitoring in conscious, restrained animals is preferred. Minimize stress during handling and sampling. |
| Dose Adjustment | If significant and persistent hyperglycemia or symptomatic hypoglycemia occurs, consider a dose reduction of this compound. | The dose should be adjusted based on both the glycemic control and the therapeutic goals of the study. |
| Anti-diabetic Agent (for Hyperglycemia) | In cases of persistent, severe hyperglycemia, consultation with a veterinarian for the potential use of insulin or other hypoglycemic agents may be necessary. | This can be a confounding factor in the study and should be carefully considered and documented. |
Issue 3: Injection Site Reactions
Symptoms:
-
Redness, swelling, or inflammation at the injection site.
-
Formation of nodules or granulomas.
-
Signs of pain or discomfort in the animal upon palpation of the site.
Troubleshooting & Mitigation Strategies:
| Mitigation Strategy | Experimental Protocol | Key Considerations |
| Proper Injection Technique | Administer Lanreotide via deep subcutaneous injection. Rotate injection sites for each administration to minimize local irritation. | Ensure the use of appropriate needle size and inject the substance slowly. For subcutaneous injections in rodents, use the "tented" skin method. |
| Formulation and Vehicle Consideration | Ensure the formulation is at a physiological pH and is isotonic to reduce irritation. | While the commercial formulation of Lanreotide is optimized, custom formulations should be carefully evaluated. |
| Site Monitoring and Documentation | Visually inspect and palpate the injection sites at regular intervals post-injection (e.g., 1, 24, 48 hours). Document any reactions with a scoring system (e.g., Draize test for erythema and edema). | For detailed analysis, consider histological evaluation of the injection site at the end of the study. |
| Dose and Volume Optimization | Administer the lowest effective dose in the smallest possible volume. If a larger volume is necessary, consider splitting the dose across multiple injection sites. | Adhere to recommended injection volume limits for the specific species and injection site. |
Quantitative Data Summary
Due to a scarcity of specific quantitative data on side effect incidence in preclinical animal models, the following tables primarily summarize findings from preclinical safety studies and relevant clinical trial data for context.
Table 1: Summary of Preclinical Safety Findings for this compound
| Animal Model | Study Type | Key Findings Related to Side Effects | Reference |
| Rats, Guinea Pigs, Rabbits | Safety & Toxicity | Good safety profile; no significant local skin irritation or muscle stimulation observed. | |
| Beagle Dogs | Acute & Chronic Toxicity | No significant acute or chronic toxicity observed at dosages up to 22 mg/kg. | |
| Rats & Rabbits | Reproductive Toxicity | Reduced female fecundity; not found to be teratogenic. | |
| Rats | Intestinal Secretion | Lanreotide reduced prostaglandin- and cholera toxin-stimulated intestinal fluid secretion. | |
| Rats | Glucose Homeostasis | Single-dose pasireotide (another somatostatin analogue) caused acute hyperglycemia, while octreotide did not. This highlights potential differences among analogues. |
Table 2: Incidence of Common Side Effects of Lanreotide in Human Clinical Trials (for reference)
| Side Effect | Incidence in Patients with GEP-NETs (%) | Incidence in Patients with Acromegaly (%) | Reference |
| Diarrhea | 26 | 30-65 | |
| Abdominal Pain | 34 | 19 | |
| Nausea | 22 | 11 | |
| Vomiting | 17 | 7 | |
| Steatorrhea | 26-65 | N/A | |
| Hyperglycemia | 4 | 5 | |
| Gallstones | 10 | 13 |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Lanreotide's mechanism of action via somatostatin receptors 2 and 5.
Caption: Experimental workflow for managing gastrointestinal side effects.
Caption: Workflow for monitoring and managing blood glucose alterations.
References
- 1. Preparation, characterization and related in vivo release, safety and toxicity studies of long acting lanreotide microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. The safety of lanreotide for neuroendocrine tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential Diagnosis and Management of Diarrhea in Patients with Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Improving Lanreotide acetate solubility for experimental use
Troubleshooting Guides & FAQs
This guide provides researchers, scientists, and drug development professionals with answers to common questions and issues encountered when handling Lanreotide acetate in an experimental setting.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is a peptide and its solubility can be challenging. It is described as slightly soluble in water.[1] Its solubility is significantly influenced by pH and the presence of certain excipients.[2] It is freely soluble in glacial acetic acid.[1] At high concentrations in water (e.g., 24.6% w/w), it forms a supersaturated gel-like depot, which is the basis for its long-acting formulation.[3][4]
Q2: My this compound powder is not dissolving in sterile water. What should I do?
A2: Direct dissolution in neutral water can be difficult due to the peptide's nature. The most effective initial step is to acidify the solvent. This compound shows high solubility in aqueous acetic acid. Start by attempting to dissolve the peptide in a dilute solution of aqueous acetic acid (e.g., 1% acetic acid) before further dilution with your aqueous buffer of choice. The pH of the final solution is a critical factor for maintaining solubility.
Q3: I am observing gel formation at a concentration much lower than the depot formulation. How can I prevent this?
A3: Unintended gel formation can occur due to the self-assembly properties of Lanreotide. This process is highly dependent on peptide concentration, temperature, and the ionic composition of the solution. To prevent this:
-
Work at lower concentrations: If your experimental design allows, use a more dilute solution.
-
Control the pH: Acetic acid concentration is a critical factor in modulating aggregation. Maintaining a sufficiently acidic pH can prevent the self-assembly that leads to gelation.
-
Consider co-solvents: For specific applications, hydrosoluble co-solvents like polyethylene glycol (PEG) or glycofurol might be used to improve solubility and prevent aggregation, although this will depend on your experimental system's compatibility.
Q4: What is the optimal pH for dissolving and maintaining this compound in solution?
A4: While specific optimal pH values can depend on the desired final concentration and buffer system, an acidic pH is generally required. Pharmaceutical compositions often have a pH ranging from 4.0 to 6.0 to ensure solubility and stability. It has been shown that an increase in pH leads to a decrease in the solubility of the drug substance. Therefore, for experimental stock solutions, it is recommended to maintain the pH in the acidic range.
Q5: Can I use organic solvents like DMSO or methanol to prepare a stock solution?
A5: Yes, this compound is reported to be slightly soluble in DMSO and methanol. This can be a viable option for preparing a concentrated stock solution. However, it is crucial to consider the tolerance of your downstream application (e.g., cell culture) to these organic solvents. Always prepare an appropriate vehicle control in your experiments.
Solubility Data Summary
The following table summarizes the solubility characteristics of this compound in various solvents.
| Solvent | Solubility | Reference |
| Water | Slightly Soluble (<4%) | |
| Acetic Acid (Glacial) | Freely Soluble | |
| Aqueous Acetic Acid | Highly Soluble | |
| DMSO | Slightly Soluble | |
| Methanol | Slightly Soluble | |
| 0.9% NaCl Solution | Poor (<4%) |
Experimental Protocols
Protocol: Preparation of a 1 mg/mL this compound Stock Solution in an Aqueous Buffer
This protocol describes a general method for preparing a working stock solution of this compound for use in typical in vitro biological experiments.
Materials:
-
This compound powder
-
Sterile deionized water
-
Glacial acetic acid
-
Sterile 0.22 µm syringe filter
-
Sterile conical tubes and pipettes
Procedure:
-
Calculate Required Mass: Determine the mass of this compound powder needed to achieve a final concentration of 1 mg/mL.
-
Prepare Acidified Solvent: Prepare a small volume of 1% (v/v) acetic acid in sterile deionized water. For example, add 10 µL of glacial acetic acid to 990 µL of sterile water.
-
Initial Dissolution: Add the calculated mass of this compound powder to a sterile tube. Add a minimal volume of the 1% acetic acid solution to the powder to create a slurry. Gently vortex or triturate with a pipette tip to dissolve the peptide completely. This may require a volume sufficient to create a concentration of 10-20 mg/mL initially.
-
Dilution: Once the peptide is fully dissolved, slowly add your desired sterile aqueous buffer (e.g., PBS, cell culture medium) dropwise while gently mixing to reach the final desired volume and concentration of 1 mg/mL.
-
Check pH: After final dilution, check the pH of the solution. If necessary, adjust carefully with dilute acid or base, keeping in mind that an increase in pH can negatively impact solubility.
-
Sterile Filtration: Sterilize the final solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Per supplier recommendations, this compound should be stored at 2-8°C protected from light.
Visualizations
Workflow for Troubleshooting this compound Dissolution
A step-by-step guide to troubleshoot common dissolution issues with this compound.
Factors Influencing this compound's Physical State
Key environmental factors that control the solubility and self-assembly of Lanreotide.
References
- 1. This compound CAS 108736-35-2, High Purity Peptide Hormone Analogue, Best Price [jigspharma.com]
- 2. US9352012B2 - Process for the preparation of pharmaceutical compositions for the sustained release of somatostatin analogs - Google Patents [patents.google.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. bachem.com [bachem.com]
Lanreotide Acetate and Laboratory Assays: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on potential interactions between lanreotide acetate and common laboratory assays. Understanding these interactions is critical for accurate data interpretation in both clinical and research settings. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during experimental work involving patients treated with lanreotide.
Troubleshooting Guide: Unexpected Laboratory Results
This guide is designed to help you navigate unexpected laboratory findings in samples from subjects receiving this compound therapy.
Issue 1: Hormone levels (e.g., GH, IGF-1, TSH) are significantly lower than expected.
-
Question: Could lanreotide be interfering with the immunoassay to produce falsely low results?
-
Answer: While analytical interference is a theoretical possibility, it is more probable that the observed low levels are a direct result of lanreotide's intended pharmacological action. Lanreotide is a somatostatin analog that effectively suppresses the secretion of several hormones, including growth hormone (GH), insulin-like growth factor 1 (IGF-1), and thyroid-stimulating hormone (TSH).[1][2][3][4]
Troubleshooting Steps:
-
Review Patient's Clinical Status: Correlate the laboratory results with the patient's clinical presentation. If the patient's symptoms related to hormone excess (e.g., in acromegaly or neuroendocrine tumors) are well-controlled, the low hormone levels are likely indicative of a positive therapeutic response.[2]
-
Confirm Dosing and Administration: Ensure that the timing of the blood draw is appropriate in relation to the last lanreotide injection. For optimal assessment of trough levels, specimens should be collected immediately before the next scheduled injection, especially after the patient has been on the medication for at least four months to reach a steady state.
-
Consult Assay Manufacturer: Contact the manufacturer of the immunoassay kit to inquire about any known cross-reactivity or interference studies conducted with this compound or other somatostatin analogs.
-
Consider an Alternative Assay: If analytical interference is still suspected, consider re-testing the sample using a different assay method (e.g., a different antibody-based platform or mass spectrometry, if available).
-
Issue 2: Chromogranin A (CgA) levels are altered in a patient with a neuroendocrine tumor (NET).
-
Question: Is the change in Chromogranin A (CgA) levels a reliable indicator of tumor response, or could it be an artifact of lanreotide therapy?
-
Answer: Changes in CgA levels in patients treated with lanreotide are generally considered a physiological response to the drug's effect on the tumor, rather than an analytical interference. Lanreotide has been shown to significantly reduce CgA levels in patients with gastroenteropancreatic neuroendocrine tumors (GEP-NETs). A decrease in CgA is often associated with a positive therapeutic response and a reduction in the risk of disease progression.
Troubleshooting Steps:
-
Correlate with Imaging Studies: Compare the CgA trend with results from imaging studies (e.g., CT, MRI, or somatostatin receptor scintigraphy) to assess for changes in tumor size or burden.
-
Longitudinal Monitoring: Evaluate CgA levels over time. A sustained decrease is a stronger indicator of treatment efficacy than a single measurement.
-
Rule out Other Causes of CgA Fluctuation: Be aware that other factors can influence CgA levels, such as renal impairment and the use of proton pump inhibitors.
-
Issue 3: Unexpected changes in thyroid function tests.
-
Question: Can lanreotide directly interfere with thyroid hormone immunoassays?
-
Answer: Direct analytical interference is not well-documented. However, lanreotide can cause physiological changes in thyroid function. It can suppress TSH secretion from the pituitary gland and may also inhibit the peripheral conversion of T4 to T3. While clinical hypothyroidism is rare (less than 1%), slight decreases in thyroid function have been observed.
Troubleshooting Steps:
-
Comprehensive Thyroid Panel: Assess TSH, free T4, and free T3 levels to get a complete picture of thyroid function.
-
Clinical Assessment: Monitor the patient for signs and symptoms of hypothyroidism.
-
Baseline Comparison: Compare current thyroid function tests to baseline levels before the initiation of lanreotide therapy.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which lanreotide affects laboratory results?
A1: The primary mechanism is physiological suppression of hormone and biomarker secretion, which is the intended therapeutic effect of the drug. Lanreotide is a somatostatin analog that binds to somatostatin receptors (primarily SSTR2 and SSTR5), leading to the inhibition of hormone release from various endocrine cells. This results in decreased circulating levels of hormones like GH and IGF-1, and biomarkers such as CgA.
Q2: Can lanreotide cause cross-reactivity in immunoassays?
A2: While theoretically possible for any drug that is structurally similar to an analyte, there is limited specific evidence of lanreotide cross-reacting with antibodies used in common hormone or biomarker immunoassays. One study noted that antibodies developed against octreotide, another somatostatin analog, showed some cross-reactivity with lanreotide. This is more of a concern for assays designed to measure lanreotide itself. For other assays, direct interference is less likely to be the cause of unexpected results than the drug's physiological effects.
Q3: What routine laboratory monitoring is recommended for patients on lanreotide?
A3: Regular monitoring is crucial to assess both therapeutic efficacy and potential side effects. Key monitoring parameters include:
-
Hormonal markers of the treated condition: (e.g., GH and IGF-1 for acromegaly, specific hormones for functional NETs).
-
Tumor biomarkers: (e.g., Chromogranin A for NETs).
-
Blood glucose: Lanreotide can affect glucose metabolism, potentially causing hyperglycemia or hypoglycemia.
-
Thyroid function tests: Due to the potential for TSH suppression.
-
Liver function tests: To monitor for any potential hepatic effects.
-
Complete blood count.
Q4: How should blood samples be collected from patients on lanreotide therapy for laboratory testing?
A4: For monitoring the efficacy of lanreotide, it is recommended to collect blood samples at trough drug concentrations. This is typically done immediately before the next scheduled injection. It is also advisable to wait until the patient has been on a stable dose for at least four months to ensure they have reached a steady-state concentration of the drug.
Data on Lanreotide's Effects on Key Biomarkers
The following tables summarize the observed effects of lanreotide on key laboratory parameters based on clinical studies. These changes reflect the physiological action of the drug.
Table 1: Effect of Lanreotide on Growth Hormone (GH) and IGF-1 in Acromegaly
| Parameter | Baseline (Mean ± SD) | Post-Lanreotide Treatment (Mean ± SD) | Percentage of Patients Achieving Normalization | Study Reference |
| GH (ng/mL) | 20.3 ± 30.0 | 8.1 ± 13.5 (at week 4) | 54% with GH ≤ 2.5 ng/mL (at week 52) | |
| IGF-1 (ng/mL) | 744 ± 236 | 532 ± 262 (at week 4) | 59% with normalized IGF-1 (at week 52) | |
| GH (µg/L) | 6.2 | 1.5 | 85% with GH ≤ 2.5 µg/L | |
| IGF-1 | Age-dependent | - | 43% with normalized IGF-1 |
Table 2: Effect of Lanreotide on Chromogranin A (CgA) in GEP-NETs
| Parameter | Lanreotide Group | Placebo Group | p-value | Study Reference |
| Biochemical Response (CgA > ULN at baseline) | 28% (18 of 65) | 3% (2 of 64) | 0.0001 | |
| ≥ 50% reduction in CgA | 42% | 5% | < 0.001 |
Experimental Protocols
Protocol 1: Monitoring GH and IGF-1 Levels in Acromegaly Patients Treated with Lanreotide
-
Patient Population: Patients diagnosed with acromegaly undergoing treatment with lanreotide.
-
Sample Collection: Collect blood samples at baseline (before initiation of lanreotide) and at regular intervals during treatment (e.g., weeks 4, 16, 32, and 52). For ongoing monitoring, collect samples immediately prior to the next scheduled injection (trough levels).
-
Assay Methodology: Measure serum GH and IGF-1 concentrations using validated immunoassays, such as chemiluminescence assays.
-
Data Analysis: Compare post-treatment GH and IGF-1 levels to baseline values and established normal ranges. Assess the percentage of patients achieving biochemical control (e.g., GH ≤ 2.5 ng/mL and normalized IGF-1).
Protocol 2: Assessment of Chromogranin A Response in GEP-NET Patients
-
Patient Population: Patients with well- or moderately-differentiated, nonfunctional metastatic enteropancreatic neuroendocrine tumors.
-
Sample Collection: Collect plasma samples at baseline and at regular intervals during treatment with lanreotide or placebo (e.g., every 12 weeks).
-
Assay Methodology: Measure plasma CgA levels using a solid-phase two-site immunoradiometric assay.
-
Data Analysis: Define a biochemical response as a certain percentage reduction in CgA from baseline in patients with elevated baseline levels. Compare the response rates between the lanreotide and placebo groups.
Visualizations
Caption: Lanreotide's mechanism of action on hormone and biomarker secretion.
Caption: Workflow for troubleshooting unexpected lab results with lanreotide.
References
- 1. droracle.ai [droracle.ai]
- 2. Rapid and sustained reduction of serum growth hormone and insulin-like growth factor-1 in patients with acromegaly receiving lanreotide Autogel® therapy: a randomized, placebo-controlled, multicenter study with a 52 week open extension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medical Treatment with Somatostatin Analogues in Acromegaly: Position Statement [e-enm.org]
- 4. Effects of lanreotide autogel immediately after a single injection for thyrotropin-producing pituitary tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Lanreotide Acetate Activity in New Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the activity of Lanreotide acetate in new cell lines. It offers a comparative analysis of its performance, supported by experimental data and detailed protocols to aid in your research and development efforts.
Comparative Efficacy of this compound in Neuroendocrine Tumor Cell Lines
This compound has demonstrated significant anti-proliferative and anti-secretory effects in various neuroendocrine tumor (NET) cell lines. The following table summarizes key quantitative data from in vitro studies, comparing its activity with other somatostatin analogs where available.
| Cell Line | Cancer Type | This compound Concentration | Effect | Comparator Drug(s) | Comparator Effect |
| BON-1 | Pancreatic NET | 0.195 to 100 µM | Dose-dependent decrease in cell viability.[1] | - | - |
| QGP-1 | Pancreatic NET | Not specified | Decrease in cell viability and ATP expression.[2] | - | - |
| NCI-H727 | Bronchial NET | 0.195 to 100 µM | Dose-dependent decrease in cell viability.[1] | - | - |
| NT-3 | Pancreatic NET | 10 nM and 1 µM | Regulation of neuroendocrine gene expression.[3][4] | Octreotide | Differing effects on gene regulation compared to Lanreotide. |
| Human Pituitary Adenoma Cells | Pituitary Adenoma | Not specified | Inhibition of cell proliferation and Growth Hormone (GH) secretion. | Somatostatin | Similar inhibitory effects. |
Mechanism of Action: The Somatostatin Receptor Pathway
This compound exerts its effects by mimicking the natural hormone somatostatin. It primarily binds to somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5), which are G-protein coupled receptors expressed on neuroendocrine and other tumor cells. This binding initiates a signaling cascade that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). The reduction in cAMP levels results in the inhibition of hormone secretion and has antiproliferative effects through the induction of cell cycle arrest and apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Differential Effects of Somatostatin, Octreotide, and Lanreotide on Neuroendocrine Differentiation and Proliferation in Established and Primary NET Cell Lines: Possible Crosstalk with TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Head-to-Head In Vitro Comparison: Lanreotide Acetate vs. Octreotide Efficacy
An objective guide for researchers, scientists, and drug development professionals on the in vitro performance of two leading somatostatin analogs, lanreotide acetate and octreotide.
Lanreotide and octreotide are synthetic somatostatin analogs (SSAs) integral to the management of neuroendocrine neoplasms (NENs).[1] Both molecules mimic the natural hormone somatostatin, exerting their primary effects through binding to somatostatin receptors (SSTRs), which are frequently overexpressed on neuroendocrine tumor cells.[1][2] Their activation of SSTRs, particularly subtype 2 (SSTR2), initiates signaling cascades that can inhibit hormone secretion and cell proliferation.[2][3] This guide provides a comparative analysis of their in vitro efficacy, supported by experimental data and detailed methodologies.
Receptor Binding Affinity
The therapeutic action of lanreotide and octreotide is initiated by their binding to SSTRs. Both are considered first-generation SSAs, characterized by a high binding affinity for SSTR2 and a moderate affinity for SSTR5. Their affinity for SSTR1, SSTR3, and SSTR4 is generally low to negligible. While direct head-to-head comparative studies under uniform conditions are limited, the established consensus from various in vitro studies indicates a similar binding profile.
Table 1: Comparative Somatostatin Receptor (SSTR) Binding Affinity Profile
| Receptor Subtype | Lanreotide Affinity | Octreotide Affinity | Citation(s) |
|---|---|---|---|
| SSTR1 | Low / Negligible | Low / Negligible | |
| SSTR2 | High | High (IC₅₀: 0.6 nmol/L) | |
| SSTR3 | Moderate | Moderate | |
| SSTR4 | Low / Negligible | Low / Negligible | |
| SSTR5 | Moderate | Moderate (IC₅₀: 7 nmol/L) |
Antiproliferative and Pro-apoptotic Effects
A primary goal of SSA therapy in oncology is the control of tumor growth. Both lanreotide and octreotide exert direct and indirect antiproliferative effects in vitro. Direct effects are mediated by SSTR activation, leading to cell cycle arrest, while indirect mechanisms involve the inhibition of growth factors and trophic hormones.
Studies have shown that both SSAs can inhibit the proliferation of various cancer cell lines in vitro. For instance, both lanreotide and octreotide, when administered separately to murine Colon 38 cancer cells, significantly decreased the proliferation index and increased the apoptosis index. In human somatotroph tumors, lanreotide was found to significantly inhibit cell proliferation in 7 out of 13 tumors studied. However, the antiproliferative response can be cell-line dependent, with some studies noting resistance to SSAs in certain pancreatic NET cell lines like BON-1 and QGP-1, potentially due to low SSTR2 expression.
The induction of apoptosis is another key antitumor mechanism. SSTR2 and SSTR3 have been specifically implicated in mediating the apoptotic effects of somatostatin analogs. In vitro experiments on GH3 rat pituitary tumor cells showed that lanreotide alone could reduce clonogenic survival and potentially enhance radiation-induced apoptosis.
Table 2: Summary of In Vitro Antiproliferative & Pro-apoptotic Effects
| Effect | Lanreotide | Octreotide | Key Findings & Citation(s) |
|---|---|---|---|
| Antiproliferation | Demonstrated | Demonstrated | Both analogs inhibit proliferation in various tumor cell lines, though efficacy can be cell-type dependent. |
| Apoptosis Induction | Demonstrated | Demonstrated | Both analogs can induce apoptosis, primarily mediated through SSTR2 and SSTR3. |
Inhibition of Hormone Secretion
Beyond their antiproliferative effects, SSAs are highly effective at inhibiting the secretion of hormones from functionally active neuroendocrine tumors. This action is primarily mediated through SSTR2 and SSTR5. In vitro studies on cultured human somatotroph tumors demonstrated that lanreotide inhibited Growth Hormone (GH) secretion in 6 out of 13 tumors, with inhibition ranging from 23-43%. The antisecretory effects of octreotide are also well-established and form the basis of its use in managing symptoms of carcinoid syndrome.
Table 3: Summary of In Vitro Hormonal Inhibition
| Hormone | Lanreotide | Octreotide | Key Findings & Citation(s) |
|---|---|---|---|
| Growth Hormone (GH) | Effective Inhibitor | Effective Inhibitor | Both analogs effectively inhibit GH secretion in vitro from pituitary tumor cells. |
| Serotonin, Insulin, etc. | Effective Inhibitor | Effective Inhibitor | Both analogs inhibit the release of various hormones and vasoactive peptides from NET cells. |
Signaling Pathways and Experimental Methodologies
Primary Signaling Pathway
Upon binding to SSTR2, both lanreotide and octreotide trigger a cascade of intracellular events. The receptor is coupled to an inhibitory G-protein (Gi), which, upon activation, inhibits the enzyme adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels, which in turn reduces the activity of Protein Kinase A (PKA). This pathway is central to the inhibition of both hormone secretion and cell proliferation. Additionally, SSTR activation can stimulate phosphotyrosine phosphatases (PTPs) and modulate ion channels.
Experimental Protocols
The in vitro characterization of somatostatin analogs relies on a set of standardized assays to determine binding affinity, antiproliferative activity, and effects on hormone secretion.
This assay quantifies the affinity of a compound for a specific receptor subtype.
-
Objective: To determine the inhibitory concentration (IC₅₀) or binding affinity (Ki) of lanreotide and octreotide for somatostatin receptors.
-
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines engineered to express a high density of a single SSTR subtype (e.g., CHO-K1 or HEK293 cells).
-
Competitive Binding: A constant concentration of a radiolabeled SSA (e.g., [¹²⁵I-Tyr³]-Octreotide) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor drug (lanreotide or octreotide).
-
Incubation & Equilibration: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated via rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter. The data is used to generate a competition curve and calculate the IC₅₀ value.
-
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Objective: To assess the antiproliferative effects of lanreotide and octreotide on tumor cell lines.
-
Methodology:
-
Cell Seeding: Tumor cells (e.g., human pancreatic NET cell line BON-1) are seeded into 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of lanreotide or octreotide for a defined period (e.g., 48-72 hours).
-
MTT Incubation: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). A decrease in absorbance in treated wells compared to control wells indicates reduced cell proliferation.
-
References
A Comparative Analysis of Lanreotide and Pasireotide Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the signaling mechanisms of two prominent somatostatin analogs, Lanreotide and pasireotide. By examining their differential binding affinities, downstream cellular effects, and the experimental methodologies used for their characterization, this document aims to equip researchers with a comprehensive understanding of their distinct pharmacological profiles.
Introduction
Lanreotide and pasireotide are synthetic analogs of the natural hormone somatostatin, widely used in the management of neuroendocrine tumors (NETs) and acromegaly.[1][2] Their therapeutic effects are mediated through binding to somatostatin receptors (SSTRs), a family of five G protein-coupled receptors (SSTR1-5) that regulate various cellular processes, including hormone secretion and cell proliferation.[3][4]
Lanreotide is considered a first-generation somatostatin analog, primarily targeting SSTR2 and SSTR5.[5] Pasireotide, a second-generation analog, was developed to have a broader binding profile, exhibiting high affinity for four of the five SSTR subtypes, with a particularly high affinity for SSTR5. This difference in receptor interaction underpins their distinct signaling cascades and clinical efficacies.
Comparative Signaling Data
The functional characteristics of Lanreotide and pasireotide are dictated by their binding affinities for the different SSTR subtypes and their potency in activating downstream signaling pathways. The following table summarizes key quantitative data from in vitro studies.
| Parameter | Lanreotide | Pasireotide | Somatostatin-14 (Endogenous Ligand) |
| Binding Affinity (IC50, nM) | |||
| SSTR1 | >1000 | 9.3 | 1.8 |
| SSTR2 | 0.9 | 1.0 | 0.4 |
| SSTR3 | 12.1 | 1.5 | 1.0 |
| SSTR4 | >1000 | >1000 | 1.3 |
| SSTR5 | 8.2 | 0.16 | 0.6 |
| Functional Potency (cAMP Inhibition, EC50, nM) | |||
| SSTR2 (in GH12C1 cells) | ~0.6 | ~58 | ~0.2 |
Note: Binding affinity and potency values can vary between different studies and cell systems. The data presented is a representative compilation.
Pasireotide demonstrates a broader and more potent binding profile compared to Lanreotide, with significantly higher affinity for SSTR1, SSTR3, and SSTR5. While both drugs bind to SSTR2 with high, comparable affinity, pasireotide's affinity for SSTR5 is approximately 40-fold higher than that of Lanreotide.
Signaling Pathways
Upon agonist binding, all SSTR subtypes couple to inhibitory G-proteins (Gi/o), initiating a cascade of intracellular events.
Primary Signaling Pathway: Adenylyl Cyclase Inhibition
The most prominent signaling pathway activated by both Lanreotide and pasireotide is the inhibition of adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP subsequently impacts the activity of protein kinase A (PKA) and downstream effectors, resulting in the inhibition of hormone secretion and cell growth. Studies have shown that both Lanreotide and pasireotide effectively reduce cAMP levels, consistent with their therapeutic action.
Other Key Downstream Pathways:
-
Ion Channel Regulation: SSTR activation leads to the opening of inwardly rectifying potassium (K+) channels, causing membrane hyperpolarization. It also inhibits voltage-gated calcium (Ca2+) channels. These effects collectively reduce cellular excitability and hormone exocytosis.
-
Protein Tyrosine Phosphatase (PTP) Activation: SSTRs, particularly SSTR1 and SSTR2, can activate PTPs like SHP-1 and SHP-2. These phosphatases can dephosphorylate key signaling molecules in mitogenic pathways, such as those stimulated by growth factors, thereby exerting anti-proliferative effects.
-
MAPK/ERK Pathway Modulation: The effect on the mitogen-activated protein kinase (MAPK/ERK) pathway can be complex. While SSTR activation can inhibit ERK activity via PTPs, contributing to anti-proliferative effects, the specifics can be cell-type dependent.
Differential Signaling:
The primary difference in signaling between Lanreotide and pasireotide stems from their receptor affinity profiles.
-
Lanreotide's actions are predominantly mediated through its high affinity for SSTR2, with contributions from SSTR5.
-
Pasireotide's broader profile allows it to engage SSTR1, SSTR2, SSTR3, and SSTR5. Its potent activity at SSTR5 is particularly noteworthy and is thought to be responsible for its enhanced efficacy in conditions like Cushing's disease, where pituitary corticotroph tumors highly express SSTR5. Furthermore, studies on the SSTR2A receptor have shown that pasireotide and octreotide (a similar first-generation analog) can promote strikingly different patterns of receptor phosphorylation and β-arrestin trafficking, suggesting they can act as biased agonists and stimulate functionally distinct cellular responses even at the same receptor.
Experimental Protocols
The characterization of Lanreotide and pasireotide signaling relies on a suite of standardized in vitro assays.
Radioligand Binding Assay (for Binding Affinity)
This assay measures the ability of a compound to displace a radiolabeled ligand from its receptor, allowing for the determination of the inhibitory constant (Ki).
-
Cell Preparation: Membranes are prepared from cells engineered to express a single human SSTR subtype (e.g., CHO-K1 or HEK293 cells).
-
Assay Components:
-
Cell membranes (containing the target SSTR).
-
A radiolabeled somatostatin analog (e.g., ¹²⁵I-[Tyr¹¹]-SRIF-14).
-
Varying concentrations of the unlabeled competitor drug (Lanreotide or pasireotide).
-
-
Incubation: Components are mixed in a binding buffer and incubated to allow competitive binding to reach equilibrium (e.g., 30-60 minutes at 25°C).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating receptor-bound radioligand from unbound. Filters are then washed to remove non-specific binding.
-
Detection: The radioactivity retained on the filters is quantified using a gamma counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor drug. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value (the concentration of drug that inhibits 50% of specific binding). The Ki is then calculated using the Cheng-Prusoff equation.
cAMP Inhibition Assay (for Functional Potency)
This assay measures the functional consequence of SSTR activation by quantifying the inhibition of cAMP production.
-
Cell Culture: Whole cells expressing the desired SSTR subtype are seeded in multi-well plates.
-
Stimulation: Cells are pre-incubated with varying concentrations of the test compound (Lanreotide or pasireotide). Subsequently, adenylyl cyclase is stimulated with an agent like forskolin to induce cAMP production.
-
Incubation: The cells are incubated for a defined period (e.g., 30 minutes at 37°C) to allow for cAMP accumulation.
-
Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured. Common detection methods include:
-
Homogeneous Time-Resolved Fluorescence (HTRF) / Fluorescence Resonance Energy Transfer (FRET): These are competitive immunoassays where cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody.
-
Enzyme-Linked Immunosorbent Assay (ELISA): A standard immunoassay format to quantify cAMP levels.
-
-
Data Analysis: The results are plotted as the cAMP level (or fluorescence ratio) against the log concentration of the agonist. A dose-response curve is fitted to determine the EC50 or IC50 value, representing the concentration of the drug that produces 50% of its maximal effect.
References
- 1. Lanreotide | C54H69N11O10S2 | CID 6918011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Lanreotide Acetate? [synapse.patsnap.com]
- 4. Structural insights into the binding modes of lanreotide and pasireotide with somatostatin receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
A Comparative Analysis of Lanreotide Acetate's Cross-Reactivity with Other Somatostatin Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profiles of lanreotide acetate with other prominent somatostatin analogs, namely octreotide and pasireotide. The following sections detail their comparative binding affinities to somatostatin receptor subtypes (SSTRs), the downstream signaling pathways they modulate, and the experimental methodologies used to generate these findings.
Comparative Binding Affinity of Somatostatin Analogs
The therapeutic efficacy of somatostatin analogs is largely determined by their binding affinity to the five subtypes of somatostatin receptors (SSTR1-SSTR5). Lanreotide and octreotide are considered first-generation somatostatin analogs, while pasireotide is a second-generation analog with a broader receptor binding profile.
First-generation analogs like lanreotide and octreotide exhibit a high affinity for SSTR2 and a moderate affinity for SSTR5.[1] In contrast, the novel multireceptor-targeted somatostatin analog, pasireotide, binds with high affinity to SSTR1, SSTR2, SSTR3, and SSTR5.[2][3] Specifically, pasireotide demonstrates a significantly higher binding affinity for SSTR1 (30-fold), SSTR3 (5-fold), and SSTR5 (39-fold) as compared to octreotide.[4] When compared with lanreotide, pasireotide shows a higher affinity for SSTR1 (19-fold), SSTR3 (9-fold), and SSTR5 (106-fold).[4] Both first-generation analogs have a low to negligible affinity for SSTR1, SSTR3, and SSTR4. Pasireotide also has a 2.5 times lower affinity for SSTR2 compared to octreotide and lanreotide.
The table below summarizes the binding affinities (IC50, nM) of lanreotide, octreotide, and pasireotide for the human somatostatin receptor subtypes. Lower IC50 values indicate a higher binding affinity.
| Receptor Subtype | Lanreotide (IC50, nM) | Octreotide (IC50, nM) | Pasireotide (IC50, nM) |
| SSTR1 | >1000 | >1000 | 9.3 |
| SSTR2 | 1.1 | 0.2 - 2.5 | 1.0 |
| SSTR3 | 11.7 | Low affinity | 1.5 |
| SSTR4 | >1000 | >100 | >100 |
| SSTR5 | 6.2 | Lower affinity than SSTR2 | 0.4 |
Note: The IC50 values are compiled from multiple sources and should be considered representative. Direct comparison is best made from studies where all compounds were evaluated under the same experimental conditions.
Downstream Signaling Pathways
Upon binding to their respective SSTRs, which are G-protein coupled receptors (GPCRs), somatostatin analogs initiate a cascade of intracellular signaling events. This signaling is primarily inhibitory and is mediated through the Gi alpha subunit of the G-protein complex.
Activation of SSTRs leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP affects downstream effectors such as protein kinase A (PKA), leading to the modulation of cellular functions including the inhibition of hormone secretion and cell proliferation.
Furthermore, SSTR activation can stimulate phosphotyrosine phosphatases (PTPs) and influence ion channel activity. A key signaling cascade affected is the PI3K/Akt/mTOR pathway, which is crucial in regulating cell cycle, proliferation, and apoptosis. By inhibiting this pathway, somatostatin analogs can exert their anti-proliferative effects on tumor cells.
Figure 1. Simplified signaling pathway of somatostatin analogs.
Experimental Protocols: Radioligand Binding Assay
The binding affinities of somatostatin analogs to their receptors are determined using in vitro radioligand binding assays. This method quantifies the interaction between a ligand and its receptor with high sensitivity and robustness.
Objective: To determine the binding affinity (IC50 or Ki) of a non-radiolabeled somatostatin analog (competitor) by measuring its ability to displace a radiolabeled ligand with known high affinity for a specific SSTR subtype.
Materials:
-
Cell Membranes: Membranes prepared from cell lines (e.g., CHO-K1 or HEK293) stably expressing a single subtype of the human somatostatin receptor.
-
Radioligand: A high-affinity radiolabeled somatostatin analog, such as [¹²⁵I-Tyr¹¹]-Somatostatin-14 or [¹²⁵I-Tyr³]-Octreotide.
-
Competitor Ligands: this compound, octreotide, and pasireotide at a range of concentrations.
-
Assay Buffer: Typically a buffered saline solution (e.g., Tris-HCl or HEPES) containing protease inhibitors and bovine serum albumin (BSA) to prevent non-specific binding and degradation.
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B or GF/C) pre-treated with a substance like polyethyleneimine (PEI) to reduce non-specific binding of the radioligand.
-
Scintillation Counter: To measure the radioactivity retained on the filters.
Method:
-
Incubation: A fixed concentration of the radioligand and a fixed amount of the cell membrane preparation are incubated in the assay buffer. This is done in the presence of increasing concentrations of the competitor ligand. Non-specific binding is determined in a parallel set of tubes containing a high concentration of an unlabeled somatostatin analog.
-
Equilibrium: The incubation is carried out for a specific time and at a specific temperature (e.g., 60 minutes at 37°C) to allow the binding to reach equilibrium.
-
Separation: The incubation is terminated by rapid filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: The filters are washed with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Measurement: The radioactivity retained on each filter is measured using a scintillation counter.
-
Data Analysis: The percentage of specific binding of the radioligand is plotted against the logarithm of the competitor concentration. The data is then fitted using a non-linear regression model to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.
References
- 1. benchchem.com [benchchem.com]
- 2. A multicenter, randomized, blinded, phase III study of pasireotide LAR versus octreotide LAR in patients with metastatic neuroendocrine tumors (NET) with disease-related symptoms inadequately controlled by somatostatin analogs. - ASCO [asco.org]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
Validating the Anti-Proliferative Efficacy of Lanreotide Acetate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-proliferative effects of Lanreotide acetate against alternative somatostatin analogs and placebo controls, supported by preclinical and clinical experimental data. This compound, a long-acting synthetic analog of somatostatin, is a cornerstone in the management of neuroendocrine tumors (NETs) and acromegaly. Beyond its well-documented anti-secretory properties, its direct anti-proliferative effects are critical to its therapeutic value, primarily mediated through high-affinity binding to somatostatin receptors SSTR2 and SSTR5.[1]
Mechanism of Action: SSTR-Mediated Anti-Proliferative Signaling
Lanreotide exerts its anti-tumor effects by activating a cascade of intracellular signaling events following its binding to SSTR2 and SSTR5. These G-protein coupled receptors, when activated, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2] This reduction in cAMP modulates the activity of downstream effectors like Protein Kinase A (PKA). Concurrently, SSTR activation stimulates phosphotyrosine phosphatases (PTPs), such as SHP-1, which can dephosphorylate key signaling molecules involved in cell growth, such as those in the PI3K/Akt pathway.[3] The culmination of these signals leads to cell cycle arrest and the induction of apoptosis, thereby inhibiting tumor proliferation.[3]
Comparative Analysis of Anti-Proliferative Activity
The primary alternative to this compound in clinical practice is Octreotide, another long-acting somatostatin analog. Both exhibit similar high-affinity binding to SSTR2, the most prevalent somatostatin receptor subtype in NETs.[4] Preclinical in vitro studies have often yielded modest or cell-line-dependent anti-proliferative effects for both compounds, largely attributed to lower SSTR expression in established cell lines compared to clinical tumors. However, in vivo and clinical data provide robust evidence of their anti-tumor activity.
| Parameter | This compound | Octreotide | Pasireotide (Second-Gen) |
| SSTR2 Binding Affinity (IC50, nM) | 0.9 - 2.5 | 0.6 - 1.9 | 1.0 - 2.5 |
| SSTR5 Binding Affinity (IC50, nM) | 6.1 | 5.1 | 0.16 - 0.4 |
| Key Clinical Trial (Anti-Proliferative) | CLARINET | PROMID | COOPERATE-2 |
| Primary Indication (Anti-Proliferative) | GEP-NETs | Midgut NETs | NETs (broader SSTR profile) |
| Clinical Efficacy | Significant increase in Progression-Free Survival (PFS) vs. Placebo. | Significant increase in Time to Progression vs. Placebo. | Efficacy in some Octreotide/Lanreotide-resistant tumors. |
| General Conclusion | Comparable anti-proliferative efficacy to Octreotide in clinical settings. | Comparable anti-proliferative efficacy to Lanreotide in clinical settings. | Broader receptor profile may offer advantages in tumors with varied SSTR expression. |
In Vitro Experimental Data
Studies on common NET cell lines reveal that high concentrations of Lanreotide are often required to observe a modest anti-proliferative effect. This is often due to the low SSTR2 expression on these cell lines compared to patient tumors. For instance, in the NCI-H727 bronchopulmonary NET cell line, a modest inhibition of proliferation was seen at concentrations of 1,000 to 10,000 nM. In the QGP-1 pancreatic NET cell line, 1 µM Lanreotide reduced cell numbers to approximately 89% of the control after 72 hours.
| Cell Line | Cancer Type | Assay | Treatment | Result |
| NCI-H727 | Bronchopulmonary NET | WST-1 | 1,000 - 10,000 nM Lanreotide for 120h | Modest inhibition of proliferation. |
| NCI-H720 | Bronchopulmonary NET | WST-1 | 1,000 - 10,000 nM Lanreotide for 120h | Modest inhibition of proliferation. |
| QGP-1 | Pancreatic NET | Cell Counting | 1 µM Lanreotide for 72h | Cell numbers reduced to 89.05% of control. |
| BON-1 | Pancreatic NET | Cell Counting | 1 µM Lanreotide for 72h | Unexpected increase in cell numbers to 126.9% of control. |
Experimental Protocol: In Vitro WST-1 Proliferation Assay
This protocol is adapted from a study evaluating Lanreotide's effects on bronchopulmonary neuroendocrine tumor cells.
-
Cell Seeding: NCI-H727 cells are seeded in 96-well plates and allowed to adhere overnight in a humidified incubator at 37°C and 5% CO₂.
-
Treatment Application: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (ranging from 0.1 nM to 10,000 nM) or vehicle control (0.1% DMSO). Each concentration is tested in quintuplicate.
-
Incubation: Cells are incubated for a total of 120 hours. Due to the half-life of Lanreotide, the treatment medium is aspirated and replaced with freshly prepared medium every 48 hours.
-
Viability Assessment: At the end of the incubation period, WST-1 reagent is added to each well according to the manufacturer's instructions and incubated for a specified time (e.g., 1-4 hours).
-
Data Acquisition: The absorbance is measured using a microplate reader at the appropriate wavelength.
-
Analysis: The absorbance values are normalized to the vehicle-treated control cells to determine the percentage of cell survival.
In Vivo Experimental Data
In vivo models provide stronger evidence for the anti-proliferative effects of Lanreotide. Studies in animal xenograft models and clinical trials in patients have demonstrated significant tumor growth inhibition and volume reduction.
| Model | Treatment | Duration | Result |
| GH3 Pituitary Tumor Xenograft (Nude Mice) | 10 mg/kg Lanreotide daily (s.c.) | 5 days | Maximum tumor growth delay of 13.1 days. |
| Acromegaly Patients (Macroadenomas) | Lanreotide Autogel 120 mg every 28 days | 48 weeks | Mean tumor volume reduction of 27%; 62.9% of patients had ≥20% reduction. |
| GEP-NET Patients (CLARINET Study) | Lanreotide Autogel 120 mg every 28 days | 96 weeks | Significantly lower rate of tumor growth vs. placebo. |
Experimental Protocol: In Vivo Xenograft Tumor Model
This protocol is based on a study assessing the dose-response of GH3 pituitary xenograft tumors to Lanreotide.
-
Tumor Implantation: GH3 pituitary tumor cells are implanted subcutaneously into nude mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable, measurable size.
-
Group Allocation: Mice are randomized into treatment and control groups.
-
Treatment Administration: Mice in the treatment groups receive daily subcutaneous injections of this compound at various doses (e.g., 2.5, 5, 10, 20, 50 mg/kg) for 5 consecutive days. The control group receives vehicle injections.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers throughout the study.
-
Endpoint Analysis: The primary endpoint is tumor growth delay, calculated as the time it takes for tumors in the treatment groups to reach a predetermined size compared to the control group.
References
In Vivo Validation of Lanreotide Acetate's Therapeutic Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Lanreotide acetate with its primary alternatives, octreotide and pasireotide, for the treatment of acromegaly and neuroendocrine tumors (NETs). The information presented herein is supported by experimental data from in vitro, preclinical, and clinical studies to aid in the evaluation of its therapeutic targeting and efficacy.
Mechanism of Action and Therapeutic Targets
This compound is a synthetic analog of the natural hormone somatostatin.[1] Its therapeutic effects are mediated through its binding to somatostatin receptors (SSTRs), which are G-protein coupled receptors expressed on various cells, including pituitary somatotrophs and neuroendocrine tumor cells.[1][2] Lanreotide, along with octreotide, is considered a first-generation somatostatin analog with a high binding affinity primarily for SSTR2 and a moderate affinity for SSTR5.[2][3] Pasireotide, a second-generation analog, exhibits a broader binding profile with high affinity for SSTR1, SSTR2, SSTR3, and SSTR5. The activation of these receptors triggers downstream signaling cascades that inhibit hormone secretion and cell proliferation.
Comparative In Vitro Receptor Binding Affinity
The binding affinity of this compound and its alternatives to various somatostatin receptor subtypes is a key determinant of their biological activity. The following table summarizes the reported binding affinities (Ki in nM) from in vitro studies. Lower Ki values indicate higher binding affinity.
| Somatostatin Receptor Subtype | Lanreotide (Ki, nM) | Octreotide (Ki, nM) | Pasireotide (Ki, nM) |
| SSTR1 | >1000 | 875 | High Affinity |
| SSTR2 | High Affinity | 0.57 | High Affinity |
| SSTR3 | Moderate Affinity | 26.8 | High Affinity |
| SSTR4 | Low Affinity | >1000 | Low Affinity |
| SSTR5 | High Affinity | 6.8 | Highest Affinity |
In Vivo Pharmacokinetics and Preclinical Efficacy
Preclinical studies in animal models have been instrumental in characterizing the pharmacokinetic and pharmacodynamic properties of this compound.
Pharmacokinetics in Rats
A comparative study in rats demonstrated distinct pharmacokinetic profiles for long-acting formulations of Lanreotide and octreotide. Lanreotide exhibited a Cmax on day 1 followed by a prolonged elimination phase, while octreotide showed an initial peak, a lag phase, and then a sustained plateau.
| Parameter | Lanreotide (90 mg) | Octreotide (20 mg) |
| Cmax | Achieved on Day 1 | Increased concentration on Day 1 |
| Apparent t1/2 | 25.5 days | Not explicitly stated, prolonged plateau phase from days 11-41 |
| Steady-State Cmean | 4455 pg/mL | 1216 pg/mL |
| Fluctuation Index at Steady State | 152% | 43% |
Preclinical Efficacy in Neuroendocrine Tumor Models
Clinical Efficacy and Comparative Data
Extensive clinical trials have validated the therapeutic targets of this compound and compared its efficacy against other somatostatin analogs in patients with acromegaly and neuroendocrine tumors.
Acromegaly
In patients with acromegaly, Lanreotide has been shown to effectively reduce growth hormone (GH) and insulin-like growth factor 1 (IGF-1) levels. The PAOLA trial, a phase III study, compared pasireotide with continued treatment of octreotide or Lanreotide in patients with inadequately controlled acromegaly.
| Outcome (PAOLA Trial) | Pasireotide LAR (40mg/60mg) | Octreotide LAR / Lanreotide Autogel (Active Control) |
| Biochemical Control at 24 weeks | 15.4% / 20.0% | 0% |
| IGF-1 Normalization at 24 weeks | 24.6% / 26.2% | 0% |
| GH Levels <2.5 µg/L at 24 weeks | 35.4% / 43.1% | 13.2% |
| Tumor Volume Reduction >25% at 24 weeks | 18.5% / 10.8% | 1.5% |
Neuroendocrine Tumors (NETs)
The CLARINET study, a pivotal phase III trial, demonstrated the antiproliferative effect of Lanreotide Autogel in patients with non-functioning gastroenteropancreatic neuroendocrine tumors (GEP-NETs).
| Outcome (CLARINET Study) | Lanreotide Autogel (120 mg) | Placebo |
| Median Progression-Free Survival (PFS) | Not Reached | 18 months |
| PFS Rate at 24 months | 65.1% | 33.0% |
A real-world study in British Columbia, Canada, compared the efficacy of Lanreotide and octreotide LAR in patients with pancreatic or small bowel NETs.
| Outcome (Real-World Study) | Lanreotide | Octreotide LAR |
| Median Progression-Free Survival (PFS) | Longer with Lanreotide (HR 0.48) | - |
| Median Overall Survival (OS) | Longer with Lanreotide (HR 0.38) | - |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. Below are generalized protocols for key in vivo experiments.
In Vivo Tumor Xenograft Model for Neuroendocrine Tumors
-
Cell Culture: Human neuroendocrine tumor cells (e.g., BON-1, QGP-1) are cultured in appropriate media and conditions.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) aged 6-8 weeks are used.
-
Tumor Implantation: A suspension of 1-5 x 10^6 tumor cells in sterile PBS or Matrigel is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured 2-3 times per week using calipers (Volume = 0.5 x length x width^2).
-
Treatment Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment groups.
-
Vehicle control (e.g., sterile saline).
-
This compound (e.g., 10-30 mg/kg) administered subcutaneously every 2-4 weeks.
-
Comparative agents (e.g., octreotide, pasireotide) administered at equimolar doses.
-
-
Efficacy Evaluation: Tumor growth inhibition is monitored over the study period. At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Tumor growth curves are plotted, and statistical analysis (e.g., t-test, ANOVA) is performed to compare treatment groups.
In Vivo Acromegaly Model
-
Animal Model: Growth hormone-releasing hormone (GHRH) transgenic mice or rats with induced GH-secreting pituitary tumors are often used.
-
Baseline Measurements: Baseline levels of GH and IGF-1 are measured from blood samples.
-
Treatment Administration: Animals are randomized into treatment groups.
-
Vehicle control.
-
This compound administered subcutaneously at a specified dose and frequency.
-
Comparative agents (e.g., octreotide, pasireotide).
-
-
Hormone Level Monitoring: Blood samples are collected at various time points post-treatment to measure GH and IGF-1 levels using ELISA or RIA.
-
Data Analysis: Changes in GH and IGF-1 levels from baseline are calculated and compared between treatment groups using appropriate statistical methods.
Visualizing the Science
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language for Graphviz.
Caption: Signaling pathway of this compound.
Caption: General workflow for in vivo validation.
Caption: Lanreotide's therapeutic action logic.
References
- 1. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of somatostatin receptor subtypes 1, 2A, 3, and 5 in neuroendocrine tumours with subtype specific antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pasireotide—a novel somatostatin receptor ligand after 20 years of use - PMC [pmc.ncbi.nlm.nih.gov]
Lanreotide Acetate: A Comparative Analysis for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of Lanreotide acetate with other somatostatin analogs (SSAs), primarily octreotide and pasireotide, based on available clinical and preclinical data. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's performance and to provide detailed methodologies for key comparative studies.
Executive Summary
This compound is a long-acting synthetic analog of somatostatin, a hormone that regulates various cellular functions. It exerts its effects by binding to somatostatin receptors (SSTRs), with a high affinity for SSTR2 and SSTR5.[1] This interaction triggers a cascade of intracellular events, leading to the inhibition of hormone secretion and cell proliferation.[1][2] Lanreotide is indicated for the treatment of acromegaly, gastroenteropancreatic neuroendocrine tumors (GEP-NETs), and carcinoid syndrome.[1] Clinical studies have demonstrated its efficacy and safety in these conditions, often in comparison to other SSAs like octreotide and pasireotide.
Comparative Efficacy
The clinical efficacy of this compound has been evaluated in various settings, primarily against octreotide and pasireotide.
This compound vs. Octreotide
In the treatment of acromegaly , a retrospective, comparative, head-to-head study of newly diagnosed patients found no significant difference in the prevalence of disease control (GH and IGF-I levels), tumor shrinkage, improvement of cardiovascular risk markers, and side effects between Lanreotide and octreotide LAR.[3] Specifically, GH and IGF-I were controlled in 77.7% of patients treated with octreotide LAR and 59.3% of patients treated with Lanreotide (p=0.26). Another study involving patients previously treated with Lanreotide SR showed that switching to octreotide LAR once monthly was more effective in reducing GH and IGF-I levels.
For patients with carcinoid syndrome , the ELECT trial, a randomized, double-blind, placebo-controlled study, demonstrated that Lanreotide depot/autogel at a dose of 120 mg significantly reduced the need for short-acting octreotide as rescue medication compared to placebo. The adjusted mean percentage of days with rescue octreotide use was 33.7% in the Lanreotide group versus 48.5% in the placebo group.
In the context of gastroenteropancreatic neuroendocrine tumors (GEP-NETs) , the CLARINET study, a randomized, double-blind, placebo-controlled trial, showed that Lanreotide was associated with significantly prolonged progression-free survival among patients with metastatic enteropancreatic neuroendocrine tumors of grade 1 or 2 (Ki-67 <10%). The estimated rates of progression-free survival at 24 months were 65.1% in the Lanreotide group and 33.0% in the placebo group.
This compound vs. Pasireotide
The PAOLA study, a randomized, phase 3 trial, compared the efficacy of pasireotide LAR with continued treatment with octreotide LAR or Lanreotide Autogel in patients with acromegaly inadequately controlled on first-generation SSAs. The results showed that a significantly greater proportion of patients treated with pasireotide LAR (40 mg and 60 mg) achieved biochemical control (defined as mean GH concentration <2.5 μg/L and normalized IGF-1 concentration) at 24 weeks compared to the active control group (15.4% and 20.0% vs 0%, respectively).
Data Presentation
Table 1: Comparative Efficacy of this compound in Acromegaly
| Study | Comparator | Patient Population | Key Efficacy Endpoint | This compound Result | Comparator Result |
| Head-to-head retrospective study | Octreotide LAR | 54 newly diagnosed acromegaly patients | GH and IGF-I control at 12 months | 59.3% of patients | 77.7% of patients (p=0.26) |
| Switch study | Octreotide LAR | 125 acromegaly patients previously treated with Lanreotide SR | Mean GH concentration after 3 months | - | Significant decrease from baseline (p < 0.001) |
| PAOLA trial | Pasireotide LAR (and Octreotide LAR) | 198 acromegaly patients inadequately controlled on first-generation SSAs | Biochemical control at 24 weeks | 0% of patients (in active control group with Lanreotide) | 15.4% (Pasireotide 40mg), 20.0% (Pasireotide 60mg) |
Table 2: Efficacy of this compound in Neuroendocrine Tumors and Carcinoid Syndrome
| Study | Indication | Comparator | Key Efficacy Endpoint | This compound Result | Comparator/Placebo Result |
| CLARINET trial | GEP-NETs | Placebo | Progression-free survival at 24 months | 65.1% | 33.0% |
| ELECT trial | Carcinoid Syndrome | Placebo | Mean percentage of days with rescue octreotide use | 33.7% | 48.5% |
Experimental Protocols
CLARINET Study: Lanreotide in Metastatic Enteropancreatic Neuroendocrine Tumors
-
Study Design: A 96-week, international, randomized, double-blind, placebo-controlled, phase 3 trial.
-
Patient Population: 204 patients with advanced, well- or moderately-differentiated, non-functioning, somatostatin receptor-positive enteropancreatic neuroendocrine tumors with a Ki-67 proliferative index below 10%.
-
Treatment Regimen: Patients were randomized to receive either Lanreotide Autogel at a dose of 120 mg (n=101) or placebo (n=103) administered every 28 days by deep subcutaneous injection.
-
Primary Endpoint: Progression-free survival, defined as the time from randomization to disease progression or death.
-
Tumor Assessment: Tumor response was evaluated centrally using the Response Evaluation Criteria in Solid Tumors (RECIST), version 1.0.
PAOLA Study: Pasireotide vs. Lanreotide/Octreotide in Acromegaly
-
Study Design: A 24-week, multicenter, randomized, phase 3 trial.
-
Patient Population: 198 patients with inadequately controlled acromegaly (mean GH concentration >2.5 μg/L and IGF-1 concentration >1.3 times the upper normal limit) who had received monotherapy with octreotide LAR 30 mg or Lanreotide Autogel 120 mg for at least 6 months.
-
Treatment Regimen: Patients were randomly assigned (1:1:1) to receive pasireotide LAR 40 mg, pasireotide LAR 60 mg, or continued treatment with octreotide or Lanreotide (active control) once every 28 days for 24 weeks.
-
Primary Endpoint: The proportion of patients achieving biochemical control, defined as a mean GH concentration of less than 2.5 μg/L and a normalized IGF-1 concentration.
In Vitro Efficacy Testing of Somatostatin Analogs (General Protocol)
-
Objective: To determine the binding affinity and antiproliferative effects of somatostatin analogs.
-
Cell Lines: Human neuroendocrine tumor cell lines (e.g., BON-1, QGP-1) or pituitary adenoma cells expressing somatostatin receptors.
-
Receptor Binding Assay:
-
Cell membranes expressing SSTRs are incubated with a radiolabeled somatostatin analog (e.g., 125I-[Tyr11]-SRIF-14) and varying concentrations of the unlabeled competitor drug (Lanreotide, octreotide, etc.).
-
The amount of bound radioactivity is measured to determine the half-maximal inhibitory concentration (IC50), which reflects the binding affinity of the drug.
-
-
Cell Proliferation Assay:
-
Cells are seeded in multi-well plates and treated with different concentrations of the somatostatin analog for a specified period (e.g., 72 hours).
-
Cell viability is assessed using methods such as MTT or WST-1 assays.
-
The concentration of the drug that inhibits cell growth by 50% (IC50) is calculated.
-
Mandatory Visualization
Caption: this compound Signaling Pathway.
Caption: Generalized Clinical Trial Workflow.
References
Safety Operating Guide
Safeguarding Health and the Environment: Proper Disposal of Lanreotide Acetate in a Research Setting
The proper disposal of lanreotide acetate, a synthetic somatostatin analog used in research and clinical settings, is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is essential to mitigate risks to personnel and prevent environmental contamination. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound waste generated in research laboratories, in accordance with regulatory standards.
Immediate Safety and Handling Precautions
This compound is classified as a Category 2 reproductive toxin, suspected of damaging fertility or the unborn child[1][2][3]. Therefore, stringent safety measures are imperative during handling and disposal.
Personal Protective Equipment (PPE): All personnel handling this compound waste must wear appropriate PPE, including:
In situations where dust or aerosols may be generated, a NIOSH-approved respirator is necessary.
Spill Management: In the event of a spill, the area should be immediately secured. Spilled material should be contained and absorbed with a finely-powdered, liquid-binding material such as diatomite. The contaminated material must then be collected and transferred to a designated chemical waste container for disposal in accordance with local regulations. Surfaces and equipment should be decontaminated by scrubbing with alcohol.
Step-by-Step Disposal Protocol for this compound
The disposal of this compound and associated materials must comply with the Resource Conservation and Recovery Act (RCRA) and other applicable federal, state, and local regulations. Pharmaceutical waste should never be disposed of down the drain.
-
Segregation of Waste: At the point of generation, separate this compound waste from other waste streams. This includes unused or expired drug product, contaminated materials, and sharps. Avoid mixing hazardous waste with non-hazardous waste to prevent unnecessary disposal costs.
-
Containerization:
-
Unused/Expired Vials and Syringes: Place intact vials and pre-filled syringes containing this compound into a designated, properly labeled, puncture-proof hazardous waste container.
-
Contaminated Materials: Items such as gloves, bench paper, and wipes that have come into contact with this compound should be collected in a separate, clearly labeled plastic bag or container for chemical waste.
-
Sharps: Any needles or other sharps used for administration must be immediately placed in a designated, puncture-resistant sharps container.
-
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the name of the chemical (this compound), and the accumulation start date.
-
Storage: Store waste containers in a secure, designated central accumulation area. This area should have adequate ventilation, fire suppression systems, and secondary containment to prevent sewer contamination in case of a spill.
-
Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and reputable pharmaceutical waste disposal company. These companies are equipped to handle and transport hazardous materials in compliance with Department of Transportation (DOT) regulations and ensure disposal via approved methods, typically high-temperature incineration. All disposal activities must be documented to maintain a clear chain-of-custody.
Quantitative Data and Regulatory Compliance
While specific quantitative limits for this compound disposal are not commonly published, the overarching principle is adherence to federal and local hazardous waste regulations. The Environmental Protection Agency (EPA) provides comprehensive guidelines for the management of pharmaceutical waste.
| Parameter | Guideline | Regulatory Body |
| Waste Classification | Hazardous Pharmaceutical Waste | EPA (under RCRA) |
| Disposal Method | High-Temperature Incineration | EPA |
| Personnel Training | Mandatory for all hazardous waste generators | RCRA |
| Waste Documentation | Required from generation to final disposal | RCRA, DOT |
Experimental Protocols
The disposal procedures outlined above are based on established safety data and regulatory guidelines for handling hazardous pharmaceutical waste in a laboratory setting. These protocols are not derived from a specific experimental study but represent best practices in laboratory safety and chemical management.
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound waste in a research environment.
References
Essential Safety and Logistical Information for Handling Lanreotide Acetate
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of pharmaceutical compounds like Lanreotide acetate is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize risk and ensure a safe laboratory environment.
This compound is a synthetic peptide analogue of somatostatin and should be handled with care. It is classified as a reproductive toxin (Category 2), suspected of damaging fertility or the unborn child[1][2][3]. Therefore, adherence to strict safety protocols is mandatory.
Personal Protective Equipment (PPE)
The following personal protective equipment is required when handling this compound to prevent exposure through inhalation, skin contact, or eye contact.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields | Conforming to EN166 (EU) or NIOSH (US) approved standards[3][4]. | To prevent eye contact with the powdered form or solutions of the compound. |
| Hand Protection | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended. Inspect gloves prior to use and use proper removal techniques. | To avoid skin contact. For incidental splash protection, 15 mil nitrile gloves are suggested. For prolonged direct exposure, Viton/Butyl gloves (4/8 mil) are recommended. |
| Body Protection | Laboratory coat | A standard lab coat should be worn to protect street clothing. | To prevent contamination of personal clothing. |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling the powder outside of a ventilated enclosure. A particulate respirator (N100 or FFP3) is suggested as a backup to engineering controls. | To prevent inhalation of the powdered compound, which can be irritating to the mucous membranes and upper respiratory tract. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for safety and maintaining the integrity of the compound.
1. Receiving and Storage:
-
Upon receipt, inspect the packaging for any damage.
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. The recommended storage temperature is typically -20°C for long-term stability.
-
The product can be kept in its sealed pouch at room temperature (not exceeding 104°F/40°C) for up to 24 hours.
2. Handling and Preparation:
-
All handling of powdered this compound should be conducted in a well-ventilated area, preferably within a laboratory fume hood or other appropriate local exhaust ventilation to minimize inhalation exposure.
-
Avoid the formation of dust and aerosols.
-
When preparing solutions, dissolve the solid in the appropriate solvent, purged with an inert gas. This compound is slightly soluble in DMSO and methanol.
-
Wash hands thoroughly with soap and water before breaks and at the end of work.
3. Accidental Release Measures:
-
In case of a spill, avoid raising dust.
-
Wear appropriate PPE, including a respirator, rubber boots, safety goggles, and heavy rubber gloves.
-
Contain the spill and collect the material using a method that does not generate dust (e.g., wet wipe or HEPA-filtered vacuum).
-
Transfer the collected material to a sealed container for disposal.
-
Do not allow the product to enter drains or surface water.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and potential harm to others.
-
Unused Product: Dispose of surplus and non-recyclable solutions by offering them to a licensed disposal company. Do not dispose of with household garbage.
-
Contaminated Materials: Handle contaminated packages and materials in the same way as the substance itself. This includes gloves, lab coats, and any absorbent materials used for cleaning spills.
-
Sharps: If administered via injection, dispose of the entire syringe and needle in a sharps disposal container according to institutional policy. Never dispose of sharps in regular trash.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
First Aid Measures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Inhalation | Remove the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Get medical attention if symptoms occur. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water if the person is conscious. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Below is a workflow diagram illustrating the safe handling process for this compound.
Caption: A workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
